Acarviosin
Beschreibung
structure given in first source; the core of acarbose; RN refers to the (R(-))-isome
Eigenschaften
CAS-Nummer |
141902-24-1 |
|---|---|
Molekularformel |
C14H25NO8 |
Molekulargewicht |
335.35 g/mol |
IUPAC-Name |
(1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |
InChI |
InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9+,10-,11+,12-,13-,14+/m1/s1 |
InChI-Schlüssel |
KFHKERRGDZTZQJ-HHHVGSORSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@@H]([C@H]([C@@H]2O)O)O)CO |
Kanonische SMILES |
CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |
Andere CAS-Nummern |
141902-24-1 |
Synonyme |
(R(-))-acarviosine (S(-))-acarviosine acarviosin acarviosine acarviosine, R(-)-isomer acarviosine, S(-)-isomer methyl 4,6-dideoxy-4-(((1,4,6-5)-4,5,6-trihydroxy-3-hydroxymethyl-2-cyclohexen-1-yl)amino)glucopyranoside |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Discovery of Acarviosin from Streptomyces Species: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Acarviosin, a unique carbasugar, forms the core pharmacophore of a class of potent α-amylase inhibitors, including the clinically significant drug acarbose and a variety of related natural products. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and isolation of this compound-containing compounds from various Streptomyces species. Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside a comprehensive summary of quantitative data on the inhibitory activities of these compounds. Furthermore, this guide illustrates the key molecular interactions and biosynthetic pathways through detailed diagrams, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug development.
Introduction
The global rise in metabolic disorders, particularly type 2 diabetes, has intensified the search for effective therapeutic agents. One key strategy in managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes, such as α-amylase, in the digestive tract. Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of bioactive secondary metabolites, has emerged as a critical source of potent α-amylase inhibitors.[1] At the heart of many of these inhibitors lies this compound, a pseudo-trisaccharide core composed of a cyclohexitol ring linked to a 4-amino-4,6-dideoxy-D-glucopyranose.[1]
This guide focuses on the discovery and characterization of this compound and its derivatives, known as acarviostatins, from Streptomyces species, particularly Streptomyces coelicoflavus and Streptomyces luteogriseus.[1][2] These compounds have demonstrated significantly greater inhibitory potency against α-amylase compared to acarbose, making them promising candidates for further drug development.[2][3]
This compound-Containing Compounds from Streptomyces
Several Streptomyces species have been identified as producers of a diverse array of this compound-containing oligosaccharides. These compounds, often referred to as acarviostatins, vary in the number of glucose moieties attached to the core this compound structure.
Producing Organisms
-
Streptomyces coelicoflavus ZG0656: This strain is a notable producer of a series of acarviostatins, designated as I03, II03, III03, and IV03.[2][3]
-
Streptomyces luteogriseus: This species is known to produce other this compound-containing inhibitors, including isovalertatins and butytatins.[1]
-
Streptomyces sp. HO1518: A marine-derived strain that produces acylated aminooligosaccharides with an this compound core.[4]
Structure and Activity
The core structure of these inhibitors is the this compound moiety, which is crucial for their biological activity. The nitrogen atom within the this compound structure binds to α-amylase with high affinity, leading to potent inhibition.[1] The general structure consists of repeating pseudo-trisaccharide units with D-glucose residues attached.
The inhibitory activity of these compounds against porcine pancreatic α-amylase (PPA) has been extensively studied. Acarviostatins act as mixed noncompetitive inhibitors.[2] The potency of inhibition is influenced by the number of this compound-glucose moieties.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the inhibitory activity of various this compound-containing compounds isolated from Streptomyces species.
Table 1: Inhibitory Constants (Ki) of Acarviostatins from S. coelicoflavus ZG0656 against Porcine Pancreatic α-Amylase (PPA)
| Compound | Ki (µM) | Reference |
| Acarviostatin I03 | 1.254 | [5] |
| Acarviostatin II03 | Not Reported | |
| Acarviostatin III03 | 0.008 | [2][3] |
| Acarviostatin IV03 | 0.033 | [2][3] |
| Acarbose | ~2.08 (calculated from 260x less potent than Acarviostatin III03) | [2][3] |
Table 2: IC50 Values of Acylated Aminooligosaccharides from Streptomyces sp. HO1518 against PPA
| Compound | IC50 (µM) | Reference |
| D6-O-acetyl-acarviostatin II03 | Not explicitly stated, but noted as more promising than acarbose | [4] |
| D6-O-β-hydroxybutyryl-acarviostatin II03 | Not explicitly stated, but noted as more promising than acarbose | [4] |
| D6-O-acetyl-acarviostatin I03 | Not explicitly stated, but noted as more promising than acarbose | [4] |
| D6-O-propionyl-acarviostatin I03 | Not explicitly stated, but noted as more promising than acarbose | [4] |
| D6-O-β-hydroxybutyryl-acarviostatin I03 | Not explicitly stated, but noted as more promising than acarbose | [4] |
| Acarbose | Standard for comparison | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the production, isolation, and characterization of this compound-containing compounds from Streptomyces.
Fermentation of Streptomyces coelicoflavus ZG0656
This protocol is adapted from studies on the production of acarviostatins.
4.1.1. Media Preparation
-
Seed Medium (g/L): Soluble starch 20, peptone 5, yeast extract 5, K2HPO4 1, MgSO4·7H2O 0.5. Adjust pH to 7.2.
-
Production Medium (g/L): Soluble starch 40, soybean meal 15, peptone 5, K2HPO4 1, MgSO4·7H2O 0.5, CaCO3 2. Adjust pH to 7.2.
4.1.2. Fermentation a Conditions
-
Inoculate a 250 mL flask containing 50 mL of seed medium with a loopful of S. coelicoflavus ZG0656 from a fresh agar plate.
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.
-
Transfer 10 mL of the seed culture to a 1 L flask containing 200 mL of production medium.
-
Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96-120 hours.
-
Monitor the production of α-amylase inhibitors periodically using a suitable assay.
Extraction and Purification of Acarviostatins
This protocol outlines the general steps for isolating acarviostatins from the fermentation broth.
4.2.1. Crude Extraction
-
Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to remove the mycelia.
-
Adjust the pH of the supernatant to 7.0.
-
Apply the supernatant to a column packed with Amberlite XAD-16 resin.[4]
-
Wash the column with distilled water to remove unbound impurities.
-
Elute the crude inhibitors with methanol.
-
Concentrate the methanolic eluate under reduced pressure to obtain the crude extract.
4.2.2. Chromatographic Purification
-
Column Chromatography:
-
Dissolve the crude extract in a minimal amount of water and apply it to a column of ODS-C18 silica gel.[4]
-
Elute the column with a stepwise gradient of methanol in water (e.g., 0%, 10%, 20%, 30%, 50% methanol).
-
Collect fractions and test for α-amylase inhibitory activity.
-
-
Semi-preparative HPLC:
-
Pool the active fractions from the column chromatography and concentrate them.
-
Further purify the active fractions using a semi-preparative reversed-phase HPLC system with a C18 column.[4]
-
Use a gradient of acetonitrile in water as the mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect the peaks corresponding to the individual acarviostatins.
-
Structural Characterization
The structures of the purified compounds are typically elucidated using a combination of spectroscopic techniques.
-
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): Used to determine the molecular weight and fragmentation patterns of the oligosaccharides.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H and 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete chemical structure, including the sequence of sugar units and the stereochemistry.[2]
Visualizations: Pathways and Workflows
Biosynthesis of the this compound Core
The biosynthesis of this compound in Streptomyces is believed to follow a pathway analogous to that of acarbose. The following diagram illustrates the key enzymatic steps involved in the formation of the this compound core.
Caption: Proposed biosynthetic pathway of the this compound core in Streptomyces.
Experimental Workflow for Isolation and Purification
The following diagram outlines the general workflow for the isolation and purification of this compound-containing compounds from Streptomyces fermentation broth.
Caption: General workflow for the isolation of acarviostatins.
Mechanism of α-Amylase Inhibition
This compound-containing compounds inhibit α-amylase by binding to the active site of the enzyme, preventing the hydrolysis of starch. The following diagram illustrates this inhibitory interaction.
Caption: Inhibition of α-amylase by acarviostatin.
Conclusion
Streptomyces species are a rich and diverse source of this compound-containing α-amylase inhibitors with significant therapeutic potential. The acarviostatins, in particular, have demonstrated superior inhibitory activity compared to existing drugs, highlighting them as promising leads for the development of new treatments for type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of these valuable natural products. The detailed protocols and data summaries presented herein are intended to facilitate further research and development in this important area of medicinal chemistry and biotechnology.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Alpha-Amylase Inhibitory Mechanism of Acarviosin
Abstract
Alpha-amylase is a critical enzyme in carbohydrate metabolism, responsible for the initial breakdown of complex carbohydrates like starch. Its inhibition is a key therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. Acarviosin, the core structural moiety of acarbose and a family of related microbial oligosaccharides, is a highly potent inhibitor of alpha-amylase. This technical guide provides an in-depth examination of the molecular mechanism through which this compound exerts its inhibitory effects. We will explore the kinetics of inhibition, the specific molecular interactions at the enzyme's active site as revealed by structural biology, and the key structural features of this compound that confer its high-affinity binding. Furthermore, this guide furnishes detailed experimental protocols for assessing alpha-amylase inhibition, offering a standardized framework for researchers and professionals in drug development.
Introduction to this compound and Alpha-Amylase
Alpha-amylase (α-1,4-glucan-4-glucanohydrolase) is an endoamylase that catalyzes the hydrolysis of α-1,4-glycosidic bonds in starch, glycogen, and other related carbohydrates, breaking them down into smaller oligosaccharides.[1][2] This enzymatic action is the first step in carbohydrate digestion and is crucial for providing glucose for absorption. In individuals with type 2 diabetes, rapid digestion of carbohydrates can lead to sharp post-meal spikes in blood glucose.[2]
Inhibitors of alpha-amylase can slow down this process, thereby reducing the rate of glucose absorption and mitigating postprandial hyperglycemia.[3] this compound is a pseudo-oligosaccharide composed of a cyclohexitol ring linked to a 4-amino-4,6-dideoxy-D-glucopyranose unit.[1][4] It forms the core structure of the clinically significant drug acarbose, as well as more potent naturally occurring inhibitors like acarviostatins.[2][5] The this compound unit is considered essential for the biological activity of these compounds.[2]
The Core Inhibitory Mechanism
The potency of this compound as an alpha-amylase inhibitor stems from its unique structure, which acts as a transition-state mimic for the natural substrate.
Transition-State Mimicry
The catalytic mechanism of alpha-amylase proceeds through a double-displacement reaction involving a covalent glycosyl-enzyme intermediate, which passes through an oxocarbenium ion-like transition state.[6] The this compound moiety, with its unsaturated cyclohexene ring and a secondary amine linkage replacing the typical glycosidic oxygen, closely mimics the charge distribution and distorted half-chair conformation of this transition state.[1][6] This structural and electronic mimicry allows it to bind to the active site with much higher affinity than the actual substrate.
High-Affinity Binding and Key Interactions
The nitrogen atom within the pseudo-glycosidic bond of this compound is a key feature, as it binds to the alpha-amylase active site more tightly than the oxygen atom of a natural substrate.[4] X-ray crystallography studies of alpha-amylase in complex with this compound-containing inhibitors have elucidated the specific interactions:
-
Active Site Occupancy : The inhibitor spans multiple subsites of the enzyme's active site cleft, typically from subsite -3 to +3.[6][7]
-
Catalytic Residue Interaction : The inhibitor directly interacts with the key catalytic residues. In human pancreatic α-amylase, these include the catalytic nucleophile (Asp197), the general acid/base catalyst (Glu233), and another critical aspartate residue (Asp300).[8]
-
Hydrogen Bonding Network : A network of hydrogen bonds between the inhibitor's hydroxyl groups and amino acid residues such as Arg195, His201, and His305 stabilizes the complex.[8] The unsaturated pseudo-saccharide ring specifically occupies the -1 subsite, where the catalytic cleavage occurs.[6]
dot digraph "Inhibitory_Mechanism_of_this compound" { graph [rankdir="LR", splines=ortho, label="Figure 1: this compound's Competitive Inhibition Mechanism", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes sub [label="Substrate\n(Starch)", fillcolor="#F1F3F4", fontcolor="#202124"]; enz [label="α-Amylase\n(Free Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; acar [label="this compound\n(Inhibitor)", fillcolor="#FBBC05", fontcolor="#202124"]; es [label="Enzyme-Substrate\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ei [label="Enzyme-Inhibitor\nComplex (Blocked)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; prod [label="Products\n(Oligosaccharides)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for layout {rank=same; sub; acar;} {rank=same; enz;} {rank=same; es; ei;} {rank=same; prod;}
// Edges sub -> es [label=" Binds to\nActive Site "]; enz -> es; es -> prod [label=" Catalysis "]; prod -> enz [style=invis]; // To force enzyme to be on the right acar -> ei [label=" Binds Tightly to\nActive Site "]; enz -> ei; es -> enz [label=" Dissociation "]; } /dot Caption: Logical flow of competitive inhibition by this compound.
Kinetics of Inhibition
The mode of inhibition by this compound-containing compounds is often described as mixed, noncompetitive for alpha-amylases from various sources, including porcine pancreatic, human salivary, Aspergillus oryzae, and Bacillus amyloliquefaciens.[5][9][10] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Km and Vmax of the reaction. However, due to its action at the active site, it is also frequently characterized as a competitive inhibitor.[1][3] The precise classification can depend on the specific inhibitor, its concentration, and the enzyme source.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound and its derivatives is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values demonstrate significant variability based on the structure of the full oligosaccharide and the source of the alpha-amylase. This compound-containing natural products are often orders of magnitude more potent than acarbose itself.
| Inhibitor | Enzyme Source | Inhibition Type | Ki (Inhibition Constant) | IC50 | Reference |
| Acarbose | Porcine Pancreatic α-Amylase | Mixed Noncompetitive | 0.80 µM | 10.30 ± 0.20 µM | [9][11] |
| Human Salivary α-Amylase | Mixed Noncompetitive | 1.27 µM | N/A | [9] | |
| Aspergillus oryzae α-Amylase | Mixed Noncompetitive | 270 µM | N/A | [9] | |
| Bacillus amyloliquefaciens α-Amylase | Mixed Noncompetitive | 13 µM | N/A | [9] | |
| Acarviostatin III03 | Porcine Pancreatic α-Amylase | Mixed Noncompetitive | 0.008 µM (8 nM) | N/A | [5] |
| Acarviostatin IV03 | Porcine Pancreatic α-Amylase | Mixed Noncompetitive | 0.033 µM (33 nM) | N/A | [5] |
| G6-Aca | Porcine Pancreatic α-Amylase | Mixed Noncompetitive | 7 nM | N/A | [9] |
| G12-Aca | Porcine Pancreatic α-Amylase | Mixed Noncompetitive | 11 nM | N/A | [9] |
| Isoacarbose | α-Amylase | Mixed Noncompetitive | 15.2x more effective than acarbose | N/A | [10] |
G6-Aca and G12-Aca are acarbose analogues with additional maltohexaosyl and maltododecaosyl units, respectively.[9]
Experimental Protocols
Reliable characterization of alpha-amylase inhibitors requires standardized and reproducible experimental protocols.
In Vitro Alpha-Amylase Inhibition Assay (DNS Method)
This method quantifies the amount of reducing sugars (e.g., maltose) produced from the enzymatic cleavage of starch. The dinitrosalicylic acid (DNS) reagent reacts with reducing sugars in an alkaline solution upon heating to produce 3-amino-5-nitrosalicylic acid, a colored compound that can be measured spectrophotometrically.
Materials:
-
α-Amylase solution (e.g., Porcine Pancreatic Amylase, 1 U/mL in phosphate buffer)
-
Inhibitor stock solution (dissolved in buffer)
-
Substrate: 1% (w/v) soluble starch solution in 0.1 M phosphate buffer (pH 6.9)
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.9)
-
DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20mL of 2N NaOH in 80mL of distilled water and dilute to 100mL.
-
96-well microplate or test tubes
-
Spectrophotometer (540 nm)
Protocol:
-
Preparation: Add 100 µL of the enzyme solution to a series of tubes or wells.
-
Inhibitor Addition: Add 50 µL of varying concentrations of the inhibitor solution to the respective wells. For the control (100% enzyme activity), add 50 µL of phosphate buffer. For the blank, add 150 µL of buffer.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[12]
-
Reaction Initiation: Add 50 µL of the 1% starch solution to all wells except the blank to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.[13]
-
Reaction Termination: Stop the reaction by adding 100 µL of the DNS reagent to each well.
-
Color Development: Seal the plate or cover the tubes and heat in a boiling water bath for 5 minutes.
-
Measurement: Cool the mixture to room temperature and measure the absorbance at 540 nm.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot digraph "Experimental_Workflow" { graph [splines=ortho, label="Figure 2: Workflow for α-Amylase Inhibition Assay", labelloc=b, fontname="Arial", fontsize=12, fontcolor="#202124", bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes A [label="Reagent Preparation\n(Enzyme, Inhibitor, Starch, DNS)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Pre-incubation\n(Enzyme + Inhibitor/Buffer)\n37°C for 10 min", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction Initiation\n(Add Starch Substrate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Enzymatic Reaction\n37°C for 30 min", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Reaction Termination\n(Add DNS Reagent)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Color Development\nBoil for 5 min", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Absorbance Reading\n(540 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Data Analysis\n(% Inhibition, IC50, Ki)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } /dot Caption: Step-by-step protocol for the DNS-based enzyme assay.
Determination of Inhibition Mode
To determine if an inhibitor is competitive, noncompetitive, or mixed, the assay is performed with several fixed concentrations of the inhibitor and a range of substrate (starch) concentrations.[12] The results are then plotted on a double-reciprocal plot (Lineweaver-Burk plot), where 1/velocity is plotted against 1/[Substrate].
-
Competitive Inhibition: Lines intersect on the Y-axis.
-
Noncompetitive Inhibition: Lines intersect on the X-axis.
-
Mixed Inhibition: Lines intersect in the second quadrant (off-axis).
From these plots, the inhibition constant (Ki) can be calculated.
Conclusion
This compound is a powerful alpha-amylase inhibitor that functions primarily by mimicking the transition state of the glycosidic bond cleavage reaction. Its unique structure, featuring a nitrogen-containing pseudo-glycosidic bond, allows for exceptionally tight binding within the enzyme's active site, sterically blocking the natural substrate. The inhibitory potency can be dramatically enhanced by the nature of the oligosaccharide chains attached to the core this compound moiety, as seen in the acarviostatin family of natural products. The detailed understanding of its mechanism, supported by robust kinetic and structural data, provides a solid foundation for the rational design of new and even more potent alpha-amylase inhibitors for the treatment of type 2 diabetes and other metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the Aspergillus oryzae alpha-amylase complexed with the inhibitor acarbose at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structures of human pancreatic alpha-amylase in complex with carbohydrate and proteinaceous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthetic Pathway of Acarviosin-Containing Compounds
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acarviosin-containing compounds, most notably the α-glucosidase inhibitor acarbose, are a critical class of therapeutics for the management of type 2 diabetes mellitus.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of these compounds, with a primary focus on acarbose produced by the bacterium Actinoplanes sp. SE50/110. The biosynthesis is a complex process orchestrated by the acb gene cluster, involving the formation of two key precursors—a C7-cyclitol moiety and a 4-amino-4,6-dideoxy-D-glucose moiety—followed by their assembly and subsequent modifications.[2][3] This document details the genetic and enzymatic machinery, presents quantitative data on production, outlines key experimental protocols, and provides visual diagrams of the biosynthetic and experimental workflows to facilitate a deeper understanding and further research in this field.
The this compound Biosynthetic Pathway: Acarbose as a Model
The biosynthesis of acarbose, a pseudo-tetrasaccharide, serves as the primary model for understanding the production of this compound-containing compounds. The pathway can be conceptually divided into three major stages:
-
Formation of the C7-Cyclitol Moiety (Valienol): This part of the pathway synthesizes the core cyclitol structure, a key component for the inhibitory activity of the final compound.
-
Synthesis of the Aminosugar Moiety: A modified glucose molecule, dTDP-4-amino-4,6-dideoxy-D-glucose, is produced in a separate branch of the pathway.
-
Assembly and Tailoring Steps: The C7-cyclitol and aminosugar moieties are linked, and further glycosylation steps lead to the final acarbose molecule and its analogues.
The entire process is encoded by the acb gene cluster in Actinoplanes sp. SE50/110.[4]
Biosynthesis of the Valienol Moiety
The synthesis of the C7-cyclitol core, GDP-valienol, begins with valienol 7-phosphate and is catalyzed by a series of three cyclitol-modifying enzymes.[1][2]
Biosynthesis of the Aminosugar Moiety and Assembly
The aminosugar component, O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose, is synthesized from dTDP-4-amino-4,6-dideoxy-D-glucose and maltose by the action of the glycosyltransferase AcbI.[1][2] The final and crucial assembly of the valienol and the aminosugar moieties is catalyzed by a pseudoglycosyltransferase, AcbS. This enzyme is a homolog of AcbI but uniquely catalyzes the formation of a non-glycosidic C-N bond, a hallmark of this compound-containing compounds.[1][2][5]
Quantitative Data on Acarbose Biosynthesis
The production of acarbose is a growth-phase-dependent process, with the highest yields observed during the active growth phase.[3] Significant efforts in metabolic engineering and fermentation optimization have led to substantial improvements in acarbose titers.
| Strain/Condition | Acarbose Titer (g/L) | Fold Increase | Reference |
| Actinoplanes sp. SE50/110 Wild Type | ~1.0 | - | |
| Engineered strain with multicopy acb cluster (3 copies) | 5.6 | ~5.6 | [4] |
| Engineered strain with multicopy acb cluster (4 copies) and acbJ overexpression | 8.12 | ~8.1 | [4] |
| Engineered strain with weakened glycogen synthesis and fed-batch fermentation | 8.04 | ~8.0 |
Key Enzymes in the Acarbose Biosynthetic Pathway
The acb gene cluster encodes a suite of enzymes essential for acarbose production. While kinetic data for all enzymes is not exhaustively available, some have been characterized in detail.
| Enzyme | Gene | Function | Km | kcat | Reference |
| AcbI | acbI | Glycosyltransferase | Not Reported | Not Reported | [1][2] |
| AcbS | acbS | Pseudoglycosyltransferase (C-N bond formation) | Not Reported | Not Reported | [1][2][5] |
| AcbD | acbD | Acarviosyl transferase | 0.65 mM (acarbose), 0.96 mM (maltose) | Not Reported |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of the this compound biosynthetic pathway.
Gene Deletion using CRISPR/Cas9 in Actinoplanes sp.
This protocol outlines the steps for creating a markerless gene deletion in Actinoplanes sp. SE50/110.[6][7]
Materials:
-
Actinoplanes sp. SE50/110 strain
-
E. coli strain for plasmid construction (e.g., DH5α)
-
Conjugation donor E. coli strain (e.g., ET12567/pUZ8002)
-
CRISPR/Cas9 editing vector (e.g., pCRISPO-Actino)
-
Plasmids for sgRNA expression and homologous recombination templates
-
Appropriate antibiotics for selection
-
Standard molecular biology reagents and equipment
Procedure:
-
Design sgRNAs: Design two sgRNAs flanking the gene of interest using a suitable online tool.
-
Construct sgRNA expression plasmid: Clone the designed sgRNA sequences into the CRISPR/Cas9 vector.
-
Construct homologous recombination template: Amplify and clone the upstream and downstream flanking regions of the target gene into a donor plasmid.
-
Transformation of E. coli: Transform the constructed plasmids into the appropriate E. coli strains.
-
Conjugation: Perform intergeneric conjugation between the donor E. coli carrying the CRISPR/Cas9 and template plasmids and Actinoplanes sp. SE50/110.
-
Selection of Exconjugants: Select for Actinoplanes sp. exconjugants on appropriate antibiotic-containing media.
-
Verification of Deletion: Verify the gene deletion in the selected colonies by PCR and Sanger sequencing.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol describes the quantification of acb gene transcript levels.[8]
Materials:
-
RNA extraction kit suitable for Actinobacteria
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from Actinoplanes sp. cultures grown under specific conditions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to a reference gene.
Metabolite Extraction from Fermentation Broth for HPLC Analysis
This protocol details the extraction of acarbose and related compounds from the fermentation broth.[9][10][11]
Materials:
-
Actinoplanes sp. fermentation broth
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (ultrapure)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Collection: Collect a sample of the fermentation broth.
-
Quenching and Extraction: Add ice-cold methanol to the broth (e.g., a 1:4 ratio of broth to methanol) to quench metabolic activity and precipitate proteins.
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
Analysis: The sample is now ready for HPLC analysis.
General Enzyme Assay Protocol
This protocol provides a general framework for assaying the activity of the biosynthetic enzymes. Specific conditions (e.g., substrate concentrations, pH, temperature) may need to be optimized for each enzyme.[12]
Materials:
-
Purified enzyme
-
Substrate(s) for the specific enzyme
-
Appropriate buffer system
-
Cofactors (if required)
-
Quenching solution (e.g., acid or base)
-
Detection reagent or method (e.g., colorimetric reagent, HPLC)
-
Spectrophotometer or HPLC instrument
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the buffer, substrate(s), and any necessary cofactors in a microcentrifuge tube or microplate well.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period.
-
Quenching: Stop the reaction by adding a quenching solution.
-
Product Detection: Quantify the amount of product formed using a suitable detection method. For example, if a chromogenic product is formed, measure the absorbance at the appropriate wavelength. Alternatively, separate and quantify the product by HPLC.
-
Calculation of Activity: Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Visualizations
Biosynthetic Pathway of Acarbose
Caption: The biosynthetic pathway of acarbose, highlighting the three main stages.
Experimental Workflow for Acarbose Production Analysis
Caption: A streamlined workflow for the analysis of acarbose production from fermentation.
Conclusion
The biosynthetic pathway of this compound-containing compounds is a testament to the intricate and elegant chemistry performed by microorganisms. A thorough understanding of this pathway, from the genetic blueprint to the final enzymatic transformations, is paramount for the rational design of microbial strains with enhanced production capabilities and for the discovery of novel analogs with improved therapeutic properties. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for future innovations in the production and application of these vital antidiabetic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Complete biosynthetic pathway to the antidiabetic drug acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A severe leakage of intermediates to shunt products in acarbose biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Characterization of rapid extraction protocols for high-throughput metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. metabolomics.se [metabolomics.se]
- 12. rsc.org [rsc.org]
Acarviosin: The Bioactive Core of Acarbose - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acarbose, a widely prescribed anti-diabetic drug, exerts its therapeutic effect through the potent inhibition of alpha-glucosidase enzymes. The core of this inhibitory activity resides in its unique pseudo-disaccharide component, Acarviosin. This technical guide provides an in-depth exploration of this compound, detailing its chemical structure, mechanism of action, and relevant biochemical data. Furthermore, it outlines key experimental protocols for its study and visualizes associated pathways and workflows, offering a comprehensive resource for researchers in glycobiology and drug development.
Introduction to this compound
This compound is a pseudo-disaccharide that forms the essential bioactive core of acarbose and other related aminooligosaccharide alpha-amylase inhibitors.[1][2] It is composed of a cyclohexitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose moiety.[1][3] This unique structure is responsible for the potent inhibition of alpha-amylase and other alpha-glucosidases, enzymes that are critical for the digestion of complex carbohydrates into absorbable simple sugars.[1][4] The inhibition of these enzymes by this compound-containing compounds leads to a delay in carbohydrate digestion and a reduction in postprandial glucose absorption, which is the therapeutic basis for the use of acarbose in the management of type 2 diabetes mellitus.[1] Interestingly, this compound can be produced by the degradation of acarbose by gut microbiota.[1][3]
Chemical Structure and Properties
The chemical structure of this compound is distinct from true carbohydrates in that the linkage between its two constituent units is a pseudo-glycosidic bond involving a nitrogen atom.[1][2] This core structure consists of an unsaturated C7N aminohexitol (valienamine) unit and a 4,6-dideoxy-D-glucopyranose unit.[2] The nitrogen atom within this linkage is crucial for its high-affinity binding to the active site of alpha-glucosidases, mimicking the transition state of the natural substrate.[1][3][5]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₅NO₈ |
| Molecular Weight | 335.35 g/mol |
| Appearance | White to Off-White Solid |
| Melting Point | >137°C (decomposition) |
| Boiling Point | 576.5°C at 760 mmHg |
| Density | 1.48 g/cm³ |
| Solubility | Slightly soluble in methanol and water |
| CAS Number | 80943-41-5 |
(Data sourced from Vulcanchem)[1]
Mechanism of Action: Alpha-Glucosidase Inhibition
This compound functions as a potent competitive inhibitor of alpha-glucosidase enzymes located in the brush border of the small intestine, as well as pancreatic alpha-amylase.[4][5] The inhibitory mechanism is attributed to the structural mimicry of the natural carbohydrate substrate's transition state during hydrolysis. The nitrogen atom in the pseudo-glycosidic linkage of this compound binds with high affinity to the active site of the enzyme, proving more potent than the natural substrate's oxygen-based glycosidic bond.[1][3] This strong interaction effectively blocks the enzyme's ability to hydrolyze complex carbohydrates, thereby delaying the release and subsequent absorption of glucose.
Caption: this compound's inhibitory effect on carbohydrate digestion.
Quantitative Analysis of Enzyme Inhibition
The inhibitory potency of this compound and its derivatives is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor. This compound-containing compounds have demonstrated significantly lower Ki values compared to acarbose for various alpha-amylases.
Inhibition Constants (Ki) of this compound-Containing Compounds
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value |
| Acarbose | Porcine Pancreatic α-Amylase | Mixed, Noncompetitive | 0.80 µM |
| Acarbose | Human Salivary α-Amylase | Mixed, Noncompetitive | 1.27 µM |
| Acarbose | Aspergillus oryzae α-Amylase | Mixed, Noncompetitive | 270 µM |
| Acarbose | Bacillus amyloliquefaciens α-Amylase | Mixed, Noncompetitive | 13 µM |
| Acarviostatin III03 | Porcine Pancreatic α-Amylase | Mixed, Noncompetitive | 0.008 µM |
| Acarviostatin IV03 | Porcine Pancreatic α-Amylase | Mixed, Noncompetitive | 0.033 µM |
| Acarviosine-simmondsin | α-Glucosidase | Competitive | 0.69 µM |
| Acarviosine-simmondsin | α-Amylase | Mixed | Ki: 20.78 µM, KI: 26.31 µM |
(Data compiled from Geng et al., 2008 and Lee et al., 2003)[6][7]
Experimental Protocols
In Vitro Alpha-Glucosidase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound against alpha-glucosidase using a chromogenic substrate.
Objective: To quantify the percentage of alpha-glucosidase inhibition by this compound or its derivatives.
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae (e.g., 25 unit/mL)
-
Phosphate buffer (0.1 M, pH 6.9)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) substrate solution (11 mM in phosphate buffer)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
-
Incubator (37°C)
Procedure:
-
Prepare Enzyme Solution: Dilute the alpha-glucosidase stock solution in phosphate buffer to the desired working concentration.
-
Prepare Test Compound Dilutions: Create a serial dilution of the this compound test compound in phosphate buffer to achieve a range of concentrations.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Test Wells: 20 µL of test compound solution and 5 µL of enzyme solution.
-
Control Wells: 20 µL of phosphate buffer and 5 µL of enzyme solution.
-
Blank Wells: 20 µL of phosphate buffer and 5 µL of phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the microplate at 37°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of the PNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the microplate at 37°C for an additional 15 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 100 µL of 0.2 M sodium carbonate).
-
Measure Absorbance: Read the absorbance of each well at 410 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
(Protocol adapted from McCue et al., 2005 and Gurudeeban et al.) [8][9]
Determination of Inhibition Kinetics (Lineweaver-Burk Plot)
To determine the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive), the assay is performed with varying concentrations of both the substrate (PNPG) and the inhibitor.
Procedure:
-
Fix the concentration of the alpha-glucosidase enzyme.
-
For each concentration of the inhibitor (including a zero-inhibitor control), perform the assay with a range of increasing substrate (PNPG) concentrations.
-
Measure the reaction velocity (rate of p-nitrophenol formation) for each condition.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
The pattern of the lines on the plot will indicate the mode of inhibition.[8][9]
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the characterization of this compound's inhibitory properties.
Caption: Workflow for this compound inhibition studies.
Conclusion
This compound stands as a pivotal molecular entity in the realm of alpha-glucosidase inhibition. Its unique pseudo-disaccharide structure, centered around a nitrogen-containing linkage, confers potent and specific inhibitory activity that is fundamental to the therapeutic efficacy of acarbose. The data and protocols presented in this guide underscore the importance of this compound as a lead structure for the development of novel anti-diabetic agents and as a tool for probing the mechanisms of carbohydrate-modifying enzymes. A thorough understanding of its biochemical properties and a standardized approach to its experimental evaluation are crucial for advancing research in this field.
References
- 1. This compound (80943-41-5) for sale [vulcanchem.com]
- 2. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Acarbose - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. View of Alpha-glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants | Bangladesh Journal of Pharmacology [banglajol.info]
The Microbial Gauntlet: Acarviosin's Role in the Gut Microbiome's Degradation of Acarbose
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose, a cornerstone in the management of type 2 diabetes, exerts its therapeutic effect by inhibiting α-glucosidases in the human small intestine, thereby delaying carbohydrate digestion and absorption. However, the clinical efficacy of acarbose can be highly variable among individuals. Emerging evidence points towards the gut microbiome as a key determinant of this variability. Certain commensal bacteria possess the enzymatic machinery to degrade acarbose, rendering it inactive and potentially diminishing its therapeutic benefit. This technical guide delves into the core of this microbial resistance, focusing on the formation of acarviosin as a key indicator of acarbose degradation by the gut microbiome. We will explore the enzymatic pathways responsible, present key quantitative data, detail relevant experimental methodologies, and visualize the underlying processes.
This compound: The Inactivated Core of Acarbose
Acarbose is a pseudo-tetrasaccharide. Its inhibitory activity is primarily attributed to its acarviosyl moiety, an unsaturated cyclitol linked to a 4-amino-4,6-dideoxyglucose. When gut microbial enzymes cleave the glycosidic bonds of acarbose, they ultimately release this compound and other sugar molecules. This degradation effectively neutralizes the drug's ability to inhibit human α-glucosidases.[1][2]
Mechanisms of Acarbose Degradation by the Gut Microbiome
Two primary enzymatic mechanisms have been identified through which gut microbes can inactivate acarbose:
-
Phosphorylation by Acarbose Kinases: A widespread mechanism of resistance involves the phosphorylation of acarbose by microbial enzymes known as acarbose kinases (Maks).[3][4] These enzymes, homologous to the AcbK kinase from the acarbose-producing soil bacterium Actinoplanes sp., transfer a phosphate group to acarbose, rendering it unable to bind to and inhibit α-glucosidases.[4][5] The most abundant and widespread of these kinases found in the human microbiome is designated as Mak1.[5][6]
-
Hydrolysis by α-Glucosidases: Certain gut bacteria, notably Klebsiella grimontii, produce specialized α-glucosidases that can hydrolyze acarbose.[7] An enzyme identified in K. grimontii, named acarbose-preferred glucosidase (Apg), efficiently degrades acarbose into smaller, inactive components, including acarviosine-glucose and subsequently this compound and glucose.[1][8] Other bacteria, such as Lactobacillus plantarum, utilize a cyclomaltodextrinase to break down acarbose.[2]
Quantitative Data on Acarbose Degradation
The following tables summarize key quantitative data related to the microbial enzymes involved in acarbose degradation.
Table 1: Kinetic Parameters of Acarbose-Degrading Enzymes
| Enzyme | Source Organism (in gut context) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Mak1 | Actinomyces sp. (oral) & others | Acarbose | 424 | 1.05 | 2.48 x 103 | [5] |
| AcbK | Actinoplanes sp. (soil) | Acarbose | 428 | 1.63 | 3.81 x 103 | [5] |
| Apg | Klebsiella grimontii | Acarbose | 2.600 ± 0.652 | - | - | [1] |
Table 2: Inhibitory Constants of Acarbose on Target α-Amylases
| Enzyme | Source | IC50 of Acarbose | Reference(s) |
| Porcine Pancreatic Amylase | Sus scrofa | Complete inhibition at 10 µM | [5] |
| Human Salivary Amylase | Homo sapiens | Complete inhibition at 10 µM | [5] |
| Bacteroides ovatus GH13ASus | Bacteroides ovatus | 10-fold lower than SusG | [9] |
Experimental Protocols
Isolation of Acarbose-Degrading Bacteria (e.g., Klebsiella grimontii)
This protocol is adapted from methods for isolating Klebsiella species from fecal samples.[10][11]
Objective: To isolate bacterial strains from fecal samples capable of utilizing acarbose as a carbon source.
Materials:
-
Fresh fecal samples from individuals on acarbose therapy.
-
Anaerobic chamber.
-
Modified Gifu Anaerobic Medium (mGAM) broth, supplemented with varying concentrations of acarbose (e.g., 0.01 mg/mL to 1.5 mg/mL).[7]
-
mGAM agar plates with acarbose.
-
Sterile anaerobic dilution blanks.
-
16S rRNA gene sequencing reagents and equipment.
Procedure:
-
Sample Preparation: Homogenize a fresh fecal sample in sterile anaerobic dilution blank inside an anaerobic chamber.
-
Enrichment Culture: Inoculate the fecal homogenate into mGAM broth containing a low concentration of acarbose (e.g., 0.01 mg/mL) as the primary carbon source.[7]
-
Serial Passaging: Incubate at 37°C under anaerobic conditions. After significant growth is observed, perform serial passages into fresh mGAM broth with increasing concentrations of acarbose.[7] This selects for bacteria that can efficiently metabolize acarbose.
-
Isolation of Pure Cultures: After several passages, plate the enriched culture onto mGAM agar plates containing acarbose.
-
Colony Selection and Identification: Pick individual colonies and test their ability to degrade acarbose in liquid culture. Identify promising isolates using 16S rRNA gene sequencing.[7]
Purification of Acarbose-Preferred Glucosidase (Apg)
This protocol is a generalized approach based on methods for purifying microbial glucosidases.[12][13][14]
Objective: To purify the Apg enzyme from a culture of Klebsiella grimontii.
Materials:
-
Large-scale culture of K. grimontii.
-
Lysis buffer (e.g., Tris-HCl with lysozyme and protease inhibitors).
-
French press or sonicator.
-
Centrifuge.
-
FPLC system.
-
Ion-exchange chromatography column (e.g., Q-Sepharose).
-
Size-exclusion chromatography column (e.g., Sephacryl S-200).
-
Affinity chromatography column with an acarbose ligand (optional, but highly effective).[12]
-
SDS-PAGE analysis equipment.
Procedure:
-
Cell Lysis: Harvest K. grimontii cells from a large-scale culture and resuspend in lysis buffer. Lyse the cells using a French press or sonication.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Ion-Exchange Chromatography: Load the clarified lysate onto an ion-exchange column. Elute with a salt gradient (e.g., NaCl). Collect fractions and assay for acarbose-degrading activity.
-
Affinity Chromatography (Optional): Pool active fractions and apply to an acarbose-affinity column. Elute the bound enzyme with a high concentration of a competitive inhibitor (e.g., maltose).[12]
-
Size-Exclusion Chromatography: As a final polishing step, apply the partially purified enzyme to a size-exclusion column to separate proteins based on size.
-
Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.
Acarbose Kinase Activity Assay
This is a generalized colorimetric assay to measure the activity of acarbose kinases like Mak1.[5]
Objective: To quantify the rate of acarbose phosphorylation by a purified kinase.
Materials:
-
Purified Mak1 or other acarbose kinase.
-
Acarbose solution.
-
ATP solution.
-
Reaction buffer (e.g., Tris-HCl with MgCl2).
-
Coupled enzyme system for detecting ADP production (e.g., pyruvate kinase and lactate dehydrogenase).
-
NADH solution.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the reaction buffer, NADH, ATP, and the coupled enzyme system.
-
Enzyme Addition: Add the purified acarbose kinase to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding the acarbose solution.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. This rate is proportional to the rate of ADP production, and thus to the kinase activity.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot. Determine kinetic parameters (Km and kcat) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[5]
Visualizations
Acarbose Degradation Pathways
Caption: Microbial degradation pathways of acarbose in the gut.
Experimental Workflow for Apg Purification
Caption: Workflow for the purification of Apg from K. grimontii.
Conclusion and Future Directions
The degradation of acarbose by the gut microbiome, leading to the formation of inactive products such as this compound, is a clinically relevant phenomenon that can significantly impact the therapeutic efficacy of this antidiabetic drug. The two primary mechanisms, phosphorylation by kinases like Mak1 and hydrolysis by glucosidases such as Apg, are widespread in the human gut microbiota. Understanding these mechanisms at a molecular level is crucial for the development of strategies to overcome this microbial resistance.
Future research should focus on:
-
Developing high-throughput screening methods to identify the acarbose degradation potential of an individual's gut microbiome, paving the way for personalized medicine approaches.
-
The design of next-generation α-glucosidase inhibitors that are resistant to microbial degradation.
-
Investigating the broader ecological role of acarbose degradation in the gut and its impact on the overall microbial community structure and function.
By elucidating the intricate interplay between acarbose and the gut microbiome, we can work towards optimizing diabetes therapy and improving patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oral and gut microbes can inactivate an antidiabetic drug, Princeton scientists find | EurekAlert! [eurekalert.org]
- 4. newatlas.com [newatlas.com]
- 5. The human microbiome encodes resistance to the antidiabetic drug acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acarbose Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Klebsiella strains from human or animal fecal material [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Purification of glucoamylase by acarbose (BAY g-5421) affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification and characterization of an extracellular β‐glucosidase from Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and characterization of an alpha-glucosidase from Saccharomyces carlsbergensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on the Enzymatic Synthesis of Acarviosin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarviosin, the core moiety of the potent α-glucosidase inhibitor acarbose, represents a critical pharmacophore in the development of therapeutics for type 2 diabetes. Its unique structure, featuring a cyclitol linked to a 4-amino-4,6-dideoxy-D-glucopyranose, poses significant challenges for traditional chemical synthesis. Consequently, enzymatic and chemoenzymatic approaches have emerged as promising alternatives, offering high stereoselectivity and milder reaction conditions. This technical guide provides an in-depth overview of exploratory studies into the enzymatic synthesis of this compound and its derivatives, focusing on key enzymes, reaction mechanisms, and experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and logical workflows are visualized to facilitate understanding.
Enzymatic Approaches to this compound Synthesis
The enzymatic synthesis of this compound and its derivatives primarily revolves around two strategies:
-
Biosynthesis-Inspired Approaches: Leveraging the enzymes from the acarbose biosynthetic gene cluster (acb) found in organisms like Actinoplanes sp.. This pathway involves a series of enzymatic reactions to construct the this compound core from primary metabolites.
-
Transglycosylation Approaches: Utilizing glycosyltransferases and amylases to transfer an acarviosyl moiety from a donor substrate (like acarbose) to an acceptor molecule, thereby creating novel this compound derivatives.
Key Enzymes in this compound Synthesis
Several classes of enzymes have been investigated for their utility in synthesizing this compound-containing molecules.
-
Glycosyltransferases (from acb cluster): These enzymes are crucial in the native biosynthetic pathway for assembling the this compound core. While their direct use in in vitro synthesis is a subject of ongoing research, they represent a key target for metabolic engineering and cell-free synthesis systems.
-
Maltogenic Amylases: Enzymes such as the maltogenic amylase from Thermus sp. (ThMA) have demonstrated the ability to catalyze the transglycosylation of the acarviosine moiety to various acceptors.[1]
-
Disproportionating Enzyme 1 (DPE1): This enzyme has been used to synthesize acarviosyl-maltooligosaccharides by transferring the acarviosyl-glucose moiety from acarbose to maltooligosaccharide acceptors.
-
Bacillus stearothermophilus Maltogenic Amylase (BSMA): BSMA has been successfully employed to transfer the acarviosine-glucose residue from acarbose to different acceptor molecules, achieving yields of up to 20% for certain derivatives.[2]
-
Cyclodextrin Glucanotransferases (CGTases): These enzymes are known for their ability to catalyze intermolecular transglycosylation reactions and have been explored for the synthesis of various oligosaccharides.
Data on Enzymatic Synthesis of this compound Derivatives
The following tables summarize quantitative data from various exploratory studies on the enzymatic synthesis of this compound derivatives.
| Enzyme | Donor Substrate | Acceptor Substrate | Product | Yield | Reference |
| Bacillus stearothermophilus Maltogenic Amylase (BSMA) | Acarbose | Glucopyranosylidene-spiro-thiohydantoin | α-acarviosinyl-(1→4)-α-D-glucopyranosyl-(1→6)-D-glucopyranosylidene-spiro-thiohydantoin | Up to 20% | [2] |
| Maltogenic Amylase from Thermus sp. (ThMA) | Acarviosine-glucose | 3-α-D-glucopyranosylpropen (αGP) | α-acarviosinyl-(1→9)-3-α-D-glucopyranosylpropen | Not specified | [1] |
| Disproportionating Enzyme 1 (DPE1) | Acarbose (100 mM) | Maltotetraose-rich syrup (7.5% w/v) | Acarviosyl-maltooligosaccharides (AC5-AC10) | Not specified | |
| α-L-rhamnosidase | L-rhamnose (0.4 M) | Mannitol (0.2 M) | α-L-rhamnopyranosyl-(1→6')-D-mannitol | 36.1% | |
| α-L-rhamnosidase | L-rhamnose (0.4 M) | Fructose (0.5 M) | α-L-rhamnopyranosyl-(1→1')-β-D-fructopyranose | 11.9% | |
| α-L-rhamnosidase | L-rhamnose (0.4 M) | Esculin (0.06 M) | 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside | 17.9% |
Experimental Protocols
General Protocol for Enzymatic Transglycosylation using Maltogenic Amylase
This protocol is a generalized procedure based on methodologies reported for the synthesis of this compound derivatives.
a. Enzyme Preparation:
-
Recombinant maltogenic amylase is expressed in a suitable host (e.g., E. coli) and purified using standard chromatographic techniques, such as affinity chromatography.
b. Reaction Mixture:
-
Donor Substrate: Acarviosine-containing molecule (e.g., Acarbose or Acarviosine-glucose) at a concentration of 50-100 mM.
-
Acceptor Substrate: A suitable acceptor molecule at a concentration of 100-500 mM.
-
Enzyme: Purified maltogenic amylase at a concentration of 1-10 µM.
-
Buffer: 50 mM Sodium phosphate buffer, pH 6.0-7.0.
-
Reaction Volume: Scalable from microliters to milliliters.
c. Reaction Conditions:
-
Temperature: 25-40 °C.
-
Incubation Time: 12-48 hours.
-
Agitation: Gentle shaking.
d. Reaction Termination:
-
The reaction is terminated by heat inactivation of the enzyme (e.g., 95°C for 10 minutes) or by the addition of a quenching agent like methanol.
e. Product Purification and Analysis:
-
The reaction mixture is centrifuged to remove any precipitate.
-
The supernatant is filtered and subjected to purification using techniques like ion-exchange chromatography followed by gel-filtration chromatography.[3]
-
Fractions are analyzed by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified product is confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Proposed Enzymatic Synthesis of the this compound Core (Biosynthesis-Inspired)
This proposed protocol is based on the elucidated biosynthetic pathway of acarbose in Actinoplanes sp. and represents a hypothetical in vitro reconstruction.
a. Enzyme Production:
-
The genes encoding the necessary enzymes from the acb cluster (e.g., AcbC, AcbM, AcbO, AcbV, AcbS) are cloned and expressed in a suitable heterologous host.
-
Each enzyme is individually purified to homogeneity.
b. Multi-Enzyme Reaction:
-
Step 1: Cyclitol Formation: Sedoheptulose-7-phosphate is converted to the cyclitol core through the sequential action of AcbC, AcbM, and AcbO.
-
Step 2: Aminodeoxyglucose Synthesis: dTDP-glucose is converted to dTDP-4-amino-4,6-dideoxy-D-glucose by the action of enzymes including AcbA and AcbB.
-
Step 3: Coupling Reaction: The cyclitol and the aminodeoxyglucose moieties are coupled by the glycosyltransferase AcbV.
-
Step 4: Final Assembly: The final linkage is formed by the action of AcbS.
c. Reaction Conditions:
-
A buffered system (e.g., Tris-HCl, pH 7.5) containing all necessary substrates (sedoheptulose-7-phosphate, dTDP-glucose, etc.) and cofactors (ATP, NAD(P)H, etc.) is required.
-
The reaction would be incubated at a temperature optimal for the stability and activity of the involved enzymes (e.g., 30 °C).
d. Purification and Analysis:
-
The resulting this compound core would be purified from the reaction mixture using chromatographic techniques.
-
Structural confirmation would be performed using MS and NMR.
Visualizations
Caption: Experimental workflow for enzymatic synthesis.
Caption: Transglycosylation reaction pathway.
Caption: this compound core biosynthesis pathway.
References
- 1. Enzymatic synthesis of a selective inhibitor for alpha-glucosidases: alpha-acarviosinyl-(1-->9)-3-alpha-D-glucopyranosylpropen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of a new inhibitor of alpha-amylases: acarviosinyl-isomaltosyl-spiro-thiohydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
Acarviosin: A Technical Guide to its Biochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarviosin is a pivotal pseudo-disaccharide that forms the structural and functional core of acarbose and a class of related potent α-amylase and α-glucosidase inhibitors known as acarviostatins.[1][2] It is composed of a cyclohexitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose.[1][3] As a key component of the anti-diabetic drug acarbose, which is used for the management of type 2 diabetes mellitus, understanding the biochemical properties and stability of the this compound moiety is critical for drug design, development, and formulation.[4][5] this compound itself is a product of the degradation of acarbose by gut microbiota.[1][6] This guide provides an in-depth overview of the mechanism of action, enzyme inhibition kinetics, stability profile, and relevant experimental protocols for this compound.
Section 1: Biochemical Properties
Chemical Structure and Properties
This compound is the essential structural component responsible for the biological activity of acarbose and its analogues.[7] Its key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₅NO₈ | [1][4] |
| Molar Mass | 335.353 g·mol⁻¹ | [1][4] |
| Synonyms | Acarviosine, (S)-Acarviosin | [4] |
| Physical Property | Hygroscopic | [4] |
Mechanism of Action
This compound-containing compounds function as potent inhibitors of α-glucosidase and α-amylase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[5][8] The primary mechanism involves the competitive and reversible inhibition of these enzymes.[5] The nitrogen atom within the this compound structure is crucial, as it binds to the active site of α-amylase with a higher affinity than the natural substrate, thereby blocking catalysis.[1] This delayed carbohydrate digestion reduces the rate of glucose absorption and lowers postprandial blood glucose levels.[8] Depending on the specific enzyme and the full structure of the inhibitor, the inhibition can be competitive or mixed-noncompetitive.[2][3][9]
Enzyme Inhibition Kinetics
The inhibitory potency of this compound-containing compounds is quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency. These compounds exhibit potent, often nanomolar to low-micromolar, inhibition against various carbohydrases. Acarviostatin III03, an oligomer containing three this compound-glucose moieties, is noted as one of the most effective α-amylase inhibitors discovered, being significantly more potent than acarbose.[2]
| Inhibitor | Target Enzyme | Source | Inhibition Type | Kᵢ Value | Reference |
| Acarbose | α-Amylase | Porcine Pancreatic | Mixed-Noncompetitive | 0.80 µM | [9] |
| Acarbose | α-Amylase | Human Salivary | Mixed-Noncompetitive | 1.27 µM | [9] |
| Acarbose | α-Amylase | Aspergillus oryzae | Mixed-Noncompetitive | 270 µM | [9] |
| Acarbose | Sucrase | Rat Small Intestine | Competitive | 0.99 µM | [10] |
| Acarviostatin III03 | α-Amylase | Porcine Pancreatic | Mixed-Noncompetitive | 0.008 µM (8 nM) | [2] |
| Acarviostatin IV03 | α-Amylase | Porcine Pancreatic | Mixed-Noncompetitive | 0.033 µM (33 nM) | [2] |
| This compound-simmondsin | α-Glucosidase | - | Competitive | 0.69 µM | [11] |
| This compound-simmondsin | α-Amylase | - | Mixed-Type | 20.78 µM | [11] |
Section 2: Stability of this compound
Direct stability data for isolated this compound is limited. However, its stability can be inferred from studies on its parent compound, acarbose, and general principles of chemical stability.
Factors Affecting Stability
-
pH and Temperature: As a glycosidic compound, this compound's stability is expected to be pH and temperature-dependent. Stability-indicating HPLC methods developed for acarbose involve stress testing under acidic and basic conditions, confirming its susceptibility to hydrolysis under these conditions.[12] General stability studies on antibiotics recommend storage at -70°C for long-term preservation, as degradation is observed at higher temperatures like -10°C and 4°C.[13][14]
-
Enzymatic Degradation: The C-N pseudo-glycosidic bond within the this compound moiety is resistant to cleavage by digestive hydrolases, which is key to its inhibitory action.[15] However, the parent compound acarbose is readily degraded by specific glycoside hydrolases from gut microbiota to yield this compound.[1][6]
Degradation and Inactivation Pathways
The primary route to obtaining this compound in a biological context is through the degradation of acarbose. The human gut microbiome has evolved specific pathways to process and inactivate acarbose, which directly involve the this compound structure.
-
Degradation to this compound: Glycoside hydrolases from gut bacteria like Lactobacillus plantarum can hydrolyze acarbose through two different modes of action, one of which produces maltose and this compound.[1][6] Another pathway involves the hydrolysis of acarbose to glucose and an intermediate, acarviosine-glucose, which is then further broken down into this compound and glucose.[6]
-
Microbiome-Mediated Inactivation: Beyond simple degradation, two specific inactivation pathways for acarbose have been identified in the human microbiome, which reduce its therapeutic efficacy.[16] These pathways result in products with significantly lower inhibitory activity.[16]
Section 3: Key Experimental Protocols
Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a compound like this compound against α-glucosidase using a chromogenic substrate in a 96-well plate format.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL in phosphate buffer).
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (e.g., 5-10 mM in phosphate buffer).
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 6.9).
-
Test Compound (this compound/analogue) at various concentrations.
-
Positive Control: Acarbose solution.
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).
-
96-well microplate and microplate reader (405 nm).
2. Assay Procedure:
-
Add 20 µL of the test compound at various concentrations (or positive control/buffer for controls) to the wells of a 96-well plate.
-
Add 125 µL of phosphate buffer to each well.
-
Add 5 µL of the α-glucosidase enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate again at 37°C for 15 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃ solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
3. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
-
-
Determine IC₅₀: Plot percent inhibition against the logarithm of the inhibitor concentration and determine the concentration that causes 50% inhibition (IC₅₀).
-
Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, noncompetitive), perform the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of line intersections reveals the inhibition type, and the inhibition constant (Kᵢ) can be calculated from secondary plots.[17][18]
Protocol: Stability-Indicating HPLC Method (Based on Acarbose)
This protocol is adapted from a validated method for acarbose and can serve as a starting point for assessing the stability of this compound.[12]
1. HPLC System and Conditions:
-
Column: Lichrospher®–100–NH2, 5 µm, 250 × 4.6 mm i.d.
-
Mobile Phase: Acetonitrile – 0.007 M Phosphate Buffer (pH 6.7) in a 750:250 (v/v) ratio.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Stress Testing Procedure (Forced Degradation):
-
Acid Hydrolysis: Incubate the sample in a solution of 0.1 M HCl at a specified temperature (e.g., 60°C) for a set time. Neutralize before injection.
-
Base Hydrolysis: Incubate the sample in a solution of 0.1 M NaOH at room temperature for a set time. Neutralize before injection.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photostability: Expose the sample (solid or in solution) to UV light according to ICH guidelines.
-
Thermal Degradation: Heat the sample at a high temperature (e.g., 80°C) for an extended period.
3. Analysis:
-
Prepare solutions of this compound in the appropriate solvent.
-
Subject the solutions to the stress conditions described above for various time points.
-
At each time point, withdraw an aliquot, neutralize if necessary, and dilute to the working concentration.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of degradation peaks and the decrease in the peak area of the parent this compound compound. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main analyte peak.
Conclusion
This compound is a fundamentally important molecule in the field of carbohydrate-based enzyme inhibitors. Its biochemical profile is defined by potent, specific inhibition of α-amylase and α-glucosidase, driven by its unique pseudo-disaccharide structure. While stable under standard storage conditions, its stability is compromised by enzymatic hydrolysis and harsh pH or temperature conditions. The degradation of its parent compound, acarbose, by gut microbiota is a key pathway for its formation in vivo and also a mechanism of drug inactivation. The provided protocols offer a robust framework for researchers to investigate the inhibitory activity and stability of this compound and its derivatives, facilitating the development of new and improved therapeutics for metabolic disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory mechanism of acarbose and 1-deoxynojirimycin derivatives on carbohydrases in rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Acarviosin's Mode of Action on Glycoside Hydrolases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarviosin, a nitrogen-containing pseudo-oligosaccharide, is the core structural component of the potent α-glucosidase inhibitor, acarbose.[1] Acarbose and its derivatives are clinically significant in the management of type 2 diabetes mellitus due to their ability to delay carbohydrate digestion and consequently reduce postprandial hyperglycemia.[2][3] This technical guide provides a comprehensive overview of the mode of action of this compound on glycoside hydrolases, with a focus on its inhibitory mechanisms, quantitative analysis of its potency, and the experimental methodologies used to elucidate these interactions.
Mechanism of Inhibition
This compound and its parent compound, acarbose, primarily function as competitive inhibitors of α-glucosidases and α-amylases.[2][4] This mode of inhibition involves the binding of the inhibitor to the active site of the enzyme, thereby preventing the binding and subsequent hydrolysis of the natural carbohydrate substrates.[2] The nitrogen atom within the this compound structure is crucial for its potent inhibitory activity, as it binds to the enzyme's active site with a much higher affinity than the natural substrate.[1]
Structural studies of enzyme-inhibitor complexes have revealed that this compound acts as a transition state analog.[5] The unsaturated pseudo-saccharide ring of this compound adopts a distorted half-chair conformation within the enzyme's active site, mimicking the proposed oxocarbenium ion-like transition state of the glycosidic bond cleavage.[5] This high-affinity binding to the transition state conformation is a key factor in its potent inhibitory effect.
Molecular docking and X-ray crystallography studies have identified key amino acid residues in the active sites of glycoside hydrolases that interact with this compound. For instance, in α-amylase, residues such as GLN63, ASP197, GLU233, and ASP300 are involved in hydrogen bonding with acarbose.[6] Similarly, in α-glucosidase, key interactions with aspartic acid residues (Asp198, Asp320, and Asp461) are crucial for inhibitor recognition.[7]
Quantitative Analysis of Inhibition
The inhibitory potency of this compound and its derivatives is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through enzyme kinetic assays and vary depending on the specific enzyme, substrate, and experimental conditions.
Table 1: Inhibitory Potency (IC50) of Acarbose and Related Compounds against α-Glucosidase and α-Amylase
| Compound | Enzyme | Substrate | IC50 (µM) | Reference |
| Acarbose | α-Glucosidase (Saccharomyces cerevisiae) | p-Nitrophenyl-α-D-glucopyranoside (pNPG) | 193.37 | [8] |
| Acarbose | α-Glucosidase (Saccharomyces cerevisiae) | pNPG | 750.0 | [9] |
| Acarbose | α-Amylase (Porcine Pancreatic) | Starch | 23.5 ± 2.7 | [10] |
| Acarbose | α-Amylase (Porcine Pancreatic) | Starch | 0.85 ± 0.01 | [11] |
| Quercetin | α-Glucosidase (Saccharomyces cerevisiae) | pNPG | 0.21 ± 0.01 (mg/mL) | [12] |
| 7-methoxyrosmanol | α-Glucosidase (Saccharomyces cerevisiae) | pNPG | 4.2 ± 0.7 (µg/mL) | [13] |
Table 2: Inhibition Constants (Ki) of this compound Derivatives against α-Amylases
| Inhibitor | Enzyme | Ki (µM) | Reference |
| Acarbose | Human Salivary α-Amylase | 4.01 | [12] |
| Acarstatin A | Human Salivary α-Amylase | 0.00253 | [12] |
| Acarstatin B | Human Salivary α-Amylase | 0.00272 | [12] |
| Acarbose | Porcine Pancreatic α-Amylase | 6.54 | [12] |
| Acarstatin A | Porcine Pancreatic α-Amylase | 0.00416 | [12] |
| Acarstatin B | Porcine Pancreatic α-Amylase | 0.00881 | [12] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay is a standard colorimetric method to determine the inhibitory activity of compounds against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose (as a positive control)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a series of dilutions of the test compound (and acarbose) in a suitable solvent (e.g., DMSO), and then further dilute with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 50 µL of phosphate buffer.
-
Add 10 µL of the diluted test compound or acarbose to the test wells. Add 10 µL of buffer/solvent to the control (100% enzyme activity) and blank wells.
-
Add 10 µL of the α-glucosidase solution to the test and control wells. Add 10 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiation and Termination of Reaction:
-
Start the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Materials:
-
Purified glycoside hydrolase
-
This compound or its analog
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified enzyme and the inhibitor solution against the same buffer to minimize heat of dilution effects.
-
Degas both the enzyme and inhibitor solutions before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell of the calorimeter with the enzyme solution (e.g., 10-50 µM).
-
Fill the injection syringe with the inhibitor solution (e.g., 100-500 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the inhibitor into the enzyme solution, typically 20-30 injections of 1-10 µL each.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Ka, ΔH, and n).
-
X-ray Crystallography
X-ray crystallography provides a high-resolution three-dimensional structure of the enzyme-inhibitor complex, revealing the precise molecular interactions.
Materials:
-
Highly purified and concentrated glycoside hydrolase
-
This compound or its analog
-
Crystallization screening kits and reagents (precipitants, buffers, salts)
-
X-ray diffraction equipment (synchrotron or in-house source)
Procedure:
-
Crystallization:
-
Set up crystallization trials by mixing the purified enzyme with a range of crystallization solutions using methods like hanging-drop or sitting-drop vapor diffusion.
-
Incubate the trials at a constant temperature until crystals appear.
-
Soak the obtained enzyme crystals in a solution containing the inhibitor to form the complex.
-
-
Data Collection:
-
Cryo-protect the crystals and mount them on the X-ray diffractometer.
-
Collect a complete set of X-ray diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known homologous structure as a search model.
-
Build and refine the atomic model of the enzyme-inhibitor complex against the experimental data.
-
Analyze the final structure to identify the key interactions between the inhibitor and the enzyme's active site residues.
-
Visualizations
Competitive Inhibition Mechanism
Caption: this compound competes with the substrate for the enzyme's active site.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Step-by-step workflow for the in vitro α-glucosidase inhibition assay.
Logical Relationship of Transition State Mimicry
Caption: this compound mimics the high-energy transition state of the substrate.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of the Aspergillus oryzae alpha-amylase complexed with the inhibitor acarbose at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Docking and Dynamics Simulation of Natural Compounds from Betel Leaves (Piper betle L.) for Investigating the Potential Inhibition of Alpha-Amylase and Alpha-Glucosidase of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effect of potential alpha-amylase inhibitors from Egyptian propolis with acarbose using in silico and in vitro combination analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Inhibitory Effects of Polyphenols from Flos sophorae immaturus on α-Glucosidase: Action Mechanism, Isothermal Titration Calorimetry and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Natural Sources and Isolation of Acarviosin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Acarviosin derivatives, a class of potent α-glucosidase and α-amylase inhibitors with significant therapeutic potential, particularly in the management of type 2 diabetes. This document details their natural origins, comprehensive protocols for their isolation and purification from microbial sources, and quantitative data on their inhibitory activities.
Natural Sources of this compound Derivatives
This compound and its derivatives are pseudo-oligosaccharides primarily produced by microorganisms, especially bacteria belonging to the order Actinomycetales. These compounds are characterized by a core this compound moiety, which consists of a cyclohexitol unit linked to a 4-amino-4,6-dideoxy-D-glucopyranose. Prominent microbial sources for these valuable compounds include various species of Streptomyces and Actinoplanes.
Key microbial producers of this compound and its derivatives include:
-
Actinoplanes sp. : Strains of Actinoplanes, such as SE50/110, are well-known industrial producers of acarbose, a prominent drug that contains the this compound core.[1]
-
Streptomyces species : Various Streptomyces species are a rich source of diverse this compound derivatives. For instance, Streptomyces luteogriseus is known to produce isovalertatins and butytatins.[2] Streptomyces coelicoflavus ZG0656 has been identified as a producer of potent α-amylase inhibitors called acarviostatins.[3]
-
Marine Microorganisms : The marine environment is increasingly recognized as a vast and largely untapped resource for novel bioactive compounds.[4][5] Marine-derived actinomycetes, in particular, are a promising source for the discovery of new this compound derivatives with unique structures and potentially enhanced biological activities.[6]
Quantitative Data on Inhibitory Activity
The therapeutic potential of this compound derivatives lies in their ability to inhibit key digestive enzymes, namely α-amylase and α-glucosidase. This inhibition slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby helping to manage postprandial hyperglycemia. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki).
| Compound/Derivative | Target Enzyme | Source Organism | IC50 Value | Inhibition Constant (Ki) | Reference(s) |
| Acarbose | Porcine Pancreatic α-Amylase | Actinoplanes sp. | - | 2.08 µM (comparative value) | [3] |
| Acarviostatin I03 | Porcine Pancreatic α-Amylase | Streptomyces coelicoflavus ZG0656 | - | - | [6] |
| Acarviostatin II03 | Porcine Pancreatic α-Amylase | Streptomyces coelicoflavus ZG0656 | - | - | [6] |
| Acarviostatin III03 | Porcine Pancreatic α-Amylase | Streptomyces coelicoflavus ZG0656 | - | 0.008 µM | [3] |
| Acarviostatin IV03 | Porcine Pancreatic α-Amylase | Streptomyces coelicoflavus ZG0656 | - | 0.033 µM | [3] |
| Acylated Aminooligosaccharides (New) | Porcine Pancreatic α-Amylase | Streptomyces sp. HO1518 | More potent than acarbose | - | [6] |
| Compound from Arthrobacter enclensis | α-Glucosidase | Arthrobacter enclensis | 500 ± 0.142 µg/ml | - | [7] |
| Acarbose (Standard) | α-Glucosidase | - | 200 ± 0.012 µg/ml | - | [7] |
Experimental Protocols
This section provides detailed methodologies for the fermentation, isolation, purification, and characterization of this compound derivatives from microbial sources.
Fermentation of Producer Microorganism
Objective: To cultivate the microbial strain under optimal conditions to maximize the production of this compound derivatives.
Example Protocol for Streptomyces sp.:
-
Seed Culture Preparation: Inoculate a loopful of Streptomyces sp. spores or mycelia into a 250 mL flask containing 50 mL of seed medium (e.g., R2YE medium). Incubate at 28-30°C for 2-3 days on a rotary shaker at 150-200 rpm.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a larger fermentation vessel containing the production medium. A typical production medium might consist of (g/L): glucose 30.0, maltose 15.0, peptone 5.0, monosodium glutamate 3.0, K2HPO4·3H2O 1.0, MgSO4·7H2O 1.0, FeSO4·7H2O 0.02, and NaNO3 3.0.[7]
-
Fermentation Conditions: Carry out the fermentation at 28-30°C for 5-7 days with continuous agitation (140-200 rpm).[7][8] Monitor the production of the target compounds periodically using methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Extraction of this compound Derivatives
Objective: To separate the crude this compound derivatives from the fermentation broth.
-
Cell Separation: After fermentation, separate the microbial biomass from the culture broth by centrifugation or microfiltration. The supernatant/filtrate contains the extracellularly secreted this compound derivatives.[8]
-
Solvent Extraction: Mix the supernatant with an equal volume of a suitable organic solvent, such as methanol or cold absolute ethanol, to precipitate proteins and other macromolecules.[7][8]
-
Concentration: Centrifuge the mixture to remove the precipitate. Concentrate the resulting supernatant containing the crude extract under reduced pressure using a rotary evaporator. The concentrated crude extract can then be lyophilized to obtain a dry powder.[8]
Purification of this compound Derivatives
Objective: To isolate and purify the individual this compound derivatives from the crude extract using chromatographic techniques.
-
Gel Permeation Chromatography: Dissolve the lyophilized crude extract in deionized water and load it onto a gel permeation chromatography column (e.g., Bio-gel P-2).[7] Elute with deionized water at a slow flow rate (e.g., 0.1 ml/min).[7] Collect fractions and monitor for the presence of the target compounds using an appropriate assay, such as an α-glucosidase inhibition assay. Pool the active fractions.
-
Ion-Exchange Chromatography: For further purification, subject the pooled active fractions to ion-exchange chromatography. A cation exchange resin like Dowex 50WX8 is often used for aminooligosaccharides.[9]
-
Adsorption Chromatography: Adsorption chromatography using resins like Amberlite XAD-16 can also be employed to capture the compounds from the fermentation broth, which are then eluted with a solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC. A reversed-phase C18 column or a specialized column for carbohydrate analysis (e.g., an amino column) can be used.[9] A common mobile phase for amino columns is a gradient of acetonitrile and a phosphate buffer.[9]
Structural Characterization
Objective: To elucidate the chemical structure of the purified this compound derivatives.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the purified compounds.[6] Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which helps in elucidating the structure.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are essential for determining the complete chemical structure, including the stereochemistry, of the this compound derivatives.
α-Glucosidase Inhibition Assay
Objective: To determine the inhibitory activity of the purified compounds against α-glucosidase.
-
Reagents:
-
α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae or rat intestine) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.9).
-
Substrate solution: p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Test compound dissolved in buffer or a minimal amount of DMSO.
-
Stop solution (e.g., 0.1 M Na2CO3).
-
-
Procedure:
-
In a 96-well microplate, add the enzyme solution and the test compound solution (or buffer for control). Incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate for another defined period (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, can be determined by plotting the percentage of inhibition against different concentrations of the compound.
Visualizations
General Workflow for Isolation of this compound Derivatives
Caption: A generalized workflow for the isolation and purification of this compound derivatives.
Biosynthetic Pathway of Acarbose (Illustrating this compound Core Formation)
Caption: Simplified biosynthetic pathway of acarbose, highlighting the key enzymatic steps.[2][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Complete biosynthetic pathway to the antidiabetic drug acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. α-Glucosidase Inhibitors from Two Mangrove-Derived Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Alpha-Glucosidase Inhibition Assay Using Acarviosin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-glucosidase is a key enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1][2] The inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][3][4] Acarviosin is the core structural component of acarbose, a potent and clinically used alpha-glucosidase inhibitor.[5][6] This document provides a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay to evaluate the inhibitory potential of test compounds like this compound, using acarbose as a reference standard.
The assay is based on a colorimetric method where the enzyme alpha-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP) and glucose.[1][7] The rate of this reaction is determined by measuring the increase in absorbance at 405 nm due to the formation of the yellow-colored p-nitrophenol.[1][8] The presence of an inhibitor, such as this compound, will reduce the rate of this color change, and the percentage of inhibition can be calculated by comparing the reaction rate in the presence and absence of the inhibitor.[1]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Conditions |
| α-Glucosidase (from Saccharomyces cerevisiae) | Sigma-Aldrich | G5003 | -20°C |
| Acarbose | Cayman Chemical | 11885 | -20°C |
| This compound (Test Compound) | Varies | Varies | Varies |
| p-Nitrophenyl-α-D-glucopyranoside (pNPG) | Sigma-Aldrich | N1377 | 2-8°C |
| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 | Room Temperature |
| Sodium Phosphate Dibasic | Sigma-Aldrich | S0876 | Room Temperature |
| Sodium Carbonate (Na₂CO₃) | Sigma-Aldrich | S2127 | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| 96-well clear, flat-bottom microplate | Varies | Varies | Room Temperature |
Experimental Protocols
Preparation of Reagents and Solutions
a. 100 mM Sodium Phosphate Buffer (pH 6.8):
-
Dissolve an appropriate amount of sodium phosphate monobasic and sodium phosphate dibasic in distilled water to achieve a final concentration of 100 mM.[1]
-
Adjust the pH to 6.8 using 1 M NaOH or 1 M HCl.
-
Store at 4°C.
b. 1 U/mL α-Glucosidase Solution:
-
Immediately before use, dissolve α-glucosidase from Saccharomyces cerevisiae in cold 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 1.0 U/mL.[1]
-
Keep the solution on ice.
c. 5 mM p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution:
-
Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.[1]
-
This solution should be prepared fresh.
d. 0.1 M Sodium Carbonate (Na₂CO₃) Solution:
-
Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.[1]
-
This solution is used to stop the enzymatic reaction.
e. This compound and Acarbose Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Acarbose (positive control) in 100 mM sodium phosphate buffer (pH 6.8).[3] From this stock, create a series of dilutions (e.g., 10, 50, 100, 250, 500, 1000 µg/mL) in the same buffer.[1]
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or phosphate buffer).[5][9] The solubility of Acarbose in DMSO is approximately 20 mg/ml.[5] Ensure the final concentration of the solvent in the assay does not exceed a level that affects enzyme activity (typically ≤ 1% for DMSO).[10]
-
Prepare a series of dilutions of the this compound stock solution to determine its IC₅₀ value.
Assay Procedure (96-Well Plate Format)
The following protocol is designed for a total reaction volume of 200 µL per well.
a. Plate Setup:
-
Designate wells for Blank, Control (100% enzyme activity), Positive Control (Acarbose), and Test Samples (this compound).
| Well Type | Reagent 1 (Buffer/Inhibitor) | Reagent 2 (Enzyme/Buffer) | Reagent 3 (Substrate) | Reagent 4 (Stop Solution) |
| Blank | 60 µL Buffer | 10 µL Buffer | 20 µL pNPG | 50 µL Na₂CO₃ |
| Control | 50 µL Buffer | 10 µL Enzyme Solution | 20 µL pNPG | 50 µL Na₂CO₃ |
| Positive Control | 50 µL Acarbose Dilutions | 10 µL Enzyme Solution | 20 µL pNPG | 50 µL Na₂CO₃ |
| Test Sample | 50 µL this compound Dilutions | 10 µL Enzyme Solution | 20 µL pNPG | 50 µL Na₂CO₃ |
b. Assay Steps:
-
Add 50 µL of 100 mM sodium phosphate buffer (pH 6.8) to the Control wells.
-
Add 50 µL of the various dilutions of Acarbose and this compound to their respective wells.
-
Add 60 µL of buffer to the Blank wells.
-
Add 10 µL of the 1 U/mL α-glucosidase solution to the Control, Positive Control, and Test Sample wells. Add 10 µL of buffer to the Blank wells.[1]
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[1]
-
Initiate the reaction by adding 20 µL of the 5 mM pNPG substrate solution to all wells.[1]
-
Incubate the plate at 37°C for 20 minutes.[1]
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate to all wells.[1]
-
Measure the absorbance of each well at 405 nm using a microplate reader.[1]
Data Presentation and Analysis
Calculation of Percentage Inhibition
The percentage of alpha-glucosidase inhibition is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control = Absorbance of the control (enzyme + buffer + substrate) - Absorbance of the blank.
-
A_sample = Absorbance of the sample (enzyme + inhibitor + substrate) - Absorbance of the blank.[11]
Determination of IC₅₀ Value
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[12][13] A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Sample Data Table
| Concentration (µg/mL) | Absorbance (405 nm) (Corrected) | % Inhibition |
| Control | Value | 0 |
| Acarbose 10 | Value | Value |
| Acarbose 50 | Value | Value |
| Acarbose 100 | Value | Value |
| Acarbose 250 | Value | Value |
| Acarbose 500 | Value | Value |
| This compound X | Value | Value |
| This compound Y | Value | Value |
| This compound Z | Value | Value |
Visualizations
Caption: Workflow for the in vitro alpha-glucosidase inhibition assay.
Caption: Competitive inhibition of alpha-glucosidase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oamjms.eu [oamjms.eu]
- 9. benchchem.com [benchchem.com]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. youtube.com [youtube.com]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for Determining the Ki Value of Acarviosin for Porcine Pancreatic Amylase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the inhibition constant (Ki) of Acarviosin against porcine pancreatic α-amylase. This document includes a summary of reported kinetic data, a detailed experimental protocol for conducting the inhibition assay, and visual representations of the experimental workflow and inhibition mechanism.
Introduction
α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch and other polysaccharides into simpler sugars. Inhibitors of α-amylase, such as this compound and its derivatives, are of significant interest in the management of type 2 diabetes by controlling postprandial hyperglycemia. This compound is a core component of Acarbose and other more potent α-amylase inhibitors known as acarviostatins.[1][2][3] The nitrogen atom in this compound is thought to bind more tightly to α-amylase than the natural substrate, contributing to its inhibitory potency.[4] Accurate determination of the Ki value is crucial for characterizing the potency and mechanism of action of these inhibitors.
Quantitative Data Summary
The inhibitory effects of this compound-containing compounds on porcine pancreatic α-amylase (PPA) have been documented in several studies. The data consistently show a mixed, noncompetitive inhibition model.[3][5][6][7] Below is a summary of reported Ki values for Acarbose (which contains the this compound moiety) and related, more potent inhibitors.
| Inhibitor | Reported Ki Value (μM) | Type of Inhibition | Source |
| Acarbose | 0.80 | Mixed, Noncompetitive | [5] |
| Acarviostatin I03 | Not explicitly stated, but part of a series of potent inhibitors | Mixed, Noncompetitive | [3] |
| Acarviostatin II03 | Not explicitly stated, but part of a series of potent inhibitors | Mixed, Noncompetitive | [3] |
| Acarviostatin III03 | 0.008 | Mixed, Noncompetitive | [3] |
| Acarviostatin IV03 | 0.033 | Mixed, Noncompetitive | [3] |
Note: Acarviostatin III03 is reported to be 260 times more potent than acarbose.[3]
Experimental Protocols
This section details the methodology for determining the Ki value of this compound for porcine pancreatic α-amylase.
1. Materials and Reagents
-
Porcine Pancreatic α-Amylase (PPA), Type VI-B (e.g., Sigma-Aldrich)
-
This compound (or Acarbose as a reference compound)
-
Soluble Starch (or other suitable substrate like p-nitrophenyl-α-D-maltoside)[8]
-
Phosphate Buffer (e.g., 20 mM Sodium Phosphate, 6.7 mM Sodium Chloride, pH 6.9)
-
3,5-Dinitrosalicylic Acid (DNS) Reagent
-
Potassium Sodium Tartrate solution
-
96-well microplate
-
Microplate reader
-
Water bath
2. Preparation of Solutions
-
Enzyme Solution: Prepare a stock solution of PPA in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point is 50 U/mL.[9]
-
Substrate Solution: Prepare a 1% (w/v) solution of soluble starch in phosphate buffer. Heat gently to dissolve completely and cool to room temperature before use.
-
Inhibitor Solutions: Prepare a stock solution of this compound in phosphate buffer. Perform serial dilutions to obtain a range of concentrations to be tested.
-
DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid in 50 mL of distilled water. Add 30g of potassium sodium tartrate tetrahydrate. Slowly add 20 mL of 2N NaOH. Dilute to a final volume of 100 mL with distilled water.
3. Enzyme Inhibition Assay
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 50 µL of various concentrations of this compound solution and 50 µL of PPA solution.
-
Control Wells (100% activity): 50 µL of phosphate buffer and 50 µL of PPA solution.
-
Blank Wells: 100 µL of phosphate buffer.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Add 100 µL of the pre-warmed starch solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Color Development: Heat the plate in a boiling water bath for 5-10 minutes.
-
Cooling and Dilution: Cool the plate to room temperature. Dilute the contents of each well with distilled water if necessary.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis
-
Calculate Percentage Inhibition:
-
% Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined from this curve.
-
Determine the Mode of Inhibition and Ki Value:
-
To determine the Ki value, the assay should be performed with varying concentrations of both the substrate and the inhibitor.
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration. The pattern of the lines will indicate the mode of inhibition (e.g., competitive, noncompetitive, or mixed).
-
For mixed, noncompetitive inhibition, the Ki can be determined from a secondary plot, such as a Dixon plot (1/velocity vs. [Inhibitor]) at different substrate concentrations. The intersection of the lines will give -Ki.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Structures of human pancreatic α-amylase in complex with acarviostatins: Implications for drug design against type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of porcine pancreatic alpha-amylase. Kinetic evidence for two additional carbohydrate-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of porcine pancreatic alpha-amylase. Inhibition of maltopentaose hydrolysis by acarbose, maltose and maltotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. commons.emich.edu [commons.emich.edu]
- 9. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Acarviosin Cytotoxicity Using Cell-Based Assays
Introduction
Acarviosin is an aminosugar that forms a core component of acarbose and other potent α-amylase inhibitors.[1][2] These inhibitors are of significant interest in biomedical research and drug development, particularly for the management of type 2 diabetes, due to their ability to modulate carbohydrate metabolism.[3] As with any potential therapeutic agent, a thorough evaluation of its cytotoxic profile is essential. This application note provides a framework for assessing the in vitro cytotoxicity of this compound using a panel of robust and well-established cell-based assays.
Cell-based assays are indispensable tools in toxicology and drug discovery, offering insights into how a compound affects cellular health and viability.[4] They can measure a range of cellular responses, from metabolic activity and membrane integrity to the induction of programmed cell death (apoptosis).[5] This document outlines protocols for three key assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-FITC assay for apoptosis detection.
Principle of the Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]
-
LDH Assay: The lactate dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells.[8] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[3]
-
Annexin V-FITC Apoptosis Assay: This assay identifies one of the early events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can be used to detect apoptotic cells. Propidium iodide (PI) is often used as a counterstain to differentiate early apoptotic cells (Annexin V-positive, PI-negative) from late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Data Presentation
Quantitative data from the cytotoxicity assays should be recorded and summarized for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of this compound required to inhibit a biological process by 50%.[9]
Table 1: Cytotoxicity of this compound on Various Cell Lines (Example Data)
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| HepG2 | MTT | 24 | User-defined |
| HepG2 | MTT | 48 | User-defined |
| Caco-2 | MTT | 24 | User-defined |
| Caco-2 | MTT | 48 | User-defined |
| HepG2 | LDH | 24 | User-defined |
| Caco-2 | LDH | 24 | User-defined |
Note: This table is a template. Users should populate it with their own experimental data.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing this compound cytotoxicity and a putative signaling pathway that may be affected.
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.[1][10]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
2. LDH Cytotoxicity Assay
This protocol is based on standard LDH assay kits.[11][12]
Materials:
-
This compound stock solution
-
96-well flat-bottom sterile microplates
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of this compound and incubate for the desired time.
-
Include the following controls:
-
Vehicle control: Cells treated with the vehicle solvent.
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with lysis buffer 45 minutes before the end of the incubation period.
-
No-cell control: Medium only.
-
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: % Cytotoxicity = [(Absorbance of treated sample - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100
3. Annexin V-FITC Apoptosis Assay
This protocol is a general guideline for flow cytometry-based apoptosis detection.
Materials:
-
This compound stock solution
-
6-well sterile plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis: The flow cytometer will generate dot plots showing four populations:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acarbose impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acarbose May Function as a Competitive Exclusion Agent for the Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application of Acarviosin in Kinetic Studies of Carbohydrate-Active Enzymes
Introduction: Acarviosin as a Research Tool
This compound is a nitrogen-containing pseudo-oligosaccharide that forms the core bioactive component of acarbose, a widely prescribed anti-diabetic drug.[1] Acarbose itself is a potent, reversible inhibitor of carbohydrate-active enzymes (CAZymes), particularly α-amylases and α-glucosidases, which are responsible for the digestion of complex carbohydrates.[2][3] this compound can be produced through the degradation of acarbose by gut microbiota.[4] Its unique structure, featuring a C-N linkage that mimics the transition state of the glycosidic bond cleavage, makes it a powerful tool for researchers.[4][5]
The study of this compound and its derivatives allows for the detailed kinetic analysis of enzyme active sites, elucidation of inhibitory mechanisms, and the rational design of novel therapeutics for metabolic disorders like Type 2 Diabetes Mellitus.[2] The nitrogen atom in this compound binds to α-amylase more tightly than the natural substrate, making it a highly potent inhibitor.[4]
Mechanism of Action and Inhibition Kinetics
This compound and its derivatives function by competing with natural carbohydrate substrates for the active site of glycosidase enzymes. The mode of inhibition can vary depending on the specific enzyme and the structure of the this compound-containing compound. Kinetic studies have identified different types of inhibition, including competitive, non-competitive, and mixed-type inhibition.
-
Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, preventing the substrate from binding. This increases the apparent Michaelis constant (Kₘ) but does not change the maximum velocity (Vₘₐₓ). Acarbose, which contains the this compound core, is a well-characterized competitive inhibitor of α-glucosidase.[6]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In pure non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This decreases Vₘₐₓ but does not affect Kₘ.[7]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both Kₘ and Vₘₐₓ. Several this compound-containing oligosaccharides have been identified as mixed noncompetitive inhibitors of porcine pancreatic α-amylase.[8]
The type of inhibition can be determined graphically using a Lineweaver-Burk (double reciprocal) plot, which linearizes the Michaelis-Menten equation.[9][10]
Figure 1. Competitive vs. Mixed/Non-competitive inhibition pathways.
Quantitative Data Summary: Inhibition Constants
The inhibitory potency of this compound and its derivatives is quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following tables summarize kinetic data for various this compound-containing compounds against different carbohydrate-active enzymes.
Table 1: Inhibition Constants (Kᵢ) of this compound Derivatives Against α-Amylases
| Compound | Enzyme Source | Substrate | Kᵢ Value | Reference |
|---|---|---|---|---|
| Acarstatin A | Human Salivary α-Amylase | Starch | 2.53 nM | [2] |
| Acarstatin B | Human Salivary α-Amylase | Starch | 2.72 nM | [2] |
| Acarbose | Human Salivary α-Amylase | Starch | 4.01 µM | [2] |
| Acarstatin A | Porcine Pancreatic α-Amylase | Starch | 4.16 nM | [2] |
| Acarstatin B | Porcine Pancreatic α-Amylase | Starch | 8.81 nM | [2] |
| Acarbose | Porcine Pancreatic α-Amylase | Starch | 6.54 µM | [2] |
| Acarviostatin III03 | Porcine Pancreatic α-Amylase | - | 0.008 µM | [8] |
| Acarviostatin IV03 | Porcine Pancreatic α-Amylase | - | 0.033 µM |[8] |
Table 2: IC₅₀ Values of this compound-Related Compounds
| Compound | Enzyme Source | IC₅₀ Value | Reference |
|---|---|---|---|
| Acarbose | α-Glucosidase (Saccharomyces cerevisiae) | 545 µM | |
| Thielavin J | α-Glucosidase (Saccharomyces cerevisiae) | 15.8 µM | |
| Acarbose | α-Glucosidase (Bacillus stearothermophilus) | 0.015 µM | |
| Thielavin J | α-Glucosidase (Bacillus stearothermophilus) | 30.5 µM | |
| Fisetin | α-Glucosidase | 0.41 µM (4.099 x 10⁻⁴ mM) | [11] |
| Acarbose | α-Glucosidase | 1498 µM (1.498 mM) |[11] |
Experimental Protocols
This section provides a generalized protocol for determining the kinetic parameters of this compound inhibition against α-glucosidase using a chromogenic substrate.
Protocol 4.1: In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from standard colorimetric assays used for acarbose and other inhibitors.[6][12] It utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG), which is hydrolyzed by α-glucosidase to produce p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.
A. Materials and Reagents:
-
This compound (or derivative) stock solution
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1.0 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) stock solution (e.g., 5 mM)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 6.8)
-
Sodium Carbonate (Na₂CO₃) solution (e.g., 0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
B. Assay Procedure:
-
Preparation: Prepare serial dilutions of the this compound stock solution in phosphate buffer to create a range of inhibitor concentrations. Prepare a range of substrate (pNPG) concentrations (e.g., 0.5, 1, 2, 4, 8 mM) for kinetic analysis.
-
Reaction Setup: In a 96-well plate, add the following to each well in triplicate:
-
Test wells: 50 µL of phosphate buffer, 25 µL of this compound solution (at various concentrations), and 25 µL of α-glucosidase solution.
-
Control (No Inhibitor): 75 µL of phosphate buffer and 25 µL of α-glucosidase solution.
-
Blank: 100 µL of phosphate buffer (to zero the plate reader).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding 50 µL of the pNPG substrate solution to all wells (except the blank).
-
Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes). The reaction time should be within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
C. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = [ (A_control - A_test) / A_control ] * 100
-
Where A_control is the absorbance of the control reaction and A_test is the absorbance of the reaction with this compound.
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
-
Determine Kinetic Parameters (Kₘ, Vₘₐₓ, Kᵢ):
-
Perform the assay using varying concentrations of both the substrate (pNPG) and the inhibitor (this compound).
-
Calculate the initial reaction velocity (v) for each condition.
-
Plot the data using the Lineweaver-Burk equation: 1/v = (Kₘ/Vₘₐₓ)(1/[S]) + 1/Vₘₐₓ.[13]
-
The plot of 1/v versus 1/[S] will yield straight lines. The intercepts and slopes of these lines in the absence and presence of the inhibitor are used to determine the mode of inhibition and the Kᵢ value.[7]
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for determining the mode of enzyme inhibition.
Figure 2. Step-by-step workflow for kinetic analysis of an enzyme inhibitor.
Conclusion
This compound and its derivatives are invaluable tools for probing the active sites and mechanisms of carbohydrate-active enzymes. Their potent inhibitory activity and structural similarity to the transition state of glycosidic cleavage provide deep insights into enzyme function. The protocols and data presented herein offer a framework for researchers and drug development professionals to effectively utilize this compound in their kinetic studies, ultimately aiding in the discovery and design of next-generation therapeutics for metabolic diseases.
References
- 1. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 2. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Complete biosynthetic pathway to the antidiabetic drug acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbenotes.com [microbenotes.com]
- 8. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2minutemedicine.com [2minutemedicine.com]
- 10. Khan Academy [khanacademy.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols: Acarviosin Activity Assay using p-Nitrophenyl-α-D-glucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarviosin is the active pseudo-oligosaccharide core of acarbose, a potent α-glucosidase inhibitor used in the management of type 2 diabetes mellitus.[1][2][3][4] The primary therapeutic action of this compound is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[4][5] This inhibition delays the enzymatic cleavage of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[3][5][6]
The following application notes provide a detailed protocol for determining the inhibitory activity of this compound on α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). In this assay, α-glucosidase hydrolyzes the colorless pNPG substrate to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[7][8][9][10][11] The reduction in the rate of p-nitrophenol formation in the presence of this compound is directly proportional to its inhibitory activity.
Principle of the Assay
The enzymatic reaction and the principle of its measurement are as follows:
-
Enzymatic Reaction: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) into α-D-glucose and p-nitrophenol.
-
Detection: The product, p-nitrophenol, is a chromophore that absorbs light at 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the α-glucosidase activity.
-
Inhibition: this compound competes with the pNPG substrate for the active site of the α-glucosidase enzyme. The presence of this compound reduces the rate of pNPG hydrolysis, leading to a decreased rate of p-nitrophenol formation and a lower absorbance reading.
Data Presentation
Table 1: Typical IC50 Values for α-Glucosidase Inhibition
| Inhibitor | Enzyme Source | IC50 Value (µg/mL) | Reference |
| Acarbose | Saccharomyces cerevisiae | 193.37 | [7] |
| Acarbose | Porcine Pancreatic α-amylase | 15.7 µM | [12] |
| Quercetin | Saccharomyces cerevisiae | 5.41 | [7] |
| Caesalpinia sappan extract | Not specified | 9.29 | [13] |
| Canarium tramdenum bark extract | Not specified | 18.93 | [11] |
Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, pH, and temperature.
Experimental Protocols
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or Acarbose as a reference compound)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 0.1 M)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Dissolve the appropriate amount of potassium phosphate monobasic in deionized water and adjust the pH to 6.8 with 1 M NaOH.
-
α-Glucosidase Solution (0.1 U/mL): Prepare a stock solution of α-glucosidase in cold potassium phosphate buffer. Immediately before use, dilute to a working concentration of 0.1 U/mL with the same buffer.
-
pNPG Solution (1.25 mM): Dissolve p-nitrophenyl-α-D-glucopyranoside in potassium phosphate buffer to a final concentration of 1.25 mM.
-
This compound/Acarbose Stock Solution: Dissolve this compound or Acarbose in DMSO to prepare a stock solution (e.g., 1 mg/mL).
-
Serial Dilutions of Inhibitor: Prepare a series of dilutions of the this compound/Acarbose stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water to a final concentration of 0.1 M.
Assay Procedure
-
Plate Setup: Add the following solutions to the wells of a 96-well microplate:
-
Blank: 50 µL of potassium phosphate buffer.
-
Control (No Inhibitor): 25 µL of potassium phosphate buffer.
-
Inhibitor: 25 µL of the this compound/Acarbose serial dilutions.
-
-
Enzyme Addition: Add 25 µL of the α-glucosidase solution (0.1 U/mL) to the control and inhibitor wells.
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: Add 25 µL of the pNPG solution (1.25 mM) to all wells (blank, control, and inhibitor).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Stop the enzymatic reaction by adding 100 µL of 0.1 M sodium carbonate solution to all wells.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Analysis
-
Correct for Blank: Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate Percent Inhibition: The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Determine IC50 Value: The IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for the this compound α-glucosidase inhibition assay.
Caption: Competitive inhibition of α-glucosidase by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of alpha-glucosidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. phcogj.com [phcogj.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for Acarviosin Purification
Introduction
Acarviosin is a crucial pseudo-disaccharide core of acarbose and other related α-glucosidase inhibitors, which are clinically significant in the management of type 2 diabetes mellitus.[1][2] The potent inhibitory activity of this compound and its derivatives against α-amylase makes their efficient purification a critical step for research, drug development, and quality control.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of this compound from complex mixtures such as fermentation broths or enzymatic degradation products of acarbose.[4][5] This application note provides detailed protocols for the purification of this compound using various HPLC methods, including reversed-phase, ion-exchange, and size-exclusion chromatography.
Chromatographic Techniques for this compound Purification
The selection of an appropriate HPLC technique is paramount for achieving high purity and yield of this compound. The choice depends on the specific sample matrix and the physicochemical properties of this compound and accompanying impurities.
-
Reversed-Phase HPLC (RP-HPLC): This is a widely used technique that separates molecules based on their hydrophobicity.[6] A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile.[4][6] RP-HPLC is effective for separating this compound from less polar or more polar impurities.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge.[7][8] Since this compound contains an amino group, it is amenable to cation-exchange chromatography.[2] This technique is particularly useful for removing other charged or neutral impurities.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size.[9][10] This method is suitable for removing high-molecular-weight impurities like proteins or polysaccharides, or for separating this compound from smaller molecules.
Experimental Protocols
General Sample Preparation from Fermentation Broth
Prior to HPLC purification, a crude extract of this compound-containing compounds is typically prepared from the fermentation broth.
-
Adsorption: Absorb the filtered fermentation broth onto a macroporous resin (e.g., Amberlite XAD-16).[4]
-
Elution: Elute the adsorbed compounds with an organic solvent such as methanol or ethanol.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Dissolution: Dissolve the crude extract in an appropriate solvent (e.g., water or the initial mobile phase) for HPLC injection.
Protocol for Reversed-Phase HPLC (RP-HPLC) Purification
This protocol is designed for the fine purification of this compound and its derivatives.
Instrumentation:
-
Preparative or Semi-preparative HPLC system
-
UV Detector (set at 210 nm)
-
Fraction Collector
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (ODS) column (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5-20% B over 50 minutes[4] |
| Flow Rate | 3.0 mL/min[4] |
| Detection | UV at 210 nm[1][4][11] |
| Injection Volume | Dependent on column loading capacity |
Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as specified in the table.
-
Collect fractions corresponding to the this compound peak based on the UV chromatogram.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified this compound.
Protocol for Ion-Exchange Chromatography (IEX) Purification
This protocol is suitable for the initial capture and purification of this compound from a crude extract.
Instrumentation:
-
Chromatography system (e.g., FPLC)
-
Conductivity and UV Detectors
-
Fraction Collector
Chromatographic Conditions:
| Parameter | Value |
| Column | Strong Cation-Exchange Column (e.g., Dowex 50WX8)[5] |
| Equilibration Buffer | 20 mM Sodium Acetate, pH 4.5 |
| Elution Buffer | 20 mM Sodium Acetate, pH 4.5 + 1 M NaCl (for gradient elution) |
| Gradient | 0-100% Elution Buffer over 10 column volumes |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 210 nm and Conductivity |
Procedure:
-
Equilibrate the cation-exchange column with Equilibration Buffer.
-
Load the sample, which has been pH-adjusted and diluted to a low ionic strength.
-
Wash the column with Equilibration Buffer to remove unbound impurities.
-
Elute the bound this compound using a linear gradient of the Elution Buffer.
-
Collect fractions based on the UV and conductivity profiles.
-
Desalt the this compound-containing fractions using size-exclusion chromatography or dialysis.
Protocol for Size-Exclusion Chromatography (SEC) Purification
This protocol is primarily for desalting and removing high or low molecular weight impurities.
Instrumentation:
-
Chromatography system
-
Refractive Index (RI) or UV Detector
-
Fraction Collector
Chromatographic Conditions:
| Parameter | Value |
| Column | Gel Filtration Column (e.g., Sephadex G-25) |
| Mobile Phase | Deionized Water or a volatile buffer (e.g., Ammonium Bicarbonate) |
| Flow Rate | 0.5 mL/min |
| Detection | RI or UV at 210 nm |
Procedure:
-
Equilibrate the column with the chosen mobile phase.
-
Inject the concentrated this compound fraction.
-
Elute isocratically with the mobile phase.
-
Collect the fraction corresponding to the molecular weight of this compound.
-
Lyophilize the collected fraction if a volatile buffer was used.
Data Presentation
Table 1: Summary of HPLC Conditions for this compound-related Compound Purification
| Compound | HPLC Mode | Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) | Purity/Yield | Reference |
| Acylated Aminooligosaccharides | RP-HPLC | ODS-C18 (semi-preparative) | CH3CN-H2O gradient (5-20%) | 3 mL/min | UV (210 nm) | 21.2 - 40.1 | Not specified | [4] |
| Acarbose | RP-HPLC | Lichrospher®‒100–NH2 | Acetonitrile–0.007 M phosphate buffer (pH 6.7) (750:250, v/v) | 2 mL/min | UV (210 nm) | ~8 | >99% | [1] |
| Acarbose & Impurities | HILIC | Accucore 150 Amide HILIC | Acetonitrile/Water Gradient | 0.6 mL/min | CAD | Variable | Not specified | [11] |
| Acarbose Analogs | RP-HPLC | Agilent Original NH2 | 35% A (aq. buffer), 65% B (acetonitrile) | 1 mL/min | UV (210 nm) | Not specified | Not specified | [5] |
Visualizations
Caption: Workflow for this compound Purification
Caption: Principle of Reversed-Phase HPLC Separation
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. samyangtrilite.com [samyangtrilite.com]
- 8. scielo.br [scielo.br]
- 9. Size exclusion chromatography for the quantitative profiling of the enzyme-catalyzed hydrolysis of Xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unraveling the mysteries of modern size exclusion chromatography - the way to achieve confident characterization of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Mass Spectrometric Characterization of Acarviosin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Acarviosin derivatives are a class of pseudo-oligosaccharides that act as potent α-glucosidase inhibitors, making them crucial molecules in the research and development of anti-diabetic drugs. Mass spectrometry has emerged as an indispensable tool for the structural characterization and analysis of these complex molecules. This document provides detailed application notes and protocols for the use of mass spectrometry in the study of this compound derivatives.
Application Notes
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for the analysis of this compound derivatives. Electrospray ionization (ESI) is the most common ionization technique for these molecules, typically generating protonated molecules [M+H]⁺ in positive ion mode.[1][2] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, providing valuable structural information.
The fragmentation of this compound derivatives and other oligosaccharides in MS/MS experiments is characterized by the cleavage of glycosidic bonds, leading to the formation of b- and y-type fragment ions.[1] The analysis of these fragment ions allows for the determination of the sequence and composition of the oligosaccharide chains. Specifically, the cleavage of the quinovosidic bond within the this compound core is a notable fragmentation pathway.[1] High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of the parent and fragment ions, further aiding in structural elucidation.[1][3]
Recent advancements in affinity selection-mass spectrometry have enabled high-throughput screening of α-glucosidase inhibitors from complex mixtures, demonstrating the power of MS in drug discovery.[4]
Key Experimental Protocols
Protocol 1: General LC-MS Analysis of this compound Derivatives
This protocol outlines a general method for the separation and detection of this compound derivatives using liquid chromatography coupled with mass spectrometry.
1. Sample Preparation:
-
Dissolve the sample containing this compound derivatives in a suitable solvent, such as a mixture of water and acetonitrile.
-
Centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column can be used. For instance, an Agilent ZORBAX SB-Aq column (4.6 × 250 mm, 5 μm) has been reported for the analysis of acarbose and its analogs.[3]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example, a gradient from 5% to 35% B over 6.5 minutes has been used in similar analyses.[5]
-
Flow Rate: A flow rate of 0.2-0.6 mL/min is commonly used.[3][5]
-
Column Temperature: Maintain the column at a constant temperature, for example, 40 °C.[5]
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Full scan mode to detect all ions within a specified mass range.
-
Capillary Voltage: Typically in the range of 3-4 kV.
-
Source Temperature: Around 100-150 °C.
-
Nebulizing and Drying Gas (N₂): Optimize the flow rates for efficient desolvation. Typical values could be a nebulizing gas flow of 3 L/min and a drying gas flow of 15 L/min.[5]
Protocol 2: Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
This protocol describes the use of tandem mass spectrometry to obtain structural information about this compound derivatives.
1. Sample Preparation and LC-MS:
-
Follow Protocol 1 for sample preparation and LC separation.
2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: ESI in positive ion mode.
-
Scan Mode: Product ion scan mode.
-
Precursor Ion Selection: Select the [M+H]⁺ ion of the this compound derivative of interest in the first mass analyzer (Q1).
-
Collision Gas: Argon is typically used as the collision gas.
-
Collision Energy (CE): The collision energy should be optimized for each compound to achieve optimal fragmentation. This may range from 10 to 40 eV.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer (Q3 or TOF).
Data Presentation: Quantitative Data Summary
The following table summarizes common fragment ions observed in the positive-ion ESI-MS/MS of this compound derivatives. These values are indicative and may vary slightly depending on the specific derivative and instrument conditions.
| Precursor Ion Description | m/z of Precursor Ion [M+H]⁺ | Key Fragment Ions (m/z) | Fragment Description | Reference |
| Acarviostatin I03 Core | Varies | 304 | b₂ fragment | [1] |
| Acarviostatin II03 Core | Varies | 304, 466, 624, 769 | b₂, b₃, b₄, b₅ fragments | [1] |
| D₆-O-acetyl-acarviostatin II03 | 1477.5564 | 304, 466, 624, 769 | b₂, b₃, b₄, b₅ fragments | [1] |
| Acarbose Derivatives with additional hexose units | 808.3091, 970.3619, 1132.4150, 1294.4566 | Not specified | [M+H]⁺ of derivatives with one to four additional hexose moieties | [3] |
Mandatory Visualizations
Caption: Experimental workflow for the characterization of this compound derivatives using LC-MS/MS.
Caption: Generalized fragmentation pathway of this compound derivatives in tandem mass spectrometry.
References
- 1. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening and investigation of the inhibitory mechanism of α-glucosidase inhibitors in teas using an affinity selection-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UHPLC/MS Identifying Potent α-glucosidase Inhibitors of Grape Pomace via Enzyme Immobilized Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing Acarviosin Inhibition of Yeast α-Glucosidase
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream.[1][2] Inhibition of this enzyme is a well-established therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[1][3][4] Acarviosin is the active moiety of Acarbose, a potent competitive inhibitor of α-glucosidase.[5][6] This document provides a detailed protocol for assessing the inhibitory activity of this compound against yeast α-glucosidase, a commonly used model enzyme in drug discovery.
The assay is based on a colorimetric method using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1] α-Glucosidase hydrolyzes the colorless pNPG to release p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[1][7] The presence of an inhibitor like this compound reduces the rate of this reaction, and the degree of inhibition can be determined by comparing the reaction rate in the presence and absence of the inhibitor.
Mechanism of Action: this compound Inhibition of α-Glucosidase
This compound, the core structural component of Acarbose, functions as a competitive inhibitor of α-glucosidase.[1][3][6] Its structure mimics the transition state of the natural substrate, allowing it to bind with high affinity to the active site of the enzyme.[6] This binding is reversible and prevents the natural substrate from accessing the active site, thereby slowing down the rate of carbohydrate digestion.[1][3] Kinetically, competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) of the substrate with no change in the maximum velocity (Vmax) of the reaction.[1]
Caption: Competitive inhibition of α-glucosidase by this compound.
Experimental Protocols
This section details the necessary reagents and step-by-step procedures for determining the half-maximal inhibitory concentration (IC50) and the mode of inhibition of this compound.
Materials and Reagents
-
Yeast α-glucosidase (from Saccharomyces cerevisiae) (e.g., Sigma-Aldrich)[7]
-
This compound (or Acarbose as a reference standard)[7]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)[7]
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.2 M) to stop the reaction[8]
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplates[7]
-
Microplate reader capable of measuring absorbance at 405 nm[9]
-
Incubator set to 37°C[10]
Preparation of Solutions
-
Enzyme Solution (0.1 U/mL): Prepare a stock solution of yeast α-glucosidase in 0.1 M potassium phosphate buffer (pH 6.8). Dilute the stock solution to a final working concentration of 0.1 U/mL with the same buffer just before use.
-
Substrate Solution (1.25 mM pNPG): Dissolve pNPG in 0.1 M potassium phosphate buffer (pH 6.8) to a final concentration of 1.25 mM.[9]
-
Inhibitor Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Inhibitor Working Solutions: Prepare a series of dilutions of the this compound stock solution in potassium phosphate buffer to achieve a range of final assay concentrations.
-
Stopping Solution (0.2 M Na2CO3): Dissolve sodium carbonate in deionized water to a final concentration of 0.2 M.[8]
Protocol for IC50 Determination
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.
Caption: Workflow for IC50 determination of this compound.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
50 µL of 0.1 M potassium phosphate buffer (pH 6.8)
-
10 µL of this compound working solution at various concentrations. For the control, add 10 µL of buffer.
-
20 µL of 0.1 U/mL α-glucosidase solution.
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[10]
-
Reaction Initiation: Add 20 µL of 1.25 mM pNPG substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for an additional 25 minutes.[10]
-
Reaction Termination: Stop the reaction by adding 50 µL of 0.2 M Na2CO3 solution to each well.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of inhibition using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[11]
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that corresponds to 50% inhibition.[11]
Protocol for Determining the Mode of Inhibition (Enzyme Kinetics)
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), enzyme kinetics studies are performed with varying concentrations of both the substrate and the inhibitor.
-
Assay Setup: Prepare a series of reactions in a 96-well microplate. Each series will have a fixed concentration of this compound (including a zero-inhibitor control) and varying concentrations of the pNPG substrate (e.g., 1.25, 2.5, 5, 10, and 20 mM).[10]
-
Procedure:
-
Add 20 µL of α-glucosidase solution (1.0 U/mL) and 10 µL of the this compound solution (or buffer for control) to the wells.
-
Add 50 µL of potassium phosphate buffer and incubate at 37°C for 10 minutes.[10]
-
Add 20 µL of the corresponding pNPG substrate solution to each well to initiate the reaction.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 3 minutes) for 25 minutes to determine the initial reaction velocity (V₀).[10]
-
-
Data Analysis:
-
Calculate the reaction velocity (V₀) for each substrate and inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the mode of inhibition. For competitive inhibition, the lines will intersect on the y-axis, indicating no change in Vmax but an increase in apparent Km.
-
The Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined from these plots.[10]
-
A Dixon plot (1/V₀ vs. [I]) can also be used to determine the inhibition constant (Ki).[10]
-
Data Presentation
The following tables summarize typical quantitative data obtained from this compound (represented by Acarbose) inhibition assays of yeast α-glucosidase.
Table 1: IC50 Values for Acarbose Inhibition of Yeast α-Glucosidase
| Reference Compound | IC50 Value (µg/mL) | IC50 Value (mM) | Reference |
| Acarbose | 262.32 | ~0.41 | [12] |
| Acarbose | 193.37 | ~0.30 | [3] |
| Acarbose | 2134 | ~3.31 | [13] |
| Acarbose | - | 9.11 | [14] |
Note: The IC50 values for Acarbose can vary significantly between studies depending on the specific assay conditions.
Table 2: Kinetic Parameters of Yeast α-Glucosidase Inhibition by Acarbose
| Parameter | Value | Description |
| Mode of Inhibition | Competitive | Inhibitor binds to the active site of the free enzyme.[1] |
| Effect on Km | Increases | Higher substrate concentration is needed to reach half Vmax.[1] |
| Effect on Vmax | Unchanged | The maximum reaction rate is not affected.[1] |
| Ki (Inhibition Constant) | Varies | Represents the dissociation constant of the enzyme-inhibitor complex. |
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory potential of this compound against yeast α-glucosidase. The described methods for determining the IC50 value and the mode of inhibition are fundamental for the characterization of α-glucosidase inhibitors. The provided data and diagrams serve as a valuable resource for researchers in the field of diabetes drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. Enzymatic Kinetics of α-Glucosidase [bio-protocol.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Yeast α-glucosidase inhibition by isoflavones from plants of Leguminosae as an in vitro alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Acarviosin Inhibitory Activity using Colorimetric Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarviosin and its derivatives are potent inhibitors of alpha-glucosidase and alpha-amylase, enzymes crucial for the digestion of carbohydrates.[1][2] By impeding the breakdown of complex carbohydrates into absorbable monosaccharides, these inhibitors can help manage postprandial hyperglycemia, a key factor in type 2 diabetes.[3] This document provides detailed protocols for quantifying the inhibitory activity of this compound and related compounds using established colorimetric methods. These assays are fundamental for screening potential new drug candidates and for characterizing their enzymatic inhibition profiles.
The principle of these assays lies in the enzymatic conversion of a substrate into a colored product. The presence of an inhibitor, such as this compound, reduces the rate of this reaction, leading to a decrease in color intensity. This change in absorbance is directly proportional to the inhibitory activity of the compound.
This application note details two primary colorimetric assays:
-
α-Glucosidase Inhibitory Assay: This method utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme α-glucosidase hydrolyzes pNPG to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
α-Amylase Inhibitory Assay: Two common methods are described:
-
Starch-Iodine Method: This assay is based on the principle that starch forms a deep blue color complex with iodine. As α-amylase digests the starch, the blue color diminishes.
-
DNSA Method: This method quantifies the reducing sugars produced from the enzymatic hydrolysis of starch using 3,5-dinitrosalicylic acid (DNSA), which changes color upon reduction.
-
I. α-Glucosidase Inhibitory Activity Assay
This protocol outlines the determination of α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Experimental Protocol
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound or test compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.2 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound or the test compound in a suitable solvent (e.g., buffer or DMSO). Create a series of dilutions to determine the IC50 value.
-
Prepare a stock solution of Acarbose (positive control) in the same manner.
-
Prepare a 1 M sodium carbonate solution.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the sodium phosphate buffer to each well.
-
Add 10 µL of the this compound/test compound dilutions to the sample wells.
-
Add 10 µL of the Acarbose dilutions to the positive control wells.
-
Add 10 µL of the buffer/solvent to the blank (no inhibitor) and negative control (no enzyme) wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the negative control wells. Add 20 µL of buffer to the negative control wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M sodium carbonate solution to all wells.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Presentation
Table 1: α-Glucosidase Inhibition Data
| Concentration (µM) | Absorbance (405 nm) | % Inhibition |
| Control (No Inhibitor) | Acontrol | 0 |
| This compound/Test Compound | ||
| Concentration 1 | Asample1 | %I1 |
| Concentration 2 | Asample2 | %I2 |
| Concentration 3 | Asample3 | %I3 |
| ... | ... | ... |
| Acarbose (Positive Control) | ||
| Concentration 1 | Aacarbose1 | %Iacarbose1 |
| Concentration 2 | Aacarbose2 | %Iacarbose2 |
| ... | ... | ... |
Calculation of % Inhibition:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (enzyme + substrate without inhibitor).
-
Asample is the absorbance of the sample (enzyme + substrate + inhibitor).
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
Caption: Workflow for α-Glucosidase Inhibition Assay.
II. α-Amylase Inhibitory Activity Assay
This section describes two common colorimetric methods for determining α-amylase inhibition. This compound is known to be a potent inhibitor of α-amylase.[1][3]
A. Starch-Iodine Method
This method is based on the reduction of the blue color of the starch-iodine complex upon enzymatic digestion of starch.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
This compound or test compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)
-
Iodine solution (5 mM I₂ in 5 mM KI)
-
Hydrochloric acid (HCl) (1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM sodium phosphate buffer (pH 6.9) containing 6 mM NaCl.
-
Dissolve α-amylase in the buffer to a final concentration of 0.5 mg/mL.
-
Prepare a 1% (w/v) soluble starch solution by dissolving starch in the buffer. Heat gently if necessary to dissolve completely, then cool to room temperature.
-
Prepare a stock solution of this compound or the test compound and Acarbose in the buffer. Create serial dilutions.
-
Prepare the iodine solution.
-
Prepare a 1 M HCl solution.
-
-
Assay in 96-Well Plate:
-
Add 25 µL of the this compound/test compound dilutions to the sample wells.
-
Add 25 µL of the Acarbose dilutions to the positive control wells.
-
Add 25 µL of the buffer to the control (no inhibitor) and blank (no enzyme) wells.
-
Add 50 µL of the α-amylase solution to all wells except the blank wells. Add 50 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of the starch solution to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Stop the reaction by adding 25 µL of 1 M HCl.
-
Add 100 µL of the iodine solution to all wells.
-
-
Measurement:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Table 2: α-Amylase Inhibition Data (Starch-Iodine Method)
| Concentration (µg/mL) | Absorbance (620 nm) | % Inhibition |
| Control (No Inhibitor) | Acontrol | 0 |
| This compound/Test Compound | ||
| Concentration 1 | Asample1 | %I1 |
| Concentration 2 | Asample2 | %I2 |
| Concentration 3 | Asample3 | %I3 |
| ... | ... | ... |
| Acarbose (Positive Control) | ||
| Concentration 1 | Aacarbose1 | %Iacarbose1 |
| Concentration 2 | Aacarbose2 | %Iacarbose2 |
| ... | ... | ... |
Calculation of % Inhibition:
% Inhibition = [ (Asample - Acontrol) / Ablank ] x 100
Where:
-
Asample is the absorbance of the sample (enzyme + substrate + inhibitor).
-
Acontrol is the absorbance of the control (enzyme + substrate without inhibitor).
-
Ablank is the absorbance of the blank (substrate without enzyme).
B. DNSA Method
This method measures the amount of reducing sugars produced by the action of α-amylase on starch.
Materials:
-
Porcine pancreatic α-amylase
-
Soluble starch
-
This compound or test compound
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.9)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.9).
-
Dissolve α-amylase in the buffer to a final concentration of 0.15 U/mL.[4]
-
Prepare a 1% (w/v) soluble starch solution in the buffer.
-
Prepare a stock solution of this compound or the test compound and Acarbose in the buffer. Create serial dilutions.
-
Prepare the DNSA reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of sodium potassium tartrate and dilute to 100 mL with distilled water.
-
-
Assay:
-
In test tubes, add 100 µL of the this compound/test compound dilutions.
-
Add 100 µL of the Acarbose dilutions to the positive control tubes.
-
Add 100 µL of the buffer to the control (no inhibitor) and blank (no enzyme) tubes.
-
Add 100 µL of the α-amylase solution to all tubes except the blank tubes. Add 100 µL of buffer to the blank tubes.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Add 100 µL of the starch solution to all tubes.
-
Incubate at 37°C for 15 minutes.
-
Stop the reaction by adding 200 µL of the DNSA reagent to each tube.
-
Boil the tubes in a water bath for 15 minutes.
-
Cool the tubes to room temperature and add 1 mL of distilled water.
-
Transfer 200 µL from each tube to a 96-well microplate.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Table 3: α-Amylase Inhibition Data (DNSA Method)
| Concentration (µg/mL) | Absorbance (540 nm) | % Inhibition |
| Control (No Inhibitor) | Acontrol | 0 |
| This compound/Test Compound | ||
| Concentration 1 | Asample1 | %I1 |
| Concentration 2 | Asample2 | %I2 |
| Concentration 3 | Asample3 | %I3 |
| ... | ... | ... |
| Acarbose (Positive Control) | ||
| Concentration 1 | Aacarbose1 | %Iacarbose1 |
| Concentration 2 | Aacarbose2 | %Iacarbose2 |
| ... | ... | ... |
Calculation of % Inhibition:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (enzyme + substrate without inhibitor).
-
Asample is the absorbance of the sample (enzyme + substrate + inhibitor).
Experimental Workflow
Caption: General Workflow for α-Amylase Inhibition Assays.
Signaling Pathway Diagram
Caption: Inhibition of Carbohydrate Digestion by this compound.
References
Application Notes and Protocols: Experimental Design for Testing Acarviosin in Combination with Other Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acarviosin is the core bioactive component of acarbose, a potent inhibitor of α-amylase and α-glucosidase enzymes.[1][2] These enzymes are critical for the digestion of complex carbohydrates into absorbable monosaccharides.[3] By inhibiting these enzymes, this compound and its derivatives delay carbohydrate digestion, leading to a reduced postprandial glucose spike, a key therapeutic strategy in the management of type 2 diabetes.[1][3][4]
Combination therapy, the use of two or more drugs with distinct mechanisms of action, is a cornerstone of modern medicine.[5] For metabolic diseases like type 2 diabetes, combining agents can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.[6][7] This approach can enhance efficacy, allow for lower doses of individual drugs to reduce side effects, and address the multifaceted nature of the disease.[8][9]
These application notes provide a comprehensive experimental framework for testing this compound in combination with other inhibitors to identify and quantify potential synergistic interactions.
Principle of Combination Therapy and Synergy
The goal of combination screening is to determine if the interaction between two inhibitors is synergistic, additive, or antagonistic.[7]
-
Synergy: The combined effect is greater than the expected additive effect of the individual components.[6]
-
Additivity: The combined effect is equal to the sum of the individual effects.
-
Antagonism: The combined effect is less than the expected additive effect.
This is often quantified using the Combination Index (CI) based on the Loewe Additivity model, where CI < 1 signifies synergy, CI = 1 signifies additivity, and CI > 1 signifies antagonism.[8] Isobolographic analysis is a common graphical method used to visualize these interactions.[6]
Caption: this compound inhibits carbohydrate digestion, while a partner drug may target other pathways.
Experimental Design and Workflow
A systematic approach is essential for evaluating drug combinations. The workflow progresses from in vitro enzymatic assays to more complex cell-based models to confirm synergistic effects.
Caption: A phased approach from single-agent IC50 to synergy analysis and validation.
Experimental Protocols
Protocol 1: Determination of IC50 for Single Agents (α-Glucosidase)
This protocol determines the concentration of a single inhibitor required to inhibit 50% of α-glucosidase activity (IC50). Acarbose is often used as a positive control.[10]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound and Inhibitor X
-
Acarbose (positive control)
-
0.1 M Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG substrate in phosphate buffer to a final concentration of 5 mM.
-
Prepare stock solutions of this compound, Inhibitor X, and Acarbose in DMSO. Create a series of 2-fold dilutions in phosphate buffer to achieve a range of final assay concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to the blank and control wells.
-
Add 50 µL of each inhibitor dilution to the test wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blanks.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the pNPG substrate solution to all wells.
-
-
Incubation and Measurement:
-
Calculation:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Combination Assay using Checkerboard Method
This method assesses the effects of combinations of this compound and Inhibitor X across a matrix of concentrations.
Procedure:
-
Prepare Dilutions: Prepare serial dilutions for both this compound and Inhibitor X, typically spanning concentrations from 0.25x to 4x their individual IC50 values.
-
Plate Setup: In a 96-well plate, add this compound in increasing concentrations along the rows and Inhibitor X in increasing concentrations along the columns.
-
Run Assay: Add the enzyme and substrate as described in Protocol 4.1 to all wells.
-
Measure and Calculate: Measure absorbance at 405 nm and calculate the percentage inhibition for each combination well.
Protocol 3: Synergy Analysis
The Combination Index (CI) is calculated from the checkerboard data to quantify the interaction.
Calculation (Chou-Talalay Method): The CI for a mutually exclusive interaction (as expected for inhibitors binding to the same enzyme) is calculated as: CI = (D1 / Dx1) + (D2 / Dx2)
-
D1 and D2 are the concentrations of this compound and Inhibitor X in combination that achieve a certain effect level (e.g., 50% inhibition).
-
Dx1 and Dx2 are the concentrations of the individual drugs that achieve the same effect level (i.e., their IC50 values).
Interpretation:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additivity
-
CI > 1.1: Antagonism
Software such as SynergyFinder or Combenefit can be used for automated calculation and visualization.[13][14]
Caption: Isobologram visually represents drug interaction, with points below the line indicating synergy.
Data Presentation
Quantitative data should be organized into clear tables for comparison and interpretation.
Table 1: Single-Agent IC50 Values
| Inhibitor | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | α-Glucosidase | 5.5 |
| Inhibitor X | α-Glucosidase | 12.8 |
| Acarbose | α-Glucosidase | 7.2 |
Table 2: Example Checkerboard Data (% Inhibition of α-Glucosidase)
| [this compound] µM | [Inhibitor X] 0 µM | [Inhibitor X] 3.2 µM | [Inhibitor X] 6.4 µM | [Inhibitor X] 12.8 µM |
|---|---|---|---|---|
| 0 µM | 0% | 24% | 38% | 50% |
| 1.38 µM | 26% | 55% | 68% | 75% |
| 2.75 µM | 39% | 72% | 81% | 86% |
| 5.5 µM | 50% | 85% | 92% | 95% |
Table 3: Calculated Combination Index (CI) Values
| [this compound] µM | [Inhibitor X] µM | % Inhibition | CI Value | Interpretation |
|---|---|---|---|---|
| 2.75 | 3.2 | 72% | 0.75 | Synergy |
| 1.38 | 6.4 | 68% | 0.75 | Synergy |
| 1.38 | 3.2 | 55% | 0.50 | Strong Synergy |
Conclusion
This document outlines a robust experimental design for evaluating the combination effects of this compound with other inhibitors. By systematically determining individual potencies, performing combination screening, and applying rigorous synergy analysis, researchers can identify promising drug pairs for further development. The provided protocols and data presentation formats offer a standardized approach to ensure clarity, reproducibility, and accurate interpretation of results in the search for more effective therapies for metabolic diseases.
References
- 1. This compound (80943-41-5) for sale [vulcanchem.com]
- 2. This compound|α-Amylase Inhibitor Core|RUO [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. Complete biosynthetic pathway to the antidiabetic drug acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpreting the Mechanism of Synergism for Drug Combinations Using Attention-Based Hierarchical Graph Pooling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy of bioactive compounds with acarbose: A proposal to control hyperglycemia in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acarbose Enzyme Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for acarbose enzyme inhibition assays, specifically targeting α-glucosidase.
Frequently Asked Questions (FAQs)
Q1: What is the typical pre-incubation time for the enzyme and inhibitor?
A1: A pre-incubation step, where the α-glucosidase enzyme is mixed with the inhibitor (e.g., acarbose) before adding the substrate, is common in these assays.[1] The duration can vary, but typical pre-incubation times range from 5 to 20 minutes at 37°C.[2][3][4] This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
Q2: What is the recommended incubation time after adding the substrate?
A2: After adding the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside or pNPG), the reaction is incubated to allow for the enzymatic conversion.[3] Published protocols show incubation times ranging from 17.5 to 30 minutes at 37°C.[5][6] One common protocol suggests a 20-minute incubation period.[2][3][4]
Q3: How critical is the incubation temperature?
A3: Temperature is a critical parameter for enzyme activity.[7] Most protocols specify an incubation temperature of 37°C.[2][4] Deviations from the optimal temperature can significantly alter enzyme activity and, consequently, the inhibition results.[7][8] It is recommended to keep the assay at a consistent temperature.[7]
Q4: What happens if the incubation time is too short or too long?
A4: If the incubation time is too short, the amount of product generated may be too low to detect accurately, leading to an underestimation of enzyme activity and potentially masking inhibitor effects. If the incubation is too long, the reaction may proceed to completion (substrate depletion), which would violate the assumptions of initial velocity measurements and lead to inaccurate inhibition data.[9]
Q5: How do enzyme and substrate concentrations affect the optimal incubation time?
A5: Enzyme and substrate concentrations are key factors that influence the reaction rate and, therefore, the appropriate incubation time.[8] Higher enzyme concentrations will lead to a faster reaction, potentially requiring a shorter incubation time to stay within the linear range of the assay.[8] Conversely, lower enzyme concentrations may necessitate longer incubation times.[8] It is crucial to optimize these conditions to ensure the reaction rate is linear over the chosen incubation period.[9]
Q6: Why are my acarbose IC50 values inconsistent with published data?
A6: Variability in acarbose IC50 values is widely reported and can be attributed to differences in experimental conditions.[3] Factors such as the source of the α-glucosidase enzyme (e.g., yeast, rat intestine), substrate type and concentration, pH, and temperature all significantly impact the results.[3][5] Therefore, it is essential to use a positive control like acarbose in every experiment to validate the assay setup.[10]
Troubleshooting Guides
This section addresses common issues encountered during acarbose enzyme inhibition assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity (Control wells show low absorbance) | 1. Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles) or expired enzyme.[7] 2. Incorrect Buffer/pH: The enzyme's activity is highly dependent on pH.[7] 3. Incorrect Temperature: Assay buffer or incubator may be at the wrong temperature.[7][11] 4. Omission of a Reagent: A necessary component like the substrate or enzyme was not added.[11] | 1. Use a fresh aliquot of the enzyme and ensure it is stored correctly.[7] 2. Verify the pH of the buffer. For α-glucosidase from Saccharomyces cerevisiae, a pH of 6.8 is common.[2] 3. Ensure all solutions are at the correct temperature (usually 37°C) before starting the assay.[9] 4. Carefully review the protocol and ensure all steps are followed precisely.[11] |
| High Variability Between Replicate Wells | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.[11] 2. Improper Mixing: Reagents in the wells were not mixed thoroughly.[11] 3. "Edge Effect": Evaporation from wells on the edge of the microplate.[7] 4. Incomplete Reagent Thawing: Components were not fully thawed and mixed before use.[11] | 1. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix when possible.[11] 2. Gently mix the plate after adding reagents.[2] 3. To minimize evaporation, fill the outer wells with water or buffer and do not use them for experimental samples.[7] 4. Ensure all components are completely thawed and gently mixed before use.[11] |
| No Inhibition with Acarbose (Positive Control) | 1. Incorrect Acarbose Concentration: The concentration of the acarbose standard may be too low. 2. Assay Conditions: The specific assay conditions may not be optimal for acarbose inhibition. Acarbose can show different potencies depending on the enzyme source.[10] 3. Substrate Concentration Too High: For competitive inhibitors like acarbose, a very high substrate concentration can overcome the inhibition.[3] | 1. Prepare a fresh dilution series of acarbose and verify the calculations. 2. Ensure the enzyme source is appropriate. Acarbose is a known inhibitor of α-glucosidase from Saccharomyces cerevisiae.[2] 3. Consider optimizing the substrate concentration. It is often recommended to use a substrate concentration around the Michaelis constant (Km) value.[5] |
| Absorbance Values Too High (Out of Linear Range) | 1. Enzyme Concentration Too High: The reaction is proceeding too quickly.[1] 2. Incubation Time Too Long: The reaction has gone past the initial linear phase.[9] | 1. Reduce the concentration of the enzyme in the assay.[8] 2. Decrease the incubation time after substrate addition. Perform a time-course experiment to determine the linear range. |
| Colored Samples Interfere with Absorbance Reading | 1. Inherent Color of Test Compound: Many natural product extracts are colored and can interfere with the colorimetric reading.[12] | 1. For each colored sample concentration, run a corresponding blank that contains the sample but no enzyme. Subtract the absorbance of this blank from the sample's absorbance.[12][13] |
Experimental Protocols
Standard α-Glucosidase Inhibition Assay Protocol
This protocol is adapted for a 96-well plate format and uses pNPG as the substrate.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (e.g., 1 U/mL)[2]
-
Acarbose (positive control)[2]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM)[2]
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)[2]
-
Sodium carbonate (Na₂CO₃) (e.g., 0.1 M) to stop the reaction[2]
-
Dimethyl sulfoxide (DMSO) (optional, for dissolving compounds)[2]
-
96-well clear, flat-bottom microplate[2]
-
Microplate reader capable of measuring absorbance at 405 nm[2]
-
Incubator set to 37°C[2]
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your test compounds and acarbose. Acarbose is often dissolved in the phosphate buffer.[3] If using DMSO to dissolve compounds, ensure the final concentration in the well does not inhibit the enzyme.[13]
-
Prepare the α-glucosidase solution and pNPG solution in the phosphate buffer.[2]
-
-
Plate Setup:
-
Blank Wells: Contain buffer and substrate, but no enzyme.
-
Control Wells (100% Enzyme Activity): Contain buffer, enzyme, and substrate.
-
Test Wells: Contain buffer, enzyme, substrate, and varying concentrations of the test compound or acarbose.[2]
-
-
Pre-incubation:
-
Add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of various dilutions of your test compound or acarbose to the "Test" wells.
-
Add 10 µL of buffer (or DMSO if used for samples) to the "Control" and "Blank" wells.
-
Add 10 µL of the α-glucosidase solution to the "Control" and "Test" wells. Add 10 µL of buffer to the "Blank" wells.
-
Gently mix and pre-incubate the plate at 37°C for 15 minutes.[2]
-
-
Reaction Initiation and Incubation:
-
Reaction Termination:
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (enzyme activity without inhibitor) and A_sample is the absorbance with the inhibitor.[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[3]
-
Quantitative Data Summary
The following table summarizes various reported incubation times and conditions for α-glucosidase inhibition assays. This highlights the variability in experimental setups and underscores the importance of internal controls.
| Enzyme Source | Pre-incubation Time | Incubation Time | Temperature | Substrate (pNPG) Conc. | Acarbose IC50 | Reference |
| S. cerevisiae | 15 min | 20 min | 37°C | 5 mM | Not specified in protocol | [2] |
| S. cerevisiae | 5-10 min | 20 min | 37°C | Not specified | Varies widely | [3] |
| S. cerevisiae | 5 min | 20 min | 37°C | 1 mM | Not specified in protocol | [4] |
| S. cerevisiae | Not specified | 17.5 min | 37°C | 111.5 µM | 180.2 µg/mL | [5] |
| Not specified | 15-20 min | 60 min (kinetic) | Room Temp | Not specified | Not specified in protocol | [14] |
Visualizations
Experimental Workflow
Caption: Workflow for an in vitro α-glucosidase inhibition assay.
Mechanism of Acarbose Inhibition
Caption: Acarbose acts as a competitive inhibitor of α-glucosidase.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Alpha Glucosidase Inhibitory Activities of Plants with Focus on Common Vegetables [mdpi.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
troubleshooting variability in Acarviosin IC50 value determination
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting variability in Acarviosin IC50 value determination. This compound, a core component of the drug acarbose, is a potent inhibitor of α-glucosidase and α-amylase, key enzymes in carbohydrate digestion.[1][2] Its mechanism involves delaying the breakdown of complex carbohydrates into absorbable sugars, which is crucial for managing postprandial hyperglycemia.[3][4] However, determining a consistent IC50 value for this compound can be challenging. This resource offers standardized protocols, troubleshooting FAQs, and logical workflows to help you achieve reliable and reproducible results.
This compound's Mechanism of Action
This compound competitively and reversibly inhibits α-amylase and α-glucosidase in the small intestine.[3][4] This inhibition slows down the digestion of starches and disaccharides into glucose, thereby reducing the rate of glucose absorption into the bloodstream.
Understanding IC50 Variability: A Data Overview
The IC50 value of enzyme inhibitors can show significant variation across different studies. This is often due to minor differences in assay conditions, reagent sources, and protocols. The table below summarizes published IC50 values for Acarbose, the parent compound of this compound, illustrating this common variability.
| Enzyme | Inhibitor | Reported IC50 Value | Source |
| α-Glucosidase | Acarbose | 1.93 ± 0.281 mg/mL | [5] |
| α-Glucosidase | Acarbose | 4.63 ± 0.413 mg/ml | [5] |
| α-Glucosidase | Acarbose | 0.083 mg/mL | [6] |
| α-Amylase | Acarbose | 4.89 ± 0.397 mg/mL | [5] |
| α-Amylase | Acarbose | 2.92 ± 0.02 µM | [7] |
| α-Amylase | Acarbose | 0.108 mg/mL | [6] |
Standardized Experimental Protocols
Adhering to a consistent and detailed protocol is the first step toward reducing variability. Below are standardized methodologies for the two key enzymatic assays.
α-Glucosidase Inhibition Assay Protocol
This protocol is adapted from standard colorimetric methods using p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.[8]
-
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8)
-
α-Glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae, 0.5 U/mL in phosphate buffer)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (1 mM in phosphate buffer)
-
This compound test solutions (serial dilutions in buffer)
-
Sodium Carbonate (Na₂CO₃) solution (1 M) for stopping the reaction
-
Acarbose (as a positive control)
-
-
Procedure:
-
To a 96-well microplate, add 20 µL of this compound solution (or buffer for control, or Acarbose for positive control) to each well.
-
Add 20 µL of the α-glucosidase enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
α-Amylase Inhibition Assay Protocol
This protocol is based on the 3,5-dinitrosalicylic acid (DNSA) method, which measures the amount of reducing sugars produced.[9][10]
-
Reagents:
-
Sodium Phosphate Buffer (20 mM, pH 6.9, with 6 mM NaCl)
-
α-Amylase enzyme solution (e.g., from porcine pancreas, 0.5 mg/mL in phosphate buffer)
-
1% (w/v) Soluble Starch solution (in phosphate buffer)
-
This compound test solutions (serial dilutions in buffer)
-
3,5-Dinitrosalicylic Acid (DNSA) color reagent
-
Acarbose (as a positive control)
-
-
Procedure:
-
To a 96-well microplate, add 50 µL of this compound solution (or buffer for control, or Acarbose for positive control) to each well.
-
Add 50 µL of the α-amylase enzyme solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiate the reaction by adding 50 µL of the 1% starch solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[10]
-
Stop the reaction by adding 100 µL of the DNSA reagent to each well.[10]
-
Cover the plate and incubate in a boiling water bath (100°C) for 5 minutes to allow for color development.[9][10]
-
Cool the plate to room temperature and dilute the reaction mixture by adding 850 µL of distilled water.
-
Measure the absorbance at 540 nm using a microplate reader.[9][10]
-
The percentage of inhibition is calculated using the same formula as for the α-glucosidase assay.
-
Troubleshooting Guide & FAQs
Variability in IC50 values often stems from subtle issues in one of four areas: reagents, procedure, assay conditions, or data analysis.
Q1: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistency typically arises from one or more of the following factors:
-
Reagent Integrity: Degradation of the enzyme, inhibitor, or substrate.
-
Procedural Deviations: Minor changes in pipetting, incubation times, or temperature.[11]
-
Assay Conditions: The concentration of the enzyme and substrate directly influences the IC50 value.[12]
-
Data Handling: Differences in how data is normalized and analyzed.
Q2: How can I rule out issues with my reagents?
-
Enzyme Activity: Always test the activity of a new batch of enzyme. Prepare enzyme solutions fresh for each experiment and keep them on ice to prevent degradation.[13] Enzyme instability can occur due to improper pH, temperature, or dilution.[13]
-
Inhibitor Stability: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[11] Confirm the purity of your this compound sample.
-
Substrate Integrity: Ensure the substrate (starch or pNPG) has not degraded. For the α-amylase assay, the starch solution should be prepared fresh by gently heating to ensure it is fully dissolved.[10]
-
Buffer pH: Verify the pH of your buffer before each experiment. Enzyme activity is highly sensitive to pH, and even small deviations from the optimal pH can significantly alter results.[14][15]
Q3: What are common procedural errors that cause variability?
-
Inaccurate Pipetting: Ensure pipettes are calibrated regularly. For small volumes, slight inaccuracies can lead to large concentration errors. Use reverse pipetting for viscous solutions.[11]
-
Inconsistent Incubation Times: Use a multichannel pipette to add reagents (like the substrate or stop solution) quickly and consistently across the plate. This ensures that all wells have the same reaction time.[16]
-
Temperature Fluctuations: Ensure consistent temperature during all incubation steps. Use a calibrated incubator or water bath. Pre-warm all reagents and plates to the assay temperature.[15]
-
Incomplete Mixing: Gently tap or use a plate shaker to ensure all components are mixed thoroughly after each addition.
Q4: My dose-response curve looks unusual (e.g., flat, partial inhibition). What could be the cause?
-
Incorrect Concentration Range: If the curve is flat, your this compound concentrations may be too high (all showing maximum inhibition) or too low (showing no inhibition). Perform a wide range-finding experiment first (e.g., spanning several orders of magnitude).
-
Inhibitor Solubility: If the curve plateaus at less than 100% inhibition, it may indicate that this compound is precipitating out of solution at higher concentrations.[12] Check the solubility of this compound in your assay buffer.
-
Low Enzyme Activity: If you see very little inhibition, your enzyme may be inactive. Test the enzyme with a known inhibitor (like Acarbose) to confirm its activity.
-
Substrate Depletion: Assays should be measured during the initial linear phase of the reaction, where less than 10% of the substrate has been consumed.[13] If the reaction proceeds for too long, substrate limitation can affect the results.
Q5: How do specific assay conditions affect my IC50 value?
-
Substrate Concentration: This is one of the most critical factors. The IC50 value of a competitive inhibitor like this compound is dependent on the substrate concentration. An increase in substrate concentration will lead to a higher apparent IC50 value.[12] It is crucial to use the same substrate concentration in all comparative experiments.
-
Enzyme Source and Concentration: The source of the enzyme (e.g., porcine pancreas vs. human saliva α-amylase; yeast vs. mammalian α-glucosidase) can result in different IC50 values. Likewise, the concentration of the enzyme can impact the dynamics of the inhibition.[14] Always report the source and final concentration of the enzyme used.
Q6: What are the best practices for data analysis to ensure reproducibility?
-
Use Replicates: Always include both technical replicates (multiple wells of the same condition on one plate) and biological replicates (repeating the entire experiment on different days) to ensure your results are reliable.[17]
-
Proper Controls: Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" blank for background subtraction. A positive control with a known inhibitor like Acarbose is essential for validating the assay's performance.
-
Data Normalization: Convert raw absorbance data to percentage inhibition relative to the "no inhibitor" control.[17]
-
Curve Fitting: Plot the percentage of inhibition against the log of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response with a variable slope) to fit the data and calculate the IC50 value.[17] Software like GraphPad Prism is standard for this analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Complete biosynthetic pathway to the antidiabetic drug acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. Potent α-glucosidase and α-amylase inhibitory activities of standardized 50% ethanolic extracts and sinensetin from Orthosiphon stamineus Benth as anti-diabetic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-vitro α-amylase and α-glucosidase inhibitory activity of Adiantum caudatum Linn. and Celosia argentea Linn. extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. 2.4. Alpha-amylase inhibitory assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. monash.edu [monash.edu]
- 15. microbenotes.com [microbenotes.com]
- 16. bioassaysys.com [bioassaysys.com]
- 17. clyte.tech [clyte.tech]
Technical Support Center: Acarviosin Solubility and Solution Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with Acarviosin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: What are the key physicochemical properties of this compound to consider for solubility?
Understanding the physicochemical properties of this compound can help in designing an appropriate dissolution strategy. Key properties are summarized in the table below. The compound's hygroscopic nature means it can absorb moisture from the air, so it should be stored under an inert atmosphere.[1]
Q3: How does pH affect the solubility and stability of this compound?
While specific data on the effect of pH on this compound solubility is limited, the stability of related compounds can be pH-dependent.[4][5] For instance, some antibiotics show increased stability at specific pH ranges.[5] It is advisable to conduct small-scale pilot experiments to determine the optimal pH for both solubility and stability for your specific application.
Q4: Can I use organic solvents to prepare this compound stock solutions?
Yes, for the related compound Acarbose, solvents like DMSO and dimethylformamide (DMF) have been used to achieve higher stock concentrations (e.g., ~20 mg/mL).[3] If using an organic solvent for a stock solution, ensure that the final concentration of the solvent in your aqueous working solution is low enough to not affect your experiment.
Q5: How should I store this compound powder and its solutions?
This compound powder is hygroscopic and should be stored at -20°C under an inert atmosphere to maintain its stability.[1] Aqueous stock solutions of the related compound Acarbose are recommended for use within 24 hours when stored at 2-8°C. For long-term storage, DMSO stock solutions of Acarbose are stable for up to one year at -20°C or up to two years at -80°C.[3] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₅NO₈ | [1][6] |
| Molecular Weight | 335.35 g/mol | [1][6] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | >137°C (with decomposition) | [1] |
| LogP | -3.16790 to -3.7 | [1][2] |
| Hygroscopicity | Hygroscopic | [1] |
Table 2: Solubility of Acarbose (as a reference for this compound)
| Solvent | Approximate Solubility | Reference |
| Water | 64.50 mg/mL | [3] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
Troubleshooting Guide
Issue: this compound powder is not dissolving in my aqueous buffer.
-
Question 1: Have you tried gentle heating?
-
Answer: Gently warming the solution to 37°C can help increase the rate of dissolution. Avoid excessive heat, as this compound decomposes at temperatures above 137°C.[1]
-
-
Question 2: Is sonication an option?
-
Answer: Using a sonicator can help break up small particles and enhance dissolution. Use short bursts of sonication to avoid heating the sample.
-
-
Question 3: Have you considered adjusting the pH of your buffer?
-
Answer: The solubility of compounds with ionizable groups can be pH-dependent. Try adjusting the pH of your buffer slightly. It is recommended to test a small range of pH values to find the optimal condition for your experiment.
-
-
Question 4: Could you prepare a more concentrated stock in an organic solvent?
-
Answer: If permissible for your experimental system, dissolving this compound in a small amount of DMSO or DMF to create a concentrated stock solution, and then diluting it into your aqueous buffer, can be an effective strategy.
-
Issue: My this compound solution appears cloudy or has formed a precipitate.
-
Question 1: Was the this compound completely dissolved initially?
-
Answer: Ensure that the compound is fully dissolved before storing or using the solution. Incomplete dissolution can lead to precipitation over time.
-
-
Question 2: At what temperature are you storing your aqueous solution?
-
Answer: Storing aqueous solutions at low temperatures (e.g., 4°C) can sometimes cause less soluble compounds to precipitate. While recommended for stability, if you observe precipitation upon cooling, try preparing the solution fresh before each experiment.
-
-
Question 3: Could the buffer components be interacting with this compound?
-
Answer: In rare cases, components of a complex buffer system could interact with the compound, leading to precipitation. If you suspect this, try dissolving this compound in a simpler buffer (e.g., PBS) or in water first.
-
Experimental Protocols
Protocol: Preparation of a 10 mg/mL this compound Stock Solution in PBS (pH 7.2)
This protocol is based on the solubility data of the related compound, Acarbose, and general laboratory best practices.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath set to 37°C (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Initial Dissolution: Add a portion (e.g., 80%) of the final volume of sterile PBS (pH 7.2) to the tube.
-
Mixing: Vortex the tube gently for 1-2 minutes to suspend the powder.
-
Aiding Dissolution (if necessary):
-
Gentle Heating: Place the tube in a 37°C water bath for 10-15 minutes. Vortex periodically.
-
Sonication: Alternatively, sonicate the tube in short bursts of 30 seconds, allowing the solution to cool in between to prevent overheating.
-
-
Final Volume Adjustment: Once the this compound is completely dissolved, add sterile PBS to reach the final desired volume and vortex briefly to ensure homogeneity.
-
Sterile Filtration: For cell-based assays or other sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and use within 24 hours. For longer-term storage, consider preparing a stock in DMSO.
Mandatory Visualization
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Inhibition of α-Amylase by this compound.
References
- 1. This compound (80943-41-5) for sale [vulcanchem.com]
- 2. Acarviosine | C14H25NO8 | CID 3083346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of the pH of the medium and of temperature on tylosin stability] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
selecting appropriate enzyme and substrate concentrations for Acarviosin assays
Welcome to the technical support center for Acarviosin assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing reliable enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and which enzymes does it inhibit?
This compound is a potent inhibitor of α-amylase.[1] It is a pseudo-oligosaccharide that is a degradation product of acarbose, a drug used to treat type 2 diabetes.[1] Acarbose itself is known to inhibit both pancreatic α-amylase and intestinal α-glucosidase.[2][3] Therefore, when studying this compound or its parent compound, the primary targets for assays are α-amylase and α-glucosidase.
Q2: Which enzyme and substrate should I use for my assay?
The choice of enzyme and substrate depends on your research question.
-
For α-Glucosidase Inhibition:
-
Enzyme: α-glucosidase from Saccharomyces cerevisiae is commonly used and commercially available.[4]
-
Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG) is a widely used chromogenic substrate. The enzymatic reaction releases p-nitrophenol, a yellow product that can be measured spectrophotometrically at 405 nm.[4][5]
-
-
For α-Amylase Inhibition:
-
Enzyme: Porcine pancreatic α-amylase or human salivary α-amylase are common choices.[6][7]
-
Substrate: A soluble starch solution is the natural substrate. The reaction is typically stopped, and the amount of reducing sugars produced (like maltose) is measured using methods like the 3,5-dinitrosalicylic acid (DNSA) assay.[8]
-
Q3: How do I select the optimal enzyme concentration?
The optimal enzyme concentration should provide a linear reaction rate for the duration of the measurement and a sufficiently strong signal.
-
Initial Titration: Perform a series of reactions with a fixed, saturating substrate concentration while varying the enzyme concentration.[4]
-
Select for Linearity: Choose a concentration that results in a linear increase in product formation over a reasonable time frame (e.g., 10-60 minutes).[9] The reaction rate should not be so fast that substrate depletion occurs early.
-
Avoid High Concentrations: Using an excessively high enzyme concentration can mask the effects of weak inhibitors and lead to rapid substrate depletion.[10]
Q4: How do I determine the appropriate substrate concentration?
The substrate concentration is critical and should be determined based on the enzyme's Michaelis constant (K_m).
-
Determine K_m: First, you must experimentally determine the K_m of your enzyme under your specific assay conditions (buffer, pH, temperature). This involves measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[9]
-
Choosing a Concentration:
-
For screening for competitive inhibitors , it is recommended to use a substrate concentration at or below the K_m value. This maximizes the sensitivity of the assay to this type of inhibition.[9][11]
-
For screening for uncompetitive inhibitors , a substrate concentration at least 5 times the K_m is preferable.[9]
-
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Inconsistent mixing, pipetting errors, or temperature fluctuations.
-
Solution:
-
Ensure all reagents are at the correct temperature before starting the assay.
-
Use a multichannel pipette for adding reagents to minimize timing differences between wells.[6]
-
Mix the contents of the wells thoroughly but gently to avoid denaturing the enzyme.[12]
-
Ensure your plate reader has stabilized at the correct temperature if the reaction is being monitored kinetically inside the reader.
-
Problem 2: No or very low enzyme activity detected.
-
Possible Cause: Inactive enzyme, incorrect buffer conditions (pH), or presence of an unknown inhibitor.
-
Solution:
-
Check Enzyme Activity: Test the enzyme with a known positive control substrate and ensure you get a robust signal.
-
Verify Buffer pH: The optimal pH for enzymes like wheat α-amylase is around 5.2-5.4, while α-glucosidase assays are often performed at pH 6.8-7.0.[4][13] Confirm the pH of your buffer.
-
Test for Contaminants: Ensure glassware and reagents are free from detergents or other potential inhibitors.
-
Problem 3: The positive control (Acarbose) shows no inhibition.
-
Possible Cause: Incorrect concentration of acarbose, degraded acarbose stock, or inappropriate substrate concentration.
-
Solution:
-
Prepare Fresh Stock: Acarbose solutions can degrade. Prepare a fresh stock solution.
-
Verify Concentration: Double-check the calculations for your acarbose dilutions. IC50 values for acarbose can range from µg/mL to µM concentrations depending on the enzyme and assay conditions.[6][8]
-
Substrate Competition: If you are using a very high substrate concentration (well above K_m), the inhibitory effect of a competitive inhibitor like acarbose may be overcome.[14] Consider reducing the substrate concentration.
-
Problem 4: Absorbance values are too high or out of the linear range of the spectrophotometer.
-
Possible Cause: Enzyme or substrate concentration is too high, or the incubation time is too long.
-
Solution:
-
Reduce Enzyme Concentration: This is the most common solution. Refer to your enzyme titration experiment and choose a lower concentration.
-
Reduce Incubation Time: If running an endpoint assay, shorten the reaction time.
-
Dilute the Sample: After stopping the reaction, you can dilute the final mixture before reading the absorbance. Remember to account for this dilution in your calculations.
-
Data Summary Tables
Table 1: Recommended Concentration Ranges for α-Glucosidase Inhibition Assays
| Component | Source | Substrate | Typical Concentration | Buffer Condition |
| Enzyme | Saccharomyces cerevisiae | pNPG | 0.05 - 0.55 U/mL[4][11] | 50-100 mM Phosphate Buffer (pH 6.8-7.0)[4][15] |
| Substrate | pNPG | - | 1.0 - 5.0 mM (Should be optimized around K_m)[4] | - |
| Inhibitor | Acarbose (Positive Control) | - | IC50 reported around 193 µg/mL[5] | - |
Table 2: Recommended Concentration Ranges for α-Amylase Inhibition Assays
| Component | Source | Substrate | Typical Concentration | Buffer Condition |
| Enzyme | Porcine Pancreatic / Human Salivary | Starch | ~0.15 - 2 units/mL[8][16] | 20-100 mM Phosphate Buffer (pH 6.9)[8][16] |
| Substrate | Soluble Starch | - | 0.38 - 10 mg/mL (1%)[8][14] | - |
| Inhibitor | Acarbose (Positive Control) | - | IC50 reported around 18.6 µg/mL[8] | - |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.9).[12]
-
Prepare the α-glucosidase enzyme solution (e.g., 0.5 U/mL) in the phosphate buffer.
-
Prepare the substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., 5 mM) in the phosphate buffer.
-
Prepare various concentrations of your test compound (and Acarbose as a positive control) in the buffer.
-
-
Assay Procedure:
-
Add 50 µL of the phosphate buffer to a "blank" well.
-
Add 50 µL of each concentration of your test compound or control to the respective wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.[12]
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.[15]
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the well with the enzyme but no inhibitor, and Abs_sample is the absorbance of the well with the enzyme and the test compound.
-
Protocol 2: α-Amylase Inhibition Assay
This protocol uses the DNSA method to quantify reducing sugars.
-
Reagent Preparation:
-
Prepare a 20 mM sodium phosphate buffer containing 6 mM NaCl (pH 6.9).[8]
-
Prepare the α-amylase solution (e.g., 2 units/mL) in the buffer.[8]
-
Prepare a 1% (w/v) soluble starch solution by boiling in the buffer.
-
Prepare the DNSA (3,5-dinitrosalicylic acid) reagent.
-
Prepare various concentrations of your test compound and Acarbose in the buffer.
-
-
Assay Procedure:
-
Add 200 µL of the test compound or control to a microfuge tube.
-
Add 200 µL of the α-amylase solution and mix.
-
Pre-incubate at 30°C for 10 minutes.[8]
-
Add 200 µL of the starch solution to start the reaction and incubate for exactly 3 minutes.[8]
-
Stop the reaction by adding 400 µL of the DNSA reagent.
-
Boil the tubes for 10 minutes in a water bath.
-
Cool to room temperature and add 4 mL of distilled water.
-
Transfer 200 µL from each tube to a 96-well plate and measure the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the same formula as in the α-glucosidase assay.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. m.youtube.com [m.youtube.com]
- 4. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-vitro alpha amylase inhibitory activity of the leaf extracts of Adenanthera pavonina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 11. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. scielo.br [scielo.br]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. Química Nova- Nota Técnica [quimicanova.sbq.org.br]
minimizing interference from colored compounds in Acarviosin absorbance assays
Welcome to the technical support center for Acarviosin and α-glucosidase absorbance assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a specific focus on minimizing interference from colored compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (or α-glucosidase inhibitor) absorbance assay?
A1: The most common absorbance assay for α-glucosidase inhibitors indirectly measures the activity of the enzyme α-glucosidase. The enzyme hydrolyzes a colorless substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG), into a colored product, p-nitrophenol (pNP)[1][2]. The amount of pNP produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at approximately 405 nm[1]. When an inhibitor like Acarbose (which contains the this compound moiety) is present, it reduces the enzyme's activity, leading to a decrease in the formation of the colored product. The inhibitory effect of a test compound is determined by comparing the enzyme activity with and without the compound.
Q2: Why do colored compounds in my sample interfere with the assay?
A2: Colored compounds, often found in natural product extracts, can interfere with the assay in two primary ways[1][3]:
-
Direct Absorbance: The colored compound itself may absorb light at the same wavelength used to measure the product (pNP), typically 405 nm. This leads to an artificially high absorbance reading, which can mask the inhibitory effect or even suggest an enhancement of enzyme activity.
-
Chemical Reactivity: Some compounds can react with assay components or change color under the assay's pH conditions, leading to changes in absorbance that are not related to enzyme activity[4]. For example, a compound's color might change when the reaction is stopped with an alkaline solution[2][5].
Q3: How can I correct for interference from a colored test sample?
A3: The most effective way to correct for interference from a colored sample is to use proper blank controls. A "sample blank" or "background control" is essential. This control contains the colored sample and all other assay components except for the enzyme or the substrate, depending on the specific protocol, to measure the intrinsic absorbance of the sample under the assay conditions[1]. This background absorbance is then subtracted from the absorbance of the corresponding test well. For all three assays, method six [Raw Data - (Substrate + Sample Blank)] enabled the correction of interferences due to the buffer, sample, and substrate without double-blanking, and eliminated the need to add substrate to each sample blank[1].
Q4: Are there alternative substrates that can help avoid interference from colored compounds?
A4: Yes, several alternatives to the pNPG substrate are available:
-
Fluorogenic Substrates: Substrates like 4-methylumbelliferyl α-D-glucopyranoside produce a fluorescent product upon enzymatic cleavage[6]. Shifting to a fluorescence-based measurement can often circumvent interference from colored compounds that absorb light but do not fluoresce at the measurement wavelengths.
-
Natural Substrates: Using more natural substrates like starch or maltose and then measuring the released glucose through a secondary coupled-enzyme assay (e.g., using glucose oxidase) is another option[6]. These coupled assays can be designed to have detection wavelengths outside the absorbance range of the interfering compound.
-
Alternative Chromogenic Substrates: While less common for this specific assay, in other enzyme assays, alternative chromogenic substrates that produce a color in a different part of the spectrum can be used to avoid the specific absorbance range of the interfering compound.
Q5: My results are inconsistent across different wells of a microplate. What could be the cause?
A5: Inconsistent results in microplate assays can stem from several factors:
-
Meniscus Effect: The curvature of the liquid surface (meniscus) in the wells can alter the light path length, leading to variability in absorbance readings. Using hydrophobic microplates or employing path length correction features on the microplate reader can help mitigate this[7][8].
-
Pipetting Errors: Small variations in the volumes of enzyme, substrate, or inhibitor solution can lead to significant differences in results. Ensure pipettes are properly calibrated and use careful pipetting techniques.
-
Temperature Gradients: Inconsistent temperature across the microplate can affect enzyme activity, leading to an "edge effect" where wells on the periphery of the plate show different results. Incubating the plate in a temperature-controlled environment can help[1].
-
Evaporation: During incubation, evaporation from the wells, especially the outer ones, can concentrate the reactants and alter the results. Using plate sealers can prevent this.
Troubleshooting Guides
Problem 1: High Background Absorbance in Sample Wells
-
Symptom: The absorbance values in the wells containing your test compound are very high, even before the enzyme reaction has proceeded significantly.
-
Cause: Your test compound is likely colored and absorbs light at the detection wavelength (405 nm).
-
Solution:
-
Run a Sample Blank: For each concentration of your test compound, prepare a corresponding sample blank containing the compound, buffer, and substrate, but no enzyme.
-
Subtract Background: Subtract the absorbance of the sample blank from the absorbance of your test well to get the corrected absorbance value.
-
Check for Solubility: Poor solubility of the compound can cause light scattering, leading to high absorbance. Ensure your compound is fully dissolved in the assay buffer. DMSO can be used to aid solubility, but its final concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity[1][9].
-
Problem 2: Calculated Inhibition is Negative or Greater than 100%
-
Symptom: After calculations, your compound shows negative inhibition (activates the enzyme) or inhibits it by more than 100%.
-
Cause: This is often due to improper blanking or the compound reacting with the assay components. The compound might be losing color during the incubation, or it could be reacting with the stop solution.
-
Solution:
-
Verify Blanking Procedure: Ensure you are using the correct blanks and subtracting them appropriately. The recommended calculation is: % Inhibition = [1 - (A_sample - A_sample_blank) / (A_control - A_control_blank)] * 100.
-
Test for Compound Stability: Incubate your colored compound in the assay buffer for the duration of the experiment and measure its absorbance at different time points to see if it degrades or changes color over time.
-
Consider an Alternative Assay: If the compound is highly reactive, a different assay format, such as a fluorescence-based assay or a coupled-enzyme assay, might be necessary[6][10].
-
Data Presentation
Table 1: Example of Plate Setup for Correcting Color Interference
| Well Type | Compound | Enzyme | Substrate | Stop Solution | Purpose |
| Negative Control | No | Yes | Yes | Yes | Measures 100% enzyme activity. |
| Control Blank | No | No | Yes | Yes | Corrects for substrate auto-hydrolysis. |
| Test Sample | Yes | Yes | Yes | Yes | Measures enzyme activity with the inhibitor. |
| Sample Blank | Yes | No | Yes | Yes | Corrects for the intrinsic color of the test sample. |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| High background absorbance | Colored test compound | Use and subtract a sample blank for each concentration. |
| Inconsistent readings | Meniscus effect, pipetting error, temperature gradient | Use pathlength correction, verify pipette calibration, ensure uniform incubation temperature. |
| Negative inhibition values | Improper blanking, compound reactivity | Re-evaluate blanking procedure, test compound stability, consider alternative assay formats. |
| No color development in control | Inactive enzyme, incorrect buffer pH, substrate degradation | Check enzyme storage and activity, verify buffer pH, use fresh substrate solution.[5][11] |
Experimental Protocols
Protocol: α-Glucosidase Inhibition Assay with Background Correction
This protocol is designed for a 96-well microplate format and includes the necessary controls for colored compounds.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compound (dissolved in buffer or DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, e.g., 0.1 M) or another alkaline solution to stop the reaction.
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Reagents:
-
Prepare the α-glucosidase solution in phosphate buffer to the desired concentration (e.g., 0.5 U/mL).
-
Prepare the pNPG substrate solution in phosphate buffer (e.g., 5 mM).
-
Prepare a stock solution of your test compound and Acarbose (positive control) and create serial dilutions.
-
-
Set up the Microplate:
-
Add 50 µL of phosphate buffer to the negative control and control blank wells.
-
Add 50 µL of your test compound dilutions to the "Test Sample" and "Sample Blank" wells.
-
Add 50 µL of Acarbose dilutions to the positive control wells.
-
-
Pre-incubation:
-
Add 50 µL of the α-glucosidase solution to the "Negative Control", "Test Sample", and positive control wells.
-
Add 50 µL of phosphate buffer to the "Control Blank" and "Sample Blank" wells (to make up the volume).
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the pNPG substrate solution to all wells.
-
Mix gently and incubate the plate at 37°C for 20 minutes.
-
-
Stop the Reaction:
-
Add 50 µL of 0.1 M Na₂CO₃ to all wells to stop the reaction. This will also develop the yellow color of the p-nitrophenolate ion[2].
-
-
Measure Absorbance:
-
Read the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculate Percentage Inhibition:
-
First, calculate the corrected absorbance for each sample type:
-
Corrected Control Abs = Abs(Negative Control) - Abs(Control Blank)
-
Corrected Sample Abs = Abs(Test Sample) - Abs(Sample Blank)
-
-
Then, calculate the percentage of inhibition:
-
% Inhibition = [1 - (Corrected Sample Abs / Corrected Control Abs)] * 100
-
-
Mandatory Visualizations
Caption: Workflow for α-glucosidase assay with background correction for colored compounds.
Caption: Troubleshooting decision tree for common issues in absorbance-based inhibition assays.
References
- 1. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of interfering substances in a simple, new spectrophotometric assay for phenylalanine ammonia-lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
proper use of positive and negative controls in Acarviosin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acarviosin. The focus is on the proper use of positive and negative controls in experiments involving this potent α-glucosidase and α-amylase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a nitrogen-containing pseudo-oligosaccharide that acts as a potent inhibitor of α-glucosidase and α-amylase enzymes.[1] It is a core component of the well-known anti-diabetic drug, acarbose.[1] Its mechanism of action involves competitively and reversibly inhibiting these enzymes in the small intestine, which are responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose.[2][3] By slowing down carbohydrate digestion, this compound helps to reduce the post-meal spike in blood glucose levels.[2]
Q2: What should I use as a positive control in my this compound experiment?
Acarbose is the recommended positive control for this compound experiments. Acarbose is a well-characterized α-glucosidase and α-amylase inhibitor and provides a reliable benchmark for assessing the inhibitory activity of your test compounds.[4]
Q3: What is the appropriate negative control for an this compound inhibition assay?
The appropriate negative control is the assay buffer without any inhibitor (this compound or positive control). This allows you to measure the maximum enzyme activity and serves as a baseline for calculating the percentage of inhibition by your test compounds.
Q4: What kind of results should I expect from my positive control?
Your positive control, acarbose, should demonstrate a dose-dependent inhibition of the target enzyme. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for acarbose can vary depending on the specific experimental conditions (e.g., enzyme source, substrate concentration, temperature, pH). It is crucial to establish a consistent IC50 for acarbose in your assay system to ensure the validity of your results.
Q5: My this compound sample is showing significantly higher inhibition than acarbose. Is this expected?
Yes, this is plausible. This compound and its derivatives can be significantly more potent than acarbose. For instance, a related compound, acarviosine-glucose, has been reported to be 430 times more potent than acarbose as an inhibitor of baker's yeast α-glucosidase.[4] Therefore, observing higher potency with this compound is not necessarily an experimental error.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments, with a focus on interpreting control results.
| Problem | Possible Cause | Suggested Solution |
| No inhibition observed with the positive control (acarbose). | 1. Inactive enzyme: The enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles, incorrect temperature).2. Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.3. Degraded positive control: The acarbose solution may have degraded. | 1. Verify enzyme activity: Run a reaction with only the enzyme, substrate, and buffer to confirm its activity. Always store enzymes according to the manufacturer's instructions.2. Optimize assay conditions: Review the literature for the optimal conditions for your specific enzyme and ensure your assay is set up accordingly.3. Prepare fresh positive control: Always use a freshly prepared solution of acarbose for each experiment. |
| High background signal in the negative control. | 1. Substrate instability: The substrate may be spontaneously degrading, leading to a false-positive signal.2. Contamination: Reagents or the microplate may be contaminated. | 1. Run a substrate-only blank: Include a well with only the substrate and buffer to check for spontaneous degradation.2. Use fresh, high-quality reagents: Ensure all buffers and reagents are properly prepared and filtered if necessary. Use sterile microplates. |
| Inconsistent or variable results between replicates. | 1. Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or inhibitor.2. Well-to-well variability: Evaporation from the outer wells of the microplate can concentrate reactants.3. Incomplete mixing: Inadequate mixing of reagents in the wells. | 1. Use calibrated pipettes: Ensure your pipettes are properly calibrated. For small volumes, consider preparing master mixes.2. Avoid edge effects: Do not use the outermost wells of the microplate for critical samples. Fill the outer wells with buffer or water to minimize evaporation.3. Ensure proper mixing: Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents. |
| Unexpectedly low IC50 value for this compound. | 1. High potency of this compound: As mentioned, this compound and its derivatives can be very potent inhibitors.2. Incorrect concentration of this compound stock solution. | 1. Confirm the result: Repeat the experiment with a wider range of this compound dilutions to accurately determine the IC50.2. Verify stock solution concentration: Double-check the calculations and weighing of your this compound sample when preparing the stock solution. |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is a general guideline and may need to be optimized for your specific experimental conditions.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (test inhibitor)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., buffer, DMSO).
-
Prepare a stock solution of acarbose in phosphate buffer.
-
Prepare serial dilutions of this compound and acarbose in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer and pNPG.
-
Negative Control: Add buffer, α-glucosidase, and pNPG.
-
Positive Control: Add different concentrations of acarbose, α-glucosidase, and pNPG.
-
Test Sample: Add different concentrations of this compound, α-glucosidase, and pNPG.
-
-
Reaction:
-
Add the buffer, enzyme, and inhibitor (or buffer for the negative control) to the respective wells and pre-incubate for a set time (e.g., 10 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG substrate to all wells.
-
Incubate the plate for a defined period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control] x 100
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an in vitro α-glucosidase inhibition assay.
Caption: Competitive inhibition of α-glucosidase by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of pH and temperature on Acarviosin inhibitory activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH and temperature on the inhibitory activity of Acarviosin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the inhibitory activity of this compound?
A1: While specific data for this compound is limited, studies on acarbose, which contains the this compound moiety, can provide guidance. Generally, α-glucosidase inhibitors like acarbose exhibit optimal activity in the pH range of the small intestine, where their target enzymes are located. The optimal pH for α-glucosidase activity itself is typically between 4.0 and 7.0.[1][2] For instance, one study on acarbose showed it was stable in various pH conditions (pH 3, 7.5, and 8) for 4 hours at 37°C, though its activity slightly decreased at pH levels above 7.5.[3] It is crucial to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: How does temperature affect the stability and inhibitory activity of this compound?
A2: Temperature can significantly impact both the stability of this compound and the activity of the enzyme it inhibits. Most enzymes have an optimal temperature at which they function most efficiently, and extreme temperatures can lead to denaturation and loss of activity.[4] For acarbose, studies have shown it to be relatively stable at room temperature (25°C) and physiological temperature (37°C).[3][5] However, prolonged exposure to higher temperatures (e.g., 50°C and above) can lead to a decrease in inhibitory activity.[3][5] It is recommended to perform assays at a consistent, controlled temperature, typically 37°C, to mimic physiological conditions.
Q3: Can the pH of my buffer affect the ionization state of this compound and its binding to the target enzyme?
A3: Yes, the pH of the buffer can influence the ionization state of both the this compound molecule and the amino acid residues in the active site of the target enzyme (e.g., α-amylase or α-glucosidase). Changes in ionization can alter the binding affinity of the inhibitor to the enzyme, thereby affecting its inhibitory potency. It is essential to use a buffer system that maintains a stable pH throughout the experiment and is appropriate for the enzyme being studied.
Q4: Are there any specific buffer components I should avoid when studying this compound?
A4: While there is no definitive list of incompatible buffer components for this compound, it is good practice to avoid buffers that may chelate metal ions if the target enzyme is a metalloenzyme. Additionally, ensure that the buffer components themselves do not interfere with the assay detection method (e.g., by absorbing at the same wavelength as the product being measured). Phosphate and citrate buffers are commonly used for α-glucosidase and α-amylase assays.[6]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound at different pH values.
-
Possible Cause: The pH is affecting the enzyme's activity, the inhibitor's stability, or the interaction between the two.
-
Troubleshooting Steps:
-
Verify Enzyme Activity Profile: First, determine the optimal pH for your target enzyme's activity in the absence of the inhibitor. Run the enzyme assay across a range of pH values to identify the pH at which the enzyme is most active and stable.
-
Assess Inhibitor Stability: Incubate this compound solutions at the different pH values you are testing for the duration of your assay. Then, neutralize the pH and measure the remaining inhibitory activity under optimal assay conditions. This will help determine if the inhibitor is degrading at certain pHs.
-
Standardize Buffer Conditions: Ensure that the ionic strength of the buffers is consistent across all pH values tested, as changes in ionic strength can also affect enzyme activity and protein stability.
-
Issue 2: Loss of this compound's inhibitory activity after incubation at elevated temperatures.
-
Possible Cause: Thermal degradation of the this compound molecule or the enzyme.
-
Troubleshooting Steps:
-
Determine Thermal Stability of the Inhibitor: Prepare solutions of this compound and incubate them at various temperatures for different durations. After incubation, bring the solutions to the optimal assay temperature and measure their inhibitory activity. This will establish the temperature and time limits for this compound's stability.
-
Assess Enzyme Thermostability: Similarly, determine the thermal stability of your target enzyme by pre-incubating it at different temperatures before adding the substrate.
-
Use a Controlled Temperature Environment: Always perform your enzyme inhibition assays in a temperature-controlled instrument, such as a water bath or a temperature-regulated plate reader, to ensure consistent results.
-
Issue 3: High background signal or assay interference.
-
Possible Cause: The buffer components or the inhibitor itself may be interfering with the spectrophotometric or fluorometric readings.
-
Troubleshooting Steps:
-
Run Control Reactions: Always include appropriate controls in your experimental setup:
-
No-enzyme control: To check for non-enzymatic substrate degradation.
-
No-substrate control: To check for any absorbance from the enzyme or inhibitor.
-
No-inhibitor control: To measure the maximum enzyme activity.
-
Inhibitor-only control: To check for any absorbance or fluorescence from this compound at the measurement wavelength.
-
-
Check Buffer Absorbance: Measure the absorbance of your buffer at the assay wavelength to ensure it is not contributing to the signal.
-
Test a Different Assay Method: If interference is persistent, consider using an alternative substrate or detection method.
-
Data Presentation
Table 1: Effect of pH on the Inhibitory Activity of Acarbose (as a proxy for this compound)
| pH | Incubation Time (hours) | Incubation Temperature (°C) | Remaining α-Glucosidase Inhibitory Activity (%) | Reference |
| 3.0 | 4 | 37 | Stable | [3] |
| 7.5 | 4 | 37 | Stable | [3] |
| 8.0 | 4 | 37 | Slight Decrease | [3] |
Note: This table is based on data for acarbose and serves as a general guideline. Researchers should perform their own experiments to determine the specific pH profile for this compound.
Table 2: Effect of Temperature on the Inhibitory Activity of Acarbose (as a proxy for this compound)
| Temperature (°C) | Incubation Time (hours) | Remaining α-Glucosidase Inhibitory Activity (%) | Reference |
| 25 (Room Temp) | 4 | Stable | [3] |
| 37 | 4 | Stable | [3] |
| 50 | 4 | Decreased | [3] |
Note: This table is based on data for acarbose and serves as a general guideline. Researchers should perform their own experiments to determine the specific temperature profile for this compound.
Experimental Protocols
Protocol 1: Determining the Effect of pH on this compound Inhibitory Activity against α-Glucosidase
-
Prepare Buffers: Prepare a series of buffers (e.g., 0.1 M citrate-phosphate buffer) with varying pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0). Ensure the ionic strength is consistent across all buffers.
-
Prepare Solutions:
-
Enzyme Solution: Prepare a stock solution of α-glucosidase from Saccharomyces cerevisiae in a neutral pH buffer (e.g., pH 6.8 phosphate buffer).
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in distilled water.
-
Inhibitor Solutions: Prepare serial dilutions of this compound in each of the different pH buffers.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the this compound solution (at a given pH) to each well.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate the mixture at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration at each pH. The IC50 value at each pH can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Determining the Effect of Temperature on this compound Inhibitory Activity against α-Glucosidase
-
Prepare Solutions: Prepare the enzyme, substrate, and inhibitor solutions in an optimal pH buffer as determined from the previous experiment.
-
Assay Procedure:
-
Set up multiple water baths or a thermal cycler with a temperature gradient (e.g., 25°C, 37°C, 45°C, 55°C, 65°C).
-
In separate tubes for each temperature, pre-incubate the enzyme and this compound mixture for 10-15 minutes.
-
Also, pre-warm the substrate solution to the respective temperatures.
-
Initiate the reaction by adding the pre-warmed substrate to the enzyme-inhibitor mixture.
-
Incubate for a defined period at the respective temperatures.
-
Stop the reaction and measure the absorbance as described in Protocol 1.
-
-
Data Analysis: Calculate the percentage of inhibition at each temperature and determine the IC50 values to assess the effect of temperature on the inhibitory potency of this compound.
Mandatory Visualization
Caption: Workflow for determining the effect of pH or temperature on this compound inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. snabbiology.co.uk [snabbiology.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
method refinement for improving the reproducibility of Acarviosin kinetic data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Acarviosin kinetic data from α-glucosidase inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Acarbose?
A1: this compound is the active moiety of Acarbose, a pseudo-tetrasaccharide. Acarbose itself is a competitive and reversible inhibitor of intestinal α-glucosidase enzymes.[1] By competitively binding to the active site of these enzymes, Acarbose and its active component, this compound, delay the digestion and absorption of complex carbohydrates, which helps to mitigate increases in post-prandial blood glucose levels.[1]
Q2: What is the primary mechanism of action of this compound on α-glucosidase?
A2: this compound acts as a competitive inhibitor of α-glucosidase.[1] This means it competes with the natural substrate (e.g., oligosaccharides) for binding to the active site of the enzyme. This binding prevents the substrate from being hydrolyzed into absorbable monosaccharides. Kinetically, this is characterized by an increase in the apparent Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged.[1]
Q3: Why do I see such a wide range of reported IC50 values for Acarbose?
A3: The significant variability in reported IC50 values for Acarbose is a well-documented issue and can be attributed to differing experimental conditions across studies.[1][2] Key factors influencing the IC50 value include the source of the α-glucosidase enzyme (e.g., yeast, rat intestine), the concentration of both the enzyme and the substrate, incubation time, temperature, and pH.[1][2] This variability makes it challenging to directly compare results from different laboratories without a standardized protocol.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in replicate IC50 values | Inconsistent pipetting, temperature fluctuations, or variations in incubation times. | Ensure all reagents are at the assay temperature before starting. Use calibrated pipettes and be consistent with incubation times. A temperature-controlled plate reader is recommended. |
| No or very low inhibition observed with Acarbose control | Inactive Acarbose, incorrect concentration, or issues with the enzyme or substrate. | Confirm the correct preparation and concentration of the Acarbose stock solution. Verify the activity of the α-glucosidase enzyme with a positive control. Ensure the substrate is correctly prepared and not degraded. |
| Inconsistent results between different assay runs | Differences in reagent preparation, enzyme lot, or instrument calibration. | Prepare fresh reagents for each run or ensure proper storage of stock solutions. Qualify new lots of enzyme and substrate. Calibrate the spectrophotometer before each assay. |
| Assay signal is too high or too low | Enzyme or substrate concentration is outside the optimal range. | Optimize the enzyme and substrate concentrations to ensure the reaction proceeds at a measurable rate and is in the linear range of the instrument. |
| "No yellow formation" in the colorimetric assay | This could indicate complete inhibition of the enzyme, an inactive enzyme, or a problem with the assay components. | Run a control without the inhibitor to ensure the enzyme is active. If the control works, the lack of color in the sample well suggests very strong inhibition. If the control fails, troubleshoot the enzyme, substrate, and buffer conditions.[3] |
Data Presentation
Table 1: Reported IC50 Values for Acarbose against α-Glucosidase Under Various Experimental Conditions
| IC50 Value | Enzyme Source | Substrate (Concentration) | Temperature (°C) | pH | Reference |
| 0.0013 - 1998.79 µM | Various | pNPG (Various) | Various | Various | [2] |
| 180.2 ± 2.48 µg/mL | Not Specified | pNPG (111.5 µM) | 37 | Not Specified | [4] |
| 0.28 ± 0.019 mg/mL | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
| 25.50 ± 0.45 µg/mL | Not Specified | pNPG (5 mM) | 37 | Not Specified | [6] |
| 332 ± 3.9 µM | Not Specified | Not Specified | Not Specified | Not Specified | [7] |
| 0.67 ± 0.06 mM | Not Specified | pNPG (1.25 mM) | 25 | 6.9 | [8] |
| 151.1 µg/mL | Not Specified | pNPG (0-3 mM) | Not Specified | Not Specified | [9] |
Table 2: Key Experimental Parameters Influencing Acarbose Kinetic Data Reproducibility
| Parameter | Common Variations | Impact on Results | Recommendation for Standardization |
| Enzyme Source | Yeast, mammalian (e.g., rat intestine) | Different sources have varying kinetic properties and inhibitor sensitivities. | Clearly report the source and any purification details. Use a consistent source for comparative studies. |
| Enzyme Concentration | 0.01 U/mL to 2 U/mL | Affects the reaction rate and the apparent IC50 value. | Optimize to ensure the reaction is in the linear range. A concentration of 0.55 U/mL has been suggested as optimal in one study.[4] |
| Substrate Concentration | Often not optimized; can be above or below the Km. | High substrate concentrations can mask competitive inhibition.[4] | Determine the Km of the enzyme for the substrate and use a concentration at or below the Km.[4] |
| Incubation Time | 5 to 30 minutes | Can affect the extent of inhibition, especially for slow-binding inhibitors. | Standardize the incubation time. A time of 17.5 to 20 minutes has been shown to be robust.[4] |
| Temperature | Room temperature to 37°C | Enzyme activity is highly temperature-dependent. | Maintain a constant and accurately reported temperature throughout the assay (e.g., 37°C).[4] |
| pH | 6.8 to 7.0 | Enzyme activity and inhibitor binding can be pH-dependent. | Use a well-buffered solution at a consistent and reported pH. |
Experimental Protocols
Standardized α-Glucosidase Inhibition Assay Protocol
This protocol is a synthesized recommendation based on best practices to improve reproducibility.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer at pH 6.9.
-
α-Glucosidase Enzyme Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare fresh daily and keep on ice.
-
Substrate Solution: Dissolve p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer to a final concentration of 1.0 mM.
-
Inhibitor (this compound/Acarbose) Stock Solution: Prepare a stock solution of Acarbose in the phosphate buffer. Create a dilution series to determine the IC50.
-
Stop Solution: Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of the phosphate buffer to all wells.
-
Add 20 µL of the Acarbose dilution series to the test wells. Add 20 µL of phosphate buffer to the control wells.
-
Add 20 µL of the α-glucosidase enzyme solution to all wells except the blank. Add 20 µL of phosphate buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of the sodium carbonate stop solution to all wells.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each Acarbose concentration using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Plot the % inhibition against the logarithm of the Acarbose concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualization
Caption: Standardized workflow for the α-glucosidase inhibition assay.
Caption: Competitive inhibition of α-glucosidase by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Glucosidase inhibitory activities of flavonoid derivatives isolated from Bouea macrophylla : in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00650F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Acarviosin Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Acarviosin analogues.
Troubleshooting Guides
This section addresses common challenges encountered during the synthesis of this compound analogues in a question-and-answer format.
Issue 1: Low Yield in Glycosylation Reactions
-
Question: My glycosylation reaction to form the core structure of the this compound analogue is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in glycosylation reactions for this compound analogues can stem from several factors. Here's a systematic troubleshooting approach:
-
Activation of the Glycosyl Donor: Inefficient activation of the glycosyl donor is a primary cause of low yields.
-
Troubleshooting:
-
Ensure your activating reagent (e.g., NIS/TfOH) is fresh and of high purity.
-
Optimize the reaction temperature. Some activations require low temperatures (e.g., -40°C to 0°C) to prevent decomposition of the donor or activator.
-
Vary the equivalents of the activating reagent. An excess may be necessary, but too much can lead to side reactions.
-
-
-
Reactivity of the Glycosyl Acceptor: The hydroxyl group of the valienamine-derived acceptor may not be sufficiently nucleophilic.
-
Troubleshooting:
-
Check the purity of your acceptor. Impurities can interfere with the reaction.
-
Consider the protecting groups on the acceptor. Bulky protecting groups near the reacting hydroxyl can hinder the approach of the glycosyl donor. A change in protecting group strategy might be necessary.
-
-
-
Reaction Conditions: Solvent, temperature, and reaction time play crucial roles.
-
Troubleshooting:
-
Ensure anhydrous conditions. Glycosylation reactions are highly sensitive to moisture. Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent choice can influence the reaction outcome. Dichloromethane (DCM) is common, but other solvents like acetonitrile or toluene can be explored.
-
Optimize the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for quenching the reaction.
-
-
-
Issue 2: Poor Stereoselectivity in the Glycosidic Linkage
-
Question: I am observing a mixture of α and β anomers in my glycosylation product. How can I improve the stereoselectivity?
-
Answer: Achieving high stereoselectivity is a common challenge in carbohydrate chemistry. The outcome is influenced by the protecting groups, the solvent, and the nature of the glycosyl donor.
-
Neighboring Group Participation: The choice of protecting group at the C-2 position of the glycosyl donor is critical for obtaining 1,2-trans-glycosides.
-
Strategy: Using an acyl-type protecting group (e.g., acetyl, benzoyl) at the C-2 position can promote the formation of the desired anomer through neighboring group participation.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereochemical outcome.
-
Strategy: Non-participating solvents like dichloromethane or toluene are often used. In some cases, a participating solvent like acetonitrile can favor the formation of a specific anomer.
-
-
Temperature: Lowering the reaction temperature can sometimes enhance the stereoselectivity of the reaction.
-
Issue 3: Difficulties with Protecting Group Removal (Deprotection)
-
Question: I am experiencing incomplete deprotection or observing side reactions during the final deprotection steps. What can I do?
-
Answer: The final deprotection is a critical step that can be challenging due to the sensitive nature of the this compound core.
-
Incomplete Deprotection:
-
Troubleshooting:
-
Catalyst Activity (for hydrogenolysis): If removing benzyl ethers via catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is active. Use a fresh batch of catalyst and ensure proper reaction setup (e.g., adequate hydrogen pressure, efficient stirring).
-
Reaction Time and Temperature: Extend the reaction time or slightly increase the temperature if the reaction is sluggish. Monitor by TLC or Mass Spectrometry.
-
Acid/Base Strength (for acetals/esters): For acid- or base-labile protecting groups, the concentration and strength of the acid or base may need to be optimized.
-
-
-
Side Reactions:
-
Troubleshooting:
-
Choice of Deprotection Conditions: The conditions for removing one protecting group might be affecting another part of the molecule. An orthogonal protecting group strategy is crucial to avoid this.[1][2] For example, using a combination of protecting groups that can be removed under different, non-interfering conditions (e.g., acid-labile, base-labile, and hydrogenolysis-labile groups) is recommended.[1][2]
-
Reaction Quenching: Ensure the deprotection reaction is properly quenched to prevent further degradation of the product.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common protecting groups used in this compound analogue synthesis?
-
A1: A combination of protecting groups is typically employed. Common choices include:
-
For hydroxyl groups: Benzyl ethers (Bn) for semi-permanent protection, removed by hydrogenolysis. Silyl ethers (e.g., TBDMS) for temporary protection, removed by fluoride ions (e.g., TBAF). Acetals (e.g., isopropylidene) to protect diols.
-
For amino groups: Carbamates like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed under acidic conditions or hydrogenolysis, respectively.
-
-
-
Q2: How can I purify my final this compound analogue?
-
A2: Purification of these highly polar compounds can be challenging.
-
Ion-exchange chromatography is a common and effective method for purifying the final, deprotected analogues which are often amines.
-
High-Performance Liquid Chromatography (HPLC) , particularly with an amino-based column, can be used for both analytical and preparative separations.[3]
-
Size-exclusion chromatography can also be employed for purification.
-
-
-
Q3: What are some key starting materials for the synthesis of this compound analogues?
-
A3: The synthesis of this compound analogues often involves the coupling of a modified sugar unit with a cyclitol amine. Key starting materials include:
-
Data Presentation
Table 1: Inhibitory Activity of Selected this compound Analogues
| Analogue | Target Enzyme | IC50 (µM) | Reference |
| Methyl this compound | Yeast α-D-glucosidase | Potent Inhibitor | [4] |
| Methyl 6-hydroxythis compound | Yeast α-D-glucosidase | Notable activity, comparable to Methyl this compound | [4] |
| Methyl 6-hydroxy-2-O-methyl-acarviosin | Yeast α-D-glucosidase | Notable activity, comparable to Methyl this compound | [4] |
| Methyl 1′-epi-acarviosin | Yeast α-glucosidase | Modest Inhibitor | [5] |
| Methyl 1′-epi-acarviosin | Almond β-glucosidase | Poor Inhibitor | [5] |
| Methyl 1′-epi-acarviosin | Jack bean α-mannosidase | Modest Inhibitor | [5] |
| Methyl 1′-epi-6-hydroxythis compound | Yeast α-glucosidase | Modest Inhibitor | [5] |
| Methyl 1′-epi-6-hydroxythis compound | Almond β-glucosidase | Poor Inhibitor | [5] |
| Methyl 1′-epi-6-hydroxythis compound | Jack bean α-mannosidase | Modest Inhibitor | [5] |
| This compound analogue with α-manno configuration (3a) | Jack bean α-D-mannosidase & Yeast α-D-glucosidase | Moderate Inhibitor | [6] |
| This compound analogue with α-manno configuration (7a) | Jack bean α-D-mannosidase | Mild Inhibitor | [6] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-hydroxythis compound
This protocol is based on the condensation of a protected valienamine with a sugar epoxide.[4]
-
Coupling Reaction:
-
Dissolve 4,7:5,6-di-O-isopropylidenevalienamine (1.0 eq) and methyl 3,4-anhydro-alpha-D-galactopyranoside (1.2 eq) in an appropriate solvent (e.g., methanol).
-
Heat the mixture at reflux for 24-48 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected intermediate.
-
-
Deprotection:
-
Dissolve the protected intermediate in a suitable solvent mixture (e.g., trifluoroacetic acid-water).
-
Stir the reaction at room temperature for 1-2 hours.
-
Concentrate the solution under reduced pressure.
-
Purify the final product, methyl 6-hydroxythis compound, by ion-exchange chromatography.
-
Mandatory Visualization
Caption: A generalized workflow for the synthesis of Methyl 6-hydroxythis compound.
Caption: A logical diagram for troubleshooting low yields in glycosylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Chemical modification of the sugar part of methyl this compound: synthesis and inhibitory activities of nine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and enzyme-inhibitory activity of methyl this compound analogues having the alpha-manno configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Acarviosin vs. Acarbose: A Comparative Analysis of α-Glucosidase Inhibitory Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the inhibitory potency of Acarviosin and its derivative, the well-established anti-diabetic drug acarbose, against α-glucosidase enzymes. While direct comparative data for this compound is limited, this guide synthesizes available experimental findings to offer insights into their relative efficacies.
Executive Summary
Acarbose, a widely prescribed α-glucosidase inhibitor for the management of type 2 diabetes, functions by competitively and reversibly inhibiting these enzymes in the small intestine, thereby delaying carbohydrate digestion and glucose absorption.[1][2][3] The core pharmacophore responsible for this inhibitory activity is this compound, a pseudo-oligosaccharide. Experimental evidence strongly suggests that this compound and its close derivatives are significantly more potent inhibitors of α-glucosidases than acarbose itself. A pivotal study demonstrated that "acarviosine-glucose," a compound structurally very similar to this compound, is approximately 430 times more potent than acarbose in inhibiting baker's yeast α-glucosidase. This indicates that the additional glucose moieties in the acarbose structure may modulate its inhibitory activity, potentially influencing its specificity and overall efficacy.
Data Presentation: Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound derivatives and acarbose against various α-glucosidase and α-amylase enzymes. It is important to note that IC50 and Kᵢ values can vary depending on the enzyme source and experimental conditions.
| Compound | Enzyme | Enzyme Source | Inhibitory Potency (IC₅₀) | Inhibitory Constant (Kᵢ) | Reference |
| Acarviosine-glucose | α-Glucosidase | Baker's Yeast | - | 430-fold lower than acarbose | [4] |
| Acarbose | α-Glucosidase | Baker's Yeast | 9.11 mM | - | [5] |
| Acarbose | α-Glucosidase | Not Specified | 4.40 ± 0.05 µM | - | [6] |
| Acarbose | α-Glucosidase | Not Specified | 0.28 ± 0.019 mg/mL | - | [7] |
| Acarbose | α-Amylase | Porcine Pancreas | 2.92 ± 0.02 µM | - | [6] |
| Acarbose | α-Amylase | Aspergillus oryzae | - | 270 µM | [8] |
| Acarbose | α-Amylase | Human Salivary | - | 1.27 µM | [8] |
| Acarbose | α-Amylase | Porcine Pancreatic | - | 0.80 µM | [8] |
Experimental Protocols
Determination of α-Glucosidase Inhibitory Activity (IC₅₀)
This protocol outlines a common in vitro method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (baker's yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound, Acarbose)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds (this compound and acarbose) in phosphate buffer to achieve a range of final concentrations.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.
-
Add an equal volume of the different concentrations of the test compounds or the buffer (for the control) to the wells.
-
Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a specific volume of the pNPG solution to each well.
-
Incubate the reaction mixture at the same temperature for a set time (e.g., 20 minutes).
-
Stop the reaction by adding a specific volume of the sodium carbonate solution. The addition of the basic solution will develop a yellow color from the liberated p-nitrophenol.
-
-
Measurement and Calculation:
-
Measure the absorbance of the yellow p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:
-
A_c is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_s is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Signaling Pathway: Mechanism of α-Glucosidase Inhibition
Caption: Competitive inhibition of α-glucosidase by this compound/acarbose.
References
- 1. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and enzyme-inhibitory activity of methyl this compound analogues having the alpha-manno configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of a selective inhibitor for alpha-glucosidases: alpha-acarviosinyl-(1-->9)-3-alpha-D-glucopyranosylpropen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|α-Amylase Inhibitor Core|RUO [benchchem.com]
- 5. Yeast α-glucosidase inhibition by isoflavones from plants of Leguminosae as an in vitro alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Acarviosin: A Potent and Specific Glycosidase Inhibitor for Research and Drug Development
Acarviosin, the core structural component of the well-known α-glucosidase inhibitor acarbose, demonstrates significant potential as a selective inhibitor of glycosidases. This comparison guide provides an objective analysis of this compound's specificity against various glycosidases, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound and its derivatives are potent inhibitors of α-glucosidases and α-amylases, enzymes crucial for carbohydrate digestion and absorption. By competitively and reversibly inhibiting these enzymes, this compound can effectively reduce postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes. This guide delves into the inhibitory activity of this compound against different glycosidases and compares its performance with other established inhibitors.
Comparative Inhibitory Activity
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound derivatives and other common glycosidase inhibitors against various glycosidases. It is important to note that the inhibitory values can vary depending on the enzyme source and experimental conditions.
| Inhibitor | Enzyme | Source | Inhibition Constant (Ki) | IC50 |
| Acarviosine-glucose | α-Glucosidase | Baker's Yeast | 430 times more potent than acarbose[1] | - |
| Acarbose | α-Glucosidase | Baker's Yeast | -[1] | 562.22 ± 20.74 µM[2] |
| Acarviosine-glucose | α-Amylase | Porcine Pancreas | Mixed noncompetitive inhibitor[1] | - |
| Acarbose | α-Amylase | Porcine Pancreas | Mixed noncompetitive inhibitor[1] | 228.23 ± 22.34 µM[2] |
| Miglitol | α-Glucosidase | Saccharomyces cerevisiae | - | - |
| Voglibose | α-Glucosidase | Saccharomyces cerevisiae | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of glycosidase inhibition. Below are generalized protocols for determining the inhibitory activity against α-glucosidase and α-amylase.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase solution (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound or other inhibitors)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare various concentrations of the test compound in a suitable solvent.
-
In a 96-well plate, add a specific volume of the α-glucosidase enzyme solution to each well.
-
Add the test compound solutions at different concentrations to the respective wells. A control well should contain the solvent without the inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding sodium carbonate solution to each well.
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase.
Materials:
-
α-Amylase solution (e.g., from porcine pancreas)
-
Starch solution (substrate)
-
Phosphate buffer (pH 6.9) containing NaCl
-
Test compound (this compound or other inhibitors)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare different concentrations of the test compound.
-
In a reaction tube or well, add the starch solution and the test compound at various concentrations.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding the α-amylase solution.
-
Incubate the reaction mixture for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the DNS reagent.
-
Heat the mixture in a boiling water bath to allow for color development.
-
After cooling, measure the absorbance at a specific wavelength (e.g., 540 nm).
-
The intensity of the color is proportional to the amount of reducing sugars produced, which is inversely related to the α-amylase activity.
-
Calculate the percentage of inhibition and the IC50 value as described for the α-glucosidase assay.
Experimental Workflow
The following diagram illustrates the general workflow for validating the specificity of a glycosidase inhibitor like this compound.
Caption: Workflow for assessing glycosidase inhibitor specificity.
Mechanism of Action
This compound and its derivatives act as competitive inhibitors of α-glucosidases and α-amylases. Their structure mimics that of the natural carbohydrate substrates, allowing them to bind to the active site of these enzymes. This binding is reversible and prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing postprandial blood glucose levels. The nitrogen atom within the this compound structure is thought to play a crucial role in its tight binding to the active site of these enzymes.
References
Acarviosin vs. Voglibose: A Comparative Analysis of Alpha-Glucosidase Inhibition
In the landscape of therapeutic agents for type 2 diabetes, alpha-glucosidase inhibitors play a crucial role in managing postprandial hyperglycemia.[1] By delaying the absorption of carbohydrates from the small intestine, these drugs effectively blunt the sharp increase in blood glucose levels after meals.[2][3] Among the prominent molecules in this class are acarbose and voglibose. This guide provides a detailed comparison of their inhibitory action on alpha-glucosidase, supported by available experimental data and methodologies for researchers, scientists, and drug development professionals.
Both acarbose and voglibose function as competitive inhibitors of alpha-glucosidase enzymes located in the brush border of the small intestine.[4][5] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[3] By reversibly binding to the active site of these enzymes, acarbose and voglibose prevent the breakdown of dietary carbohydrates, thus slowing down glucose absorption.[4][5]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of an inhibitor. It is important to note that reported IC50 values can vary significantly across studies due to differences in experimental conditions, such as the source of the enzyme (e.g., yeast, rat intestine), the substrate used (e.g., p-nitrophenyl-α-D-glucopyranoside, sucrose), and incubation parameters.[4]
| Inhibitor | Target Enzyme | Reported IC50 | Source Organism | Reference |
| Acarbose | α-Glucosidase | 562.22 ± 20.74 µM | Saccharomyces cerevisiae | [4] |
| α-Amylase | 228.23 ± 22.34 µM | Porcine Pancreas | [4] | |
| Voglibose | α-Glucosidase | Weaker than acarbose against sucrase | Not Specified | [7] |
Note: The IC50 values presented are from different studies and are not directly comparable due to variations in experimental methodologies. The information on voglibose's IC50 from a directly comparable preclinical study was not available in the search results.
Mechanism of Action: Competitive Inhibition
The diagram below illustrates the competitive inhibition mechanism shared by both acarbose and voglibose. By structurally mimicking the natural carbohydrate substrates, these inhibitors bind to the active site of the alpha-glucosidase enzyme, thereby blocking the substrate from binding and preventing its breakdown into glucose.
Experimental Protocols: In Vitro Alpha-Glucosidase Inhibition Assay
The following is a generalized protocol for determining the alpha-glucosidase inhibitory activity of compounds like acarbose and voglibose in a laboratory setting. This method is widely used for screening and characterizing potential inhibitors.[4]
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a phosphate buffer (typically 50-100 mM, pH 6.8).
-
Alpha-Glucosidase Enzyme Solution: Dissolve alpha-glucosidase from Saccharomyces cerevisiae or other sources in the phosphate buffer to a desired concentration (e.g., 0.5-1.0 U/mL).
-
Substrate Solution: Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the phosphate buffer (e.g., 1-5 mM).
-
Inhibitor Solutions: Prepare stock solutions of acarbose and voglibose in the buffer and make serial dilutions to obtain a range of concentrations.
-
Stop Solution: Prepare a sodium carbonate solution (e.g., 0.1-0.2 M) to terminate the enzymatic reaction.
2. Assay Procedure:
-
Incubation: In a 96-well microplate, add a small volume of the enzyme solution to each well. Then, add the different concentrations of the inhibitor solutions (acarbose or voglibose) to the respective wells. A control well should contain the buffer instead of the inhibitor. Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Reaction Initiation: Add the pNPG substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding the sodium carbonate solution to each well.
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.
Experimental Workflow
The following diagram outlines the typical workflow for an in vitro alpha-glucosidase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the effects of acarbose and voglibose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Acarbose and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Battle in the Gut: Acarviosin vs. Miglitol for Alpha-Glucosidase Inhibition
For Immediate Release
In the landscape of therapeutic agents targeting type 2 diabetes, the inhibition of intestinal alpha-glucosidases stands as a key strategy for managing postprandial hyperglycemia. Among the arsenal of inhibitors, Acarviosin, the active core of acarbose, and miglitol have emerged as significant players. This guide provides a detailed in vitro comparison of the efficacy of these two compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these potent enzyme inhibitors.
Mechanism of Action: A Shared Target, Subtle Differences
Both this compound and miglitol exert their therapeutic effects by competitively and reversibly inhibiting alpha-glucosidase enzymes in the brush border of the small intestine.[1][2] These enzymes, including sucrase, maltase, and isomaltase, are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. By blocking this enzymatic activity, both compounds effectively delay carbohydrate digestion and absorption, thereby blunting the sharp rise in blood glucose levels after a meal.[1][3]
This compound is the active moiety of the more complex oligosaccharide, acarbose.[4] Miglitol, on the other hand, is a derivative of 1-deoxynojirimycin and is structurally similar to a monosaccharide.[5] This structural difference may influence their binding affinity to different alpha-glucosidase enzymes and their overall inhibitory profile.
Quantitative Efficacy: A Tale of IC50 Values
It is crucial to note that IC50 values can vary depending on the enzyme source (e.g., rat intestine, porcine pancreas, yeast) and the specific experimental conditions. The following table summarizes the available data on the inhibitory activity of acarbose (as a proxy for this compound's activity within the parent molecule) and miglitol against key intestinal alpha-glucosidases.
| Inhibitor | Target Enzyme | Enzyme Source | IC50 (µM) | Reference |
| Acarbose | Sucrase | Rat Intestine | 12.3 ± 0.6 | [6] |
| Acarbose | Maltase | Rat Intestine | - | - |
| Miglitol | Sucrase | Rat Intestine | Potent Inhibition (Ki = 0.114 µM) | [7] |
| Miglitol | Maltase | Rat Intestine | - | - |
| Miglitol | Isomaltase | Rat Intestine | Reduced Activity | [8] |
Note: Direct IC50 values for isolated this compound against these specific enzymes are not widely reported. The data for acarbose is presented as an indicator of the activity of its core component. The Ki (inhibition constant) for miglitol against sucrase indicates very high affinity.
From the available data, it is evident that miglitol is a particularly potent inhibitor of sucrase.[7] While quantitative IC50 values for this compound against a range of enzymes are scarce, its role as the active center of acarbose suggests significant inhibitory activity across various alpha-glucosidases.
Experimental Protocols: Unveiling the Methodology
The in vitro efficacy of this compound and miglitol is typically determined using an alpha-glucosidase inhibition assay. The following provides a generalized protocol based on common methodologies.
A. Enzyme and Substrate Preparation:
-
Enzyme Source: An alpha-glucosidase enzyme solution is prepared from a source such as rat intestinal acetone powder or commercially available purified enzymes (e.g., from Saccharomyces cerevisiae).
-
Enzyme Solution: The enzyme preparation is dissolved in a suitable buffer (e.g., phosphate buffer, pH 6.8) to a specific concentration.
-
Substrate Solution: The substrate, typically a p-nitrophenyl-glycoside derivative (e.g., p-nitrophenyl-α-D-glucopyranoside for general alpha-glucosidase activity) or a natural disaccharide (e.g., sucrose, maltose), is dissolved in the same buffer.
B. Inhibition Assay:
-
Incubation: A fixed volume of the enzyme solution is pre-incubated with varying concentrations of the inhibitor (this compound or miglitol) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate solution to the enzyme-inhibitor mixture.
-
Reaction Termination: After a specific incubation time, the reaction is stopped, often by adding a strong base like sodium carbonate.
-
Measurement: The amount of product formed (e.g., p-nitrophenol, which is yellow and can be measured spectrophotometrically at 405 nm) is quantified.
C. Data Analysis:
-
The percentage of enzyme inhibition is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Process and Pathways
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a typical in vitro alpha-glucosidase inhibition assay.
Caption: The inhibitory action of this compound and miglitol on carbohydrate digestion in the small intestine.
Conclusion
Both this compound and miglitol are effective inhibitors of intestinal alpha-glucosidases, playing a crucial role in the management of postprandial hyperglycemia. While miglitol demonstrates particularly potent inhibition of sucrase, the broader inhibitory profile of this compound, as the active component of acarbose, is also significant. The choice between these inhibitors in a research or clinical setting may depend on the specific alpha-glucosidase target of interest and the desired inhibitory spectrum. Further head-to-head in vitro studies with directly comparable methodologies are warranted to provide a more definitive comparative analysis of their efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Acarviosin Analogues as α-Glucosidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of acarviosin analogues based on their structure-activity relationship (SAR) as inhibitors of α-glucosidase and related enzymes. The information is compiled from various scientific studies to aid in the rational design of more potent and selective enzyme inhibitors for therapeutic applications, particularly in the context of type 2 diabetes management.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of various this compound analogues against α-glucosidase and α-amylase is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, has been extracted from multiple peer-reviewed studies. A lower value indicates a higher inhibitory potency.
| Analogue/Compound | Target Enzyme | Inhibitory Value | Reference |
| Acarbose | Baker's Yeast α-Glucosidase | Ki: Varies significantly across studies | [1] |
| Porcine Pancreatic α-Amylase | Ki: ~1.47 µM | [2] | |
| Acarviosine-glucose | Baker's Yeast α-Glucosidase | 430-fold more potent than acarbose | [1] |
| Isoacarbose | Porcine Pancreatic α-Amylase | 15.2-fold more potent than acarbose | [1] |
| Methyl this compound (1) | Yeast α-D-Glucosidase | Moderate Inhibition | [3] |
| 6-hydroxy-methyl-acarviosin (2) | Yeast α-D-Glucosidase | Notable Inhibition (Comparable to 1) | [3] |
| 6-hydroxy-2-O-methyl-methyl-acarviosin (8) | Yeast α-D-Glucosidase | Notable Inhibition (Comparable to 1) | [3] |
| Introduction of polar substituent at C-6 of 1 | Yeast α-D-Glucosidase | Decreased Activity | [3] |
| 3,6-anhydro bridge in sugar part of 1 | Yeast α-D-Glucosidase | Almost no effect on activity | [3] |
| Acarviostatin I03 | Human Pancreatic α-Amylase | - | [4] |
| Acarviostatin II03 | Human Pancreatic α-Amylase | Ki: ~14 nM | [2][5] |
| Acarviostatin III03 | Human Pancreatic α-Amylase | 260-fold more potent than acarbose | [2] |
| Acarviostatin IV03 | Human Pancreatic α-Amylase | - | [4] |
| Lactose-acarbose analogue | α-Glucosidase | 6.4-fold better competitive inhibitor than acarbose | [6] |
Experimental Protocols
A standardized and widely used method for determining the α-glucosidase inhibitory activity of compounds is detailed below. This protocol is a synthesis of methodologies reported in various studies.[7][8][9][10][11]
In Vitro α-Glucosidase Inhibition Assay using p-Nitrophenyl-α-D-glucopyranoside (pNPG)
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae (Yeast)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (as a positive control)
-
Phosphate buffer (0.1 M, pH 6.8-7.0)
-
Sodium carbonate (Na₂CO₃) solution (1 M)
-
Test compounds (this compound analogues)
-
96-well microplate reader
-
Incubator set at 37°C
2. Preparation of Solutions:
-
Phosphate Buffer: Prepare a 0.1 M phosphate buffer and adjust the pH to 6.8-7.0.
-
α-Glucosidase Solution: Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.1 U/mL.
-
pNPG Solution: Dissolve pNPG in the phosphate buffer to a final concentration of 1.25 mM.
-
Test Compound Solutions: Dissolve the test compounds and acarbose in the phosphate buffer to prepare a series of concentrations.
-
Sodium Carbonate Solution: Prepare a 1 M solution of sodium carbonate in deionized water.
3. Assay Procedure:
-
Add 50 µL of the test compound solution (or phosphate buffer for the control and blank) to the wells of a 96-well microplate.
-
Add 100 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 50 µL of the 1 M sodium carbonate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
4. Calculation of Inhibition:
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Where:
-
Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).
-
Abs_sample is the absorbance of the reaction with the test compound.
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the key structural modifications of this compound analogues and their general impact on inhibitory activity against α-glucosidases and α-amylases.
Disclaimer: The inhibitory activities and structure-activity relationships presented in this guide are based on in vitro studies. The in vivo efficacy of these compounds may vary. This guide is intended for informational purposes for a scientific audience and should not be considered as medical advice.
References
- 1. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical modification of the sugar part of methyl this compound: synthesis and inhibitory activities of nine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of human pancreatic α-amylase in complex with acarviostatins: Implications for drug design against type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of beta-glycosidases by acarbose analogues containing cellobiose and lactose structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
cross-validation of Acarviosin inhibition results between different assay methods
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of different assay methods for evaluating the inhibitory activity of Acarviosin against α-glucosidase. This document outlines key experimental protocols, presents comparative data, and visualizes the underlying principles and workflows.
This compound and its derivatives are potent inhibitors of α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion.[1] The inhibition of these enzymes can delay glucose absorption and is a key mechanism for managing postprandial hyperglycemia.[2] Accurate and reproducible measurement of this compound's inhibitory potential is paramount for research and development. However, reported inhibitory values, such as the half-maximal inhibitory concentration (IC50), can vary significantly depending on the assay methodology employed.[2][3] This guide explores the common in vitro and in vivo methods used to assess this compound's efficacy, providing a framework for cross-validating experimental results.
Quantitative Comparison of Inhibitory Activity
Direct comparative studies of this compound's IC50 values across different assay platforms are limited in publicly available literature. However, data on the closely related compound acarbose and the this compound derivative, acarviosine-glucose, provide valuable insights into the relative potency observed with different enzymes and potential assay variations.
A study comparing the inhibition of α-glucosidase and α-amylase by acarbose, isoacarbose, and acarviosine-glucose found that acarviosine-glucose was a significantly more potent inhibitor of baker's yeast α-glucosidase than acarbose, with an inhibition constant (Ki) 430 times lower.[1] The Ki values, which are inversely proportional to the inhibitor's potency, are dependent on the enzyme source.[1]
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Assay Principle | Reference |
| Acarviosine-glucose | Baker's Yeast α-Glucosidase | ~430-fold lower than acarbose | Enzyme Kinetics | [1] |
| Acarbose | Baker's Yeast α-Glucosidase | Baseline for comparison | Enzyme Kinetics | [1] |
| Isoacarbose | α-Amylase | 15.2-fold lower than acarbose | Enzyme Kinetics | [1] |
| Acarbose | α-Amylase | Baseline for comparison | Enzyme Kinetics | [1] |
Note: Lower Ki values indicate stronger inhibition.
Experimental Protocols
The choice of assay method can significantly influence the outcome of inhibition studies. Below are detailed protocols for three distinct methods for assessing α-glucosidase inhibition.
Colorimetric In Vitro Assay
This is the most common method for determining α-glucosidase inhibition. It relies on the enzymatic cleavage of a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce p-nitrophenol, which can be quantified spectrophotometrically.[2][4]
Principle: α-Glucosidase hydrolyzes pNPG to glucose and p-nitrophenol. The amount of yellow-colored p-nitrophenol produced is directly proportional to the enzyme activity and can be measured by absorbance at 405 nm. The presence of an inhibitor like this compound reduces the rate of this reaction.
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 6.8).
-
α-Glucosidase solution (from baker's yeast, e.g., 1.0 U/mL in phosphate buffer).
-
pNPG solution (5 mM in phosphate buffer).
-
This compound solutions of varying concentrations.
-
Sodium carbonate solution (0.1 M) to stop the reaction.
-
-
Assay Procedure (in a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of this compound solution (or buffer for control).
-
Add 20 µL of α-glucosidase solution and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration compared to the control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
Fluorescence-Based In Vitro Assay
This method offers higher sensitivity compared to the colorimetric assay and utilizes a fluorogenic substrate, 4-methylumbelliferyl-α-D-glucopyranoside (4-MUG).[6][7][8][9]
Principle: α-Glucosidase cleaves 4-MUG to release the fluorescent product 4-methylumbelliferone (4-MU). The fluorescence intensity is proportional to the enzyme activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.6).
-
α-Glucosidase solution.
-
4-MUG solution (in assay buffer).
-
This compound solutions of varying concentrations.
-
Stop Solution (e.g., 0.5 M sodium carbonate, pH 10.5).
-
-
Assay Procedure (in a 96-well black plate):
-
Add buffer and this compound solutions to the wells.
-
Add the α-glucosidase solution and pre-incubate.
-
Start the reaction by adding the 4-MUG solution.
-
Incubate for a defined period at 37°C.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~440 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the colorimetric assay.
-
In Vivo Assay using Drosophila melanogaster
This method provides a more physiologically relevant assessment of an inhibitor's efficacy by using a whole organism model. Drosophila is a suitable model as it possesses α-glucosidase for sugar metabolism.
Protocol:
-
Fly Preparation:
-
Use adult flies (e.g., 3-5 days old).
-
Starve the flies for a specific period (e.g., 2 hours) before the experiment.
-
-
Feeding:
-
Prepare a feeding solution containing sucrose (e.g., 5%) and varying concentrations of this compound in a suitable buffer.
-
Allow flies to feed on this solution for a defined duration (e.g., 24 hours).
-
-
Homogenization and Enzyme Assay:
-
After feeding, homogenize the flies in an appropriate buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to obtain the supernatant containing the enzymes.
-
Measure the α-glucosidase activity in the supernatant using the colorimetric assay described above (with pNPG as the substrate).
-
-
Data Analysis:
-
Compare the α-glucosidase activity in flies fed with this compound to the control group fed only with sucrose.
-
Calculate the percentage of inhibition and determine the in vivo IC50 value.
-
Visualizing the Methodologies
To better understand the relationships and workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for the cross-validation of this compound inhibition assays.
Caption: Inhibition of the α-glucosidase signaling pathway by this compound.
Caption: Logical relationship between assay choice and experimental factors.
References
- 1. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside, a fluorogenic substrate for N-acetyl-alpha-D-glucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. 4-甲基伞形酮 α- D -吡喃葡萄糖苷 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of the Inhibitory Effects of Acarviosin Derivatives on Carbohydrate-Hydrolyzing Enzymes
Acarviosin and its derivatives represent a significant class of inhibitors targeting α-glucosidase and α-amylase, key enzymes in carbohydrate digestion. Their potential as therapeutic agents for managing type 2 diabetes has spurred extensive research into their structure-activity relationships and inhibitory mechanisms. This guide provides a comparative statistical analysis of the inhibitory effects of various this compound derivatives, supported by detailed experimental protocols and workflow visualizations.
Quantitative Inhibitory Effects
The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes these values for several key derivatives against α-glucosidase and α-amylase from different sources.
| Derivative | Target Enzyme | Enzyme Source | Inhibition Type | IC50 (µM) | Ki (µM) | Reference |
| Acarbose | α-Amylase | Porcine Pancreas | Mixed Noncompetitive | - | 0.80 | [1] |
| α-Amylase | Human Saliva | Mixed Noncompetitive | - | 1.27 | [1] | |
| α-Amylase | Aspergillus oryzae | Mixed Noncompetitive | - | 270 | [1] | |
| α-Amylase | Bacillus amyloliquefaciens | Mixed Noncompetitive | - | 13 | [1] | |
| α-Glucosidase | Baker's Yeast | Competitive | - | - | [2] | |
| Acarviosine-glucose | α-Glucosidase | Baker's Yeast | Competitive | - | 430x more potent than acarbose | [2][3] |
| α-Amylase | - | Mixed Noncompetitive | - | - | [2][3] | |
| Isoacarbose | α-Amylase | - | Mixed Noncompetitive | - | 15.2x more potent than acarbose | [2][3] |
| α-Glucosidase | Baker's Yeast | Competitive | - | - | [2] | |
| Acarviostatin III03 | α-Amylase | Porcine Pancreas | Mixed Noncompetitive | - | 0.008 | [4] |
| Acarviostatin IV03 | α-Amylase | Porcine Pancreas | Mixed Noncompetitive | - | 0.033 | [4] |
| Methyl this compound Analogue 3a | α-D-Glucosidase | Yeast | Moderate Inhibitor | - | - | [5] |
| α-D-Mannosidase | Jack Bean | Moderate Inhibitor | - | - | [5] | |
| Methyl this compound Analogue 7a | α-D-Mannosidase | Jack Bean | Mild Inhibitor | - | - | [5] |
| G6-Aca (4IV-maltohexaosyl acarbose) | α-Amylase | Porcine Pancreas | Mixed Noncompetitive | - | 0.007 | [1] |
| α-Amylase | Human Saliva | Mixed Noncompetitive | - | 0.014 | [1] | |
| α-Amylase | Aspergillus oryzae | Mixed Noncompetitive | - | 0.033 | [1] | |
| α-Amylase | Bacillus amyloliquefaciens | Mixed Noncompetitive | - | 0.037 | [1] | |
| G12-Aca (4IV-maltododecaosyl acarbose) | α-Amylase | Porcine Pancreas | Mixed Noncompetitive | - | 0.011 | [1] |
| α-Amylase | Human Saliva | Mixed Noncompetitive | - | 0.018 | [1] | |
| α-Amylase | Aspergillus oryzae | Mixed Noncompetitive | - | 0.059 | [1] | |
| α-Amylase | Bacillus amyloliquefaciens | Mixed Noncompetitive | - | 0.081 | [1] |
Note: A lower IC50 or Ki value indicates a more potent inhibitor. The inhibitory activity is dependent on the enzyme source.[2] Acarviosine-glucose is notably more potent against baker's yeast α-glucosidase than acarbose.[2][3] Similarly, Isoacarbose is a more effective inhibitor of α-amylase compared to acarbose.[2][3] Acarviostatin III03 stands out as a highly potent α-amylase inhibitor with a Ki value significantly lower than that of acarbose.[4] The acarbose analogues, G6-Aca and G12-Aca, are exceptionally potent α-amylase inhibitors, with Ki values that are one to three orders of magnitude lower than acarbose.[1]
Experimental Workflow
The general workflow for assessing the inhibitory effects of this compound derivatives involves several key steps, from preparation of reagents to data analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of inhibitory effect studies. The following are generalized protocols for α-glucosidase and α-amylase inhibition assays.
This assay is based on the principle that α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which can be quantified spectrophotometrically.
-
Reagent Preparation:
-
α-Glucosidase Solution: Prepare a solution of α-glucosidase (from baker's yeast) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.8). The final concentration should be around 0.05 U/mL.[6]
-
Substrate Solution: Prepare a solution of pNPG in the same buffer. The final concentration in the reaction mixture is typically around 600 µM.[6]
-
Inhibitor Solutions: Dissolve the this compound derivatives in the buffer to create a series of concentrations.
-
Control: Acarbose is often used as a positive control.[7]
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the enzyme solution and the inhibitor solution (or buffer for the control).
-
Pre-incubate the mixture at 37°C for a defined period (e.g., 5-15 minutes).[6]
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).[6]
-
Stop the reaction by adding a solution like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.[6]
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
To determine the mode of inhibition, kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted on a Lineweaver-Burk plot to determine parameters like Km and Vmax, and the inhibition constant (Ki).[8]
-
This assay typically uses soluble starch as a substrate. The α-amylase activity is determined by measuring the amount of reducing sugars produced or the remaining starch.
-
Reagent Preparation:
-
α-Amylase Solution: Prepare a solution of α-amylase (e.g., from porcine pancreas, PPA) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.9). A typical concentration is 50 U/mL.[9]
-
Substrate Solution: Prepare a solution of soluble starch (e.g., 0.2%) in the same buffer.[9]
-
Inhibitor Solutions: Prepare serial dilutions of the this compound derivatives in distilled water or buffer.[9]
-
Stopping Reagent: 1 M HCl is often used to terminate the reaction.[9]
-
-
Assay Procedure:
-
Mix the enzyme solution with the inhibitor solution (or buffer for the control) and pre-incubate.
-
Add the starch solution to start the reaction and incubate at a controlled temperature (e.g., 20°C) for a specific time (e.g., 30 minutes).[9]
-
Terminate the reaction by adding the stopping reagent.[9]
-
Quantify the remaining starch. A common method is to add an iodine-potassium iodide solution and measure the absorbance of the blue-colored complex. Alternatively, the amount of reducing sugars (like maltose) produced can be measured using methods like the dinitrosalicylic acid (DNS) assay.
-
-
Data Analysis:
-
The percentage of inhibition is calculated based on the difference in absorbance between the control and the sample.
-
IC50 values are determined from the dose-response curve.
-
Kinetic analysis, similar to the α-glucosidase assay, can be performed to determine the type of inhibition and the Ki value.[10]
-
Signaling Pathways
The primary mechanism of action for this compound derivatives is the direct inhibition of α-glucosidase and α-amylase in the digestive tract. This leads to a delayed and reduced breakdown of complex carbohydrates into absorbable monosaccharides, thereby lowering postprandial blood glucose levels.[9] Unlike drugs that modulate intracellular signaling pathways involved in glucose metabolism, this compound derivatives exert their effect extracellularly within the gut lumen. Therefore, a signaling pathway diagram in the traditional sense is not applicable to their direct mode of action. Their therapeutic effect is a direct consequence of enzyme inhibition, which in turn impacts systemic glucose homeostasis.
References
- 1. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 4. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and enzyme-inhibitory activity of methyl this compound analogues having the alpha-manno configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylated Aminooligosaccharides with Inhibitory Effects against α-Amylase from Streptomyces sp. HO1518 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Acarviosin and Its Synthetic Derivatives as Glycosidase Inhibitors
Acarviosin, a core structural component of the α-glucosidase inhibitor acarbose, has been a focal point for the development of novel antidiabetic agents. Its potent inhibitory activity against carbohydrate-hydrolyzing enzymes has spurred the synthesis of numerous derivatives aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of this compound and its key synthetic derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of this compound and its derivatives is typically quantified by their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against target enzymes such as α-glucosidase and α-amylase. Lower values indicate higher potency. The following table summarizes the reported inhibitory activities of selected this compound derivatives.
| Compound Name | Target Enzyme | IC50 (µM) | Ki (µM) | Source |
| This compound-glucose | Baker's Yeast α-glucosidase | - | Potent inhibitor (430x > acarbose) | [1] |
| Isoacarbose | α-amylase | - | Potent inhibitor (15.2x > acarbose) | [1] |
| Cyclomaltodextrin glucanosyltransferase | - | Potent inhibitor (2.0x > acarbose) | [1] | |
| Acarviostatin III03 | Porcine Pancreatic α-amylase (PPA) | - | 0.008 | [2] |
| Acarviostatin IV03 | Porcine Pancreatic α-amylase (PPA) | - | 0.033 | [2] |
| Methyl this compound Analogue 3a | Yeast α-D-glucosidase | Moderate inhibitor | - | [3] |
| Jack bean α-D-mannosidase | Moderate inhibitor | - | [3] | |
| Methyl this compound Analogue 7a | Jack bean α-D-mannosidase | Mild inhibitor | - | [3] |
| 6-hydroxy-methyl this compound (2) | Yeast α-D-glucosidase | Notable activity (comparable to methyl this compound) | - | |
| 6-hydroxy-2-O-methyl-methyl this compound (8) | Yeast α-D-glucosidase | Notable activity (comparable to methyl this compound) | - | |
| Acarbose (Reference) | Porcine Pancreatic α-amylase (PPA) | - | ~2.08 (calculated from 260x less potent than Acarviostatin III03) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound derivatives)
-
Acarbose (as a positive control)
-
Sodium carbonate (Na₂CO₃) to stop the reaction
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 100 µL of α-glucosidase solution (in phosphate buffer) to each well and incubate at 25°C for 10 minutes.[4]
-
Initiate the reaction by adding 50 µL of pNPG solution to each well.[4]
-
Incubate the mixture at 25°C for 5 minutes.[4]
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
α-Amylase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in starch digestion.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%)
-
Dinitrosalicylic acid (DNS) reagent
-
Phosphate buffer (pH 6.9)
-
Test compounds (this compound derivatives)
-
Acarbose (as a positive control)
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
Mix 250 µL of the test compound solution with 250 µL of α-amylase solution in a test tube.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Add 250 µL of starch solution to start the reaction and incubate for another 10 minutes at 25°C.
-
Stop the reaction by adding 500 µL of DNS reagent.
-
Heat the mixture in a boiling water bath for 5 minutes.
-
Cool the tubes to room temperature and dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as described for the α-glucosidase assay.
Mechanism of Action and Signaling Pathways
This compound and its derivatives primarily act as competitive inhibitors of α-glucosidases and α-amylases. The nitrogen atom in the this compound structure is crucial for its potent inhibitory activity, as it binds to the active site of these enzymes with higher affinity than the natural substrates. This prevents the breakdown of complex carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing postprandial hyperglycemia.
Recent studies on acarbose, which contains the this compound moiety, suggest a potential link to broader cellular signaling pathways, such as the MAPK pathway. This indicates that the effects of these inhibitors may extend beyond simple enzyme inhibition.
Caption: General mechanism of α-glucosidase inhibition by this compound derivatives.
Caption: Proposed link of Acarbose to the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthesis and enzyme-inhibitory activity of methyl this compound analogues having the alpha-manno configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Α-glucosidase activity assay kit | Sigma-Aldrich [sigmaaldrich.com]
Comparative Guide to the Non-Competitive Inhibition of α-Amylase by Acarviosin-Containing Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of various acarviosin-containing oligosaccharides on α-amylase, focusing on their mixed non-competitive inhibition mechanism. The data presented herein is intended to assist researchers in understanding the enzyme kinetics of these compounds and to provide a basis for the development of novel α-amylase inhibitors.
Introduction to this compound-Containing Oligosaccharides and Their Mechanism of Action
This compound-containing oligosaccharides are a class of compounds known for their potent inhibition of glycoside hydrolases, such as α-amylase and α-glucosidase. While their inhibition of α-glucosidase is typically competitive, their interaction with α-amylase follows a more complex mixed non-competitive mechanism.[1] This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's turnover number (Vmax) and its affinity for the substrate (Km).[2][3] Acarbose, a well-known drug for the management of type 2 diabetes, is a prominent member of this family.[4][5][6] More recently, other naturally occurring and synthetic this compound derivatives, such as acarviostatins and other analogues, have been identified with significantly greater inhibitory potency against α-amylase.[7][8]
Comparative Analysis of Inhibitory Potency
The inhibitory effects of several this compound-containing oligosaccharides against porcine pancreatic α-amylase (PPA) are summarized below. The data highlights the significantly enhanced potency of acarbose analogues compared to the parent compound.
| Inhibitor | Type of Inhibition | Ki (µM) | Ki' (Kesi) (µM) | Enzyme Source | Reference |
| Acarbose | Mixed Non-competitive | 0.80 | Not Reported | Porcine Pancreatic α-Amylase | [7] |
| Mixed Non-competitive | 6.54 | Not Reported | Porcine Pancreatic α-Amylase | [8] | |
| Acarstatin A | Mixed Non-competitive | 0.00416 | Not Reported | Porcine Pancreatic α-Amylase | [8] |
| Acarstatin B | Mixed Non-competitive | 0.00881 | Not Reported | Porcine Pancreatic α-Amylase | [8] |
| G6-Aca | Mixed Non-competitive | 0.007 | Not Reported | Porcine Pancreatic α-Amylase | [7] |
| G12-Aca | Mixed Non-competitive | 0.011 | Not Reported | Porcine Pancreatic α-Amylase | [7] |
| PTS-G-TH * | Mixed Non-competitive | 8.45 | 0.5 | Human Salivary α-Amylase | [9] |
*PTS-G-TH (alpha-acarviosinyl-(1-->4)-alpha-D-glucopyranosyl-(1-->6)-D-glucopyranosylidene-spiro-thiohydantoin) is a synthetic this compound-containing inhibitor. The provided Ki and Ki' values are for its inhibition of human salivary α-amylase with amylose as the substrate.
Visualizing the Inhibition Mechanism
The following diagrams illustrate the principles of mixed non-competitive inhibition and the workflow for its experimental determination.
Caption: Mixed Non-Competitive Inhibition Pathway.
Caption: Lineweaver-Burk Plot for Mixed Non-Competitive Inhibition.
Experimental Protocols
The following protocol outlines a general method for determining the kinetic parameters of α-amylase inhibition.
1. Materials and Reagents:
-
Porcine Pancreatic α-Amylase (PPA)
-
This compound-containing oligosaccharide inhibitor
-
Soluble starch (substrate)
-
Sodium phosphate buffer (e.g., 20 mM, pH 6.9, containing 6.7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNS) reagent for quantifying reducing sugars
-
Sodium potassium tartrate solution
-
Spectrophotometer
2. Enzyme and Substrate Preparation:
-
Prepare a stock solution of PPA in sodium phosphate buffer.
-
Prepare a stock solution of the inhibitor in the same buffer.
-
Prepare a solution of soluble starch (e.g., 1% w/v) in the buffer by heating to dissolve, then cooling to the assay temperature.
3. Assay Procedure:
-
A series of reactions are set up with varying concentrations of the substrate (soluble starch).
-
For each substrate concentration, a parallel set of reactions is prepared containing a fixed concentration of the inhibitor. A control set with no inhibitor is also run.
-
The reaction is initiated by adding the enzyme to the substrate (and inhibitor) solution, pre-incubated at the desired temperature (e.g., 37°C).
-
The reaction is allowed to proceed for a fixed time (e.g., 10 minutes), ensuring the reaction rate is linear.
-
The reaction is terminated by adding DNS reagent.
-
The mixture is heated (e.g., in a boiling water bath for 5-15 minutes) to allow for color development.
-
After cooling, the absorbance is measured at 540 nm.
4. Data Analysis:
-
The absorbance values are converted to the concentration of product (maltose equivalents) using a standard curve.
-
The initial reaction velocities (V) are calculated for each substrate and inhibitor concentration.
-
The data is plotted as 1/V versus 1/[S] (Lineweaver-Burk plot).
-
The kinetic parameters (Km, Vmax, Ki, and Ki') are determined by analyzing the changes in the x- and y-intercepts and the slopes of the lines on the Lineweaver-Burk plot in the presence and absence of the inhibitor. For mixed non-competitive inhibition, both Ki and Ki' can be determined from secondary plots, such as a plot of the slope or the y-intercept of the Lineweaver-Burk plot against the inhibitor concentration.
Caption: Experimental Workflow for α-Amylase Inhibition Assay.
Conclusion
The data presented in this guide confirms that this compound-containing oligosaccharides are potent mixed non-competitive inhibitors of porcine pancreatic α-amylase. Analogues such as acarstatins and G6/G12-Aca demonstrate significantly enhanced inhibitory activity compared to acarbose, making them promising candidates for further investigation in the context of carbohydrate digestion modulation. The provided experimental framework offers a basis for the consistent and accurate determination of the kinetic parameters of these and other α-amylase inhibitors.
References
- 1. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of porcine pancreatic alpha-amylase. Inhibition of maltopentaose hydrolysis by acarbose, maltose and maltotriose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic investigation of a new inhibitor for human salivary alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Interactive Effects of Acarviosin: A Comparative Guide to Synergism and Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarviosin, a core structural component of the widely used anti-diabetic drug acarbose, is a potent inhibitor of α-amylase and α-glucosidase.[1] As a product of acarbose degradation by gut microbiota, its standalone and combined effects with other compounds are of significant interest in drug discovery and development.[1] Understanding whether this compound acts synergistically or antagonistically with other therapeutic agents is crucial for designing effective combination therapies and avoiding adverse drug interactions. This guide provides a comparative analysis of the potential synergistic and antagonistic effects of this compound, primarily based on data from its parent compound, acarbose, and related this compound-containing molecules. Experimental data suggests that this compound and its derivatives can exhibit significantly greater inhibitory potency than acarbose itself, making this analysis highly relevant for future research.[2][3]
Comparative Analysis of Inhibitory Activity
While direct, extensive studies on the synergistic and antagonistic effects of pure this compound are limited, research on acarbose and this compound-containing oligosaccharides provides valuable insights. Notably, certain this compound derivatives have demonstrated substantially higher inhibitory activity against α-amylase and α-glucosidase compared to acarbose. For instance, Acarviostatin III03, an this compound-containing oligosaccharide, was found to be 260 times more potent than acarbose as an α-amylase inhibitor.[2] Another study showed that acarviosine-glucose is a potent inhibitor of baker's yeast α-glucosidase, being 430 times more effective than acarbose.[3] This enhanced potency of the this compound core suggests that its interactions with other compounds could be even more pronounced than those observed with acarbose.
Synergistic Effects of Acarbose with Other Compounds
The following table summarizes the synergistic effects observed in studies involving acarbose, which can be extrapolated to hypothesize potential synergistic interactions with this compound.
| Compound Class | Specific Compound(s) | Observed Synergistic Effect | Target Enzyme/Pathway | Reference(s) |
| Flavonoids | Baicalein, Quercetin, Luteolin | Enhanced inhibition of α-glucosidase activity. | α-Glucosidase | [4] |
| Flavonoids | Oroxylum indicum seed extracts (containing baicalein) | Synergistic inhibition of rat intestinal α-glucosidase. | α-Glucosidase | [5] |
| Antidiabetic Drugs | Metformin | Complementary effect in reducing fasting and postprandial blood glucose. | Gluconeogenesis (Metformin) & Carbohydrate Digestion (Acarbose) | [6] |
| Natural Products | Fucoidan | Enhanced inhibition of α-glucosidase, potentially allowing for lower acarbose dosage. | α-Glucosidase |
Antagonistic Effects of Acarbose with Other Compounds
Conversely, antagonistic interactions have also been reported, which could similarly apply to this compound.
| Compound Class | Specific Compound(s) | Observed Antagonistic Effect | Mechanism of Interaction | Reference(s) |
| Cardiac Glycosides | Digoxin | Decreased plasma concentration of Digoxin. | Interference with absorption due to increased gastrointestinal motility. | |
| Antibiotics | Metronidazole | Decreased absorption of Metronidazole. | Increased gastrointestinal motility and potential adherence of acarbose to the drug. | |
| Anticoagulants | Warfarin | Potential for elevated International Normalized Ratio (INR). | Mechanism not fully elucidated, requires monitoring. | |
| Flavonoids | (+)-Catechin | Antagonistic inhibition of α-glucosidase. | Competitive binding or conformational changes in the enzyme. | [4] |
Experimental Protocols for Assessing Synergy and Antagonism
The following are detailed methodologies for key experiments used to determine the synergistic or antagonistic effects of drug combinations.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two compounds.
Protocol:
-
Preparation of Compounds: Prepare stock solutions of this compound and the test compound in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis (e.g., columns 1-10) and the test compound along the y-axis (e.g., rows A-G).
-
Controls: Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of the test compound alone. Column 12 should serve as a no-drug control.
-
Enzyme and Substrate Addition: Add the target enzyme (e.g., α-amylase or α-glucosidase) to all wells, followed by the appropriate substrate.
-
Incubation: Incubate the plate under optimal conditions for the enzyme reaction.
-
Measurement: Measure the enzymatic activity using a suitable detection method (e.g., spectrophotometry).
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well showing inhibition using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). The interaction is interpreted as follows:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Four this compound-containing oligosaccharides identified from Streptomyces coelicoflavus ZG0656 are potent inhibitors of alpha-amylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the effects of acarbose and voglibose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for Acarviosin in a Laboratory Setting
Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Acarviosin.
This document provides a comprehensive overview of the necessary safety and logistical procedures for the proper handling and disposal of this compound waste. Adherence to these guidelines is critical for maintaining laboratory safety, ensuring environmental compliance, and fostering a culture of responsible chemical management. While specific disposal data for this compound is limited, the following procedures are based on the established protocols for the closely related and well-documented compound, Acarbose.
Immediate Safety and Disposal Overview
This compound, similar to its parent compound Acarbose, is not classified as a hazardous substance for transport. Nevertheless, it is imperative to manage all pharmaceutical waste with a high degree of care to prevent any potential environmental contamination. The primary and most strongly recommended method for the final disposal of this compound is incineration by a licensed waste management facility.[1] It is strictly prohibited to dispose of this compound waste down the drain or in standard laboratory trash.[1]
Key Data for this compound and Acarbose
The following table summarizes key properties of this compound and Acarbose to provide a comparative context for handling and disposal.
| Property | This compound | Acarbose |
| Molecular Formula | C₁₄H₂₅NO₈[2] | C₂₅H₄₃NO₁₈[3] |
| Molecular Weight | 335.35 g/mol [2] | 645.6 g/mol [3] |
| Appearance | Neat (pure substance)[4] | Solid[3] |
| Solubility in Water | Data not available | Soluble[3] |
| Recommended Disposal | Incineration (inferred from Acarbose) | Incineration[1] |
| Hazard Classification | Not classified as hazardous (inferred) | Not classified as hazardous for transport[1] |
Step-by-Step Operational Plan for this compound Disposal
This section outlines detailed procedures for the routine disposal of this compound and the appropriate response to accidental spills.
Waste Characterization and Segregation
-
Identify this compound Waste : This category includes expired or unused pure this compound, all materials contaminated with this compound (e.g., weighing paper, pipette tips, gloves), and any prepared solutions containing this compound.
-
Segregate from Hazardous Waste : It is crucial to collect this compound waste separately from materials classified as RCRA (Resource Conservation and Recovery Act) hazardous waste.[1]
-
Utilize Designated Waste Containers : All this compound waste must be collected in a dedicated, leak-proof container that is clearly labeled. The label should read: "Non-Hazardous Pharmaceutical Waste for Incineration" and prominently feature the name "this compound".[1]
Routine Disposal Procedure
-
Container Management : Ensure the designated this compound waste container is kept tightly sealed when not in active use.[1]
-
Secure Storage : Store the waste container in a secure, designated area, safely away from incompatible materials.[1]
-
Arrange for Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule the pickup and subsequent incineration of the this compound waste.[1]
-
Maintain Documentation : Keep a meticulous record of the accumulated this compound waste, detailing quantities and generation dates, as mandated by your institution's policies.[1]
Spill Cleanup Protocol
-
Alert Personnel : Immediately inform all personnel in the immediate vicinity of the spill.[1]
-
Wear Appropriate PPE : Before initiating cleanup, don the necessary Personal Protective Equipment, including safety goggles, gloves, and a lab coat.
-
Contain the Spill :
-
Collect Waste : Transfer the swept-up solid or the absorbent material into the designated this compound waste container.[1]
-
Decontaminate the Area : Thoroughly clean the affected surface with soap and water or a suitable laboratory detergent.[1]
-
Dispose of Cleanup Materials : All materials used during the cleanup process (e.g., absorbent pads, paper towels) must be placed in the this compound waste container.[1]
Decontamination of Laboratory Equipment
All equipment that has come into contact with this compound must be thoroughly decontaminated prior to reuse or disposal.
-
Initial Cleaning : Remove any gross contamination of this compound from the equipment.[1]
-
Washing : Wash the equipment thoroughly with soap and water.[1] For glassware, a rinse with a suitable solvent may also be employed.
-
Rinsing : Rinse the equipment with tap water followed by deionized water.[1]
-
Drying : Allow the equipment to air dry completely or follow standard laboratory drying procedures.[1]
Experimental Protocols for Degradation
At present, there are no established or standardized experimental protocols for the chemical degradation of this compound as a means of disposal in a laboratory setting. The scientific literature primarily focuses on its metabolic degradation by microorganisms.[5] Consequently, incineration remains the sole recommended and most reliable method for its disposal.[1]
This compound Waste Management Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Acarviosin
This document provides crucial safety protocols and operational guidance for the handling and disposal of Acarviosin in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and maintain compliance with safety regulations.
Important Note: Specific safety and toxicity data for this compound are limited. The following guidelines are largely based on the Safety Data Sheets (SDS) for Acarbose, a closely related parent compound. This compound is a degradation product of Acarbose.[1] Always consult the specific SDS provided by the manufacturer for the exact product in use and adhere to your institution's safety protocols.
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to this compound, which is typically handled as a solid.
| PPE Category | Specification and Guidance |
| Eye/Face Protection | Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. |
| Skin Protection | Gloves: Wear impermeable and resistant gloves.[2] Since specific breakthrough time data for this compound is not available, nitrile gloves are a common recommendation for handling solid chemicals. Always inspect gloves before use and use proper removal techniques to avoid skin contact. Clothing: Wear a lab coat or other protective clothing to prevent skin exposure. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[2] If procedures may generate dust (e.g., extensive weighing, grinding), use a particulate filter respirator (e.g., NIOSH-approved P1 filter) to avoid inhalation.[3] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Designated Work Area:
-
Perform all manipulations of solid this compound in a well-ventilated area.
-
For procedures with a high likelihood of generating dust, use a chemical fume hood or a ventilated balance enclosure.
2. Weighing and Aliquoting:
-
Handle the solid compound carefully to minimize dust formation.
-
Use spatulas and weigh paper or boats appropriate for the quantity being handled.
-
Close the primary container tightly immediately after use to prevent contamination and potential hygroscopic effects.
3. Solution Preparation:
-
When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Cap the container and mix using a vortex, magnetic stirrer, or gentle inversion. Avoid vigorous shaking that can create aerosols.
4. General Hygiene:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, after removing gloves, and before leaving the work area.[2]
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental release.
Waste Characterization and Collection:
-
Waste Stream: this compound is considered non-hazardous pharmaceutical waste.[4]
-
Container: Collect all this compound waste—including expired or unused solid, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves)—in a dedicated, clearly labeled, and leak-proof container.
-
Labeling: The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the chemical name "this compound".[4]
Disposal and Decontamination:
-
Final Disposal: The recommended method for final disposal is incineration through a licensed chemical waste disposal contractor.[4] Do not dispose of this compound down the drain or in regular trash.
-
Spill Cleanup:
-
Notify personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material to avoid creating dust.[4] A vacuum with a HEPA filter is recommended.[4]
-
Place all cleanup materials into the designated waste container.
-
Decontaminate the spill area with soap and water or a suitable laboratory detergent.[4]
-
-
Equipment Decontamination: Wash any equipment that has come into contact with this compound thoroughly with soap and water, followed by a rinse with deionized water.
Experimental Protocol: Alpha-Amylase Inhibition Assay
This compound is a potent inhibitor of α-amylase.[1] The following is a detailed methodology for a typical in vitro assay to measure its inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against porcine pancreatic α-amylase.
Materials:
-
This compound
-
Porcine pancreatic α-amylase (PPA)
-
Potato starch
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Sodium phosphate buffer (e.g., 20 mM, pH 6.9)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the sodium phosphate buffer.
-
Create a series of dilutions from the stock solution to test a range of concentrations.
-
Prepare the α-amylase solution in the buffer.
-
Prepare a 1% (w/v) starch solution by dissolving starch in the buffer. This may require gentle heating.
-
-
Assay Setup (in a 96-well microplate):
-
Add 50 µL of each this compound dilution to the appropriate wells.
-
For the control (no inhibition), add 50 µL of buffer instead of this compound.
-
Add 50 µL of the α-amylase solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the starch solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 100 µL of the DNS reagent to each well.
-
Seal the plate and heat it in a boiling water bath for 5 minutes to allow for color development. The DNS reagent reacts with the reducing sugars produced by amylase activity.
-
Cool the plate to room temperature.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the α-amylase activity, using non-linear regression analysis.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro α-amylase inhibition assay using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
